molecular formula C6H11N3O B143824 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 52883-26-8

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B143824
CAS No.: 52883-26-8
M. Wt: 141.17 g/mol
InChI Key: UEUMMYRZUZKMRI-UHFFFAOYSA-N
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Description

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diethyl-1H-1,2,4-triazol-5-one
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InChI

InChI=1S/C6H11N3O/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUMMYRZUZKMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)N1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40200921
Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

141.17 g/mol
Source PubChem
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CAS No.

52883-26-8
Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Record name 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No: 52883-26-8), a heterocyclic compound of interest in contemporary drug discovery and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data with established principles of medicinal chemistry and analytical science for analogous 1,2,4-triazol-3-one structures. We will delve into the structural features, key physicochemical parameters, proposed methodologies for their experimental determination, and the potential pharmacological relevance of this scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound class.

Introduction: The 1,2,4-Triazol-3-one Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 1,2,4-triazol-3-one core, in particular, offers a unique combination of hydrogen bond donors and acceptors, contributing to its potential as a versatile pharmacophore. The diethyl substitution at the 4- and 5-positions of the ring in this compound modulates its lipophilicity and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is therefore a prerequisite for any systematic investigation into its biological activity and therapeutic potential.

Molecular Structure and Key Physicochemical Properties

This compound is a five-membered heterocyclic compound with the molecular formula C₆H₁₁N₃O. Its structure features a central 1,2,4-triazole ring, a carbonyl group at the 3-position, and ethyl groups attached to the nitrogen at position 4 and the carbon at position 5.

Summary of Physicochemical Data

The following table summarizes the known and computed physicochemical properties of this compound.

PropertyValueSource
CAS Number 52883-26-8ECHEMI[4]
Molecular Formula C₆H₁₁N₃OECHEMI[4]
Molecular Weight 141.17 g/mol ECHEMI[4]
Melting Point 121.5 °CECHEMI[4]
XLogP3 (Computed) 0.2ECHEMI[4]
Hydrogen Bond Donor Count 1ECHEMI[4]
Hydrogen Bond Acceptor Count 2ECHEMI[4]
Topological Polar Surface Area 44.7 ŲECHEMI[4]

Synthesis of this compound

Synthesis_Pathway Propionyl_hydrazide Propionyl hydrazide Semicarbazide_intermediate 1-Propionyl-4-ethylsemicarbazide Propionyl_hydrazide->Semicarbazide_intermediate Reaction Ethyl_isocyanate Ethyl isocyanate Ethyl_isocyanate->Semicarbazide_intermediate Final_Product 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one Semicarbazide_intermediate->Final_Product Base-catalyzed cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Propionyl-4-ethylsemicarbazide

  • To a solution of propionyl hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add ethyl isocyanate (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 1-propionyl-4-ethylsemicarbazide, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water.

Step 2: Cyclization to this compound

  • Dissolve the 1-propionyl-4-ethylsemicarbazide intermediate (1 equivalent) in an aqueous solution of a base (e.g., 2M Sodium Hydroxide).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., 2M Hydrochloric Acid) to a pH of approximately 5-6.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a solvent such as ethyl acetate to afford pure this compound.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for drug development. The following sections outline the experimental protocols for key parameters.

Determination of pKa

The acidity (pKa) of the N-H proton on the triazole ring is a critical parameter influencing ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a reliable method for pKa determination.[6][7]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a 0.001 M solution of this compound in a suitable co-solvent system if aqueous solubility is low (e.g., 50% v/v dioxane-water).[6]

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.05 M tetrabutylammonium hydroxide, TBAH) in the same solvent system.[7]

  • Data Acquisition: Record the potential (mV) as a function of the volume of titrant added using a calibrated pH meter or potentiometer.

  • Data Analysis: Plot the titration curve (mV vs. volume of titrant). The half-neutralization point corresponds to the pKa of the compound. For more accurate results, the pKa can be calculated using specialized software that analyzes the titration curve.[6]

Solubility Determination

Solubility is a key factor for drug absorption and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) and other relevant solvents (e.g., water, ethanol, DMSO).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the respective solvent at the tested temperature.

Solubility_Workflow Start Start: Excess Compound Add_Solvent Add Solvent (e.g., pH 7.4 buffer) Start->Add_Solvent Equilibrate Equilibrate (Shake at constant T) Add_Solvent->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Quantify Quantify Concentration in Liquid Phase (HPLC) Separate->Quantify End Result: Equilibrium Solubility Quantify->End

Caption: Experimental workflow for solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Based on analogous structures, the following spectral features would be expected for this compound.[9][10]

  • ¹H NMR:

    • A broad singlet in the downfield region corresponding to the N-H proton.

    • Quartets and triplets in the aliphatic region corresponding to the two ethyl groups. The chemical shifts of the methylene protons will differ depending on their attachment to a nitrogen or carbon atom.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) in the downfield region.

    • Signals for the two carbons of the triazole ring.

    • Signals for the methylene and methyl carbons of the two ethyl groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 1,2,4-triazol-3-ones include:[11][12]

  • N-H stretch: A broad band around 3100-3300 cm⁻¹.

  • C=O stretch: A strong absorption band around 1680-1720 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=N stretch: An absorption band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. Fragmentation patterns of 1,2,4-triazoles can be complex but often involve cleavage of the triazole ring and loss of substituents.[4][13]

Pharmacological Relevance and Future Directions

The 1,2,4-triazole nucleus is a component of numerous clinically used drugs.[1] Derivatives of 1,2,4-triazol-3-one and its thione analogue have reported biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[2][14][15] The specific 4,5-diethyl substitution pattern will influence the compound's lipophilicity and steric interactions with potential biological targets. Further investigation into the biological activities of this compound is warranted, particularly in the areas of infectious diseases and oncology. Screening this compound against a panel of relevant biological targets could unveil novel therapeutic opportunities.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By synthesizing available data and established scientific principles for analogous compounds, we have outlined its key characteristics, a plausible synthetic route, and detailed protocols for its experimental characterization. The presented information serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for further investigation into the therapeutic potential of this promising heterocyclic scaffold.

References

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  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules.

  • Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. Australian Journal of Chemistry.

  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry.

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling.

  • pKa constant determination of two triazole herbicides : Tebuconazole and Penconazole. ResearchGate.

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  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

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  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.

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  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure.

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A.

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Sources

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives and Analogs for Drug Discovery

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. This guide provides a comprehensive technical overview of a specific subclass: this compound and its derivatives and analogs. We delve into the synthetic rationale, detailed experimental protocols, structure-activity relationships (SAR), and the diverse pharmacological potential of these compounds, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to facilitate the exploration and development of novel therapeutics based on this versatile chemical core.

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The Privileged Status of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties have made it a ubiquitous feature in a wide array of therapeutic agents.[1] More than thirty-five clinically used drugs incorporate this stable nucleus, spanning indications from antifungal and antiviral to anticancer and anxiolytic therapies.[1][2] The success of this scaffold stems from its metabolic stability and its ability to act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions.[2][3]

Physicochemical Properties and Pharmacophore Features

The 1,2,4-triazole moiety possesses a unique combination of features that enhance the pharmacological profile of a drug candidate:

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with receptor active sites.[2][3]

  • Dipole Moment: The significant dipole moment of the ring contributes to its polarity, which can improve the solubility and overall pharmacokinetic properties of a molecule.[2][4]

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and duration of action.[3]

  • Bioisosterism: It can act as a bioisostere for amide, ester, and carboxylic acid groups, allowing for the fine-tuning of a molecule's properties while maintaining biological activity.

Overview of Biological Activities

Derivatives of 1,2,4-triazole exhibit an exceptionally broad spectrum of biological activities. This versatility has driven extensive research into their potential as:

  • Antifungal Agents: (e.g., Fluconazole, Itraconazole)[1]

  • Anticancer Agents: (e.g., Letrozole, Anastrozole)[1][2][5]

  • Antiviral Agents: (e.g., Ribavirin)[1]

  • Antibacterial Agents [6]

  • Anti-inflammatory and Analgesic Agents [7]

  • Anticonvulsant Agents

The 4,5-Disubstituted-1,2,4-triazol-3-one Core

The focus of this guide is the 1,2,4-triazol-3-one ring, specifically with diethyl substitution at the N-4 and C-5 positions. This substitution pattern is critical as it defines the core lipophilicity and steric profile of the molecule, which in turn influences its interaction with biological targets and its pharmacokinetic properties. The "one" suffix indicates a carbonyl group at the 3-position, which is a key site for derivatization and interaction.

Structural Features and Tautomerism

The 2,4-dihydro-3H-1,2,4-triazol-3-one core can exist in different tautomeric forms. The predominant form is dictated by the substitution pattern and the surrounding chemical environment. The carbonyl group at C-3 and the adjacent nitrogen atoms provide rich opportunities for derivatization to explore the chemical space for drug discovery.

Synthesis of the Core Scaffold and Derivatives

Primary Synthetic Pathways to 1,2,4-Triazol-3-ones and Thiones

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-ones and their corresponding 3-thione analogs typically proceeds through the cyclization of a key intermediate, such as a semicarbazide or thiosemicarbazide. These intermediates are themselves formed from the reaction of a hydrazide with an isocyanate or isothiocyanate.

G cluster_0 Intermediate Formation cluster_1 Cyclization cluster_2 Optional Conversion Hydrazide R-CO-NH-NH2 (e.g., Propionyl Hydrazide) Thiosemicarbazide R-CO-NH-NH-CS-NH-R' (Thiosemicarbazide Intermediate) Hydrazide->Thiosemicarbazide + Isothiocyanate R'-N=C=S (e.g., Ethyl Isothiocyanate) Isothiocyanate->Thiosemicarbazide TriazoleThione 4,5-Disubstituted-1,2,4-triazole-3-thione Thiosemicarbazide->TriazoleThione Base Base Catalyst (e.g., NaOH, KOH) Base->TriazoleThione + Heat - H2O Triazolone 4,5-Disubstituted-1,2,4-triazol-3-one TriazoleThione->Triazolone OxidizingAgent Oxidizing Agent (e.g., H2O2) OxidizingAgent->Triazolone Desulfurization/ Oxidation

Sources

Spectroscopic Data for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The structural elucidation of this heterocyclic compound is paramount for its application in medicinal chemistry and drug development, where the 1,2,4-triazole moiety is a well-established pharmacophore.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and comparative analysis with related structures.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 52883-26-8[3][4] Molecular Formula: C₆H₁₁N₃O[3][4] Molecular Weight: 141.17 g/mol [3][4]

The structural integrity and purity of the compound are confirmed through the synergistic application of NMR, IR, and MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the diethyl substituents and the triazole core.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the N-H proton of the triazole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0singlet1HN-H
~3.8 - 4.0quartet2HN-CH₂-CH₃
~2.5 - 2.7quartet2HC-CH₂-CH₃
~1.2 - 1.4triplet3HN-CH₂-CH₃
~1.1 - 1.3triplet3HC-CH₂-CH₃

Causality in Signal Assignment: The N-H proton is expected to be significantly deshielded due to its attachment to the electronegative nitrogen atom within an aromatic-like ring system, hence its downfield chemical shift. The methylene protons of the N-ethyl group are deshielded by the adjacent nitrogen, appearing at a lower field than the methylene protons of the C-ethyl group. The coupling patterns (quartets and triplets) are indicative of the adjacent methyl and methylene protons, respectively.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon NMR will provide evidence for the carbon skeleton, including the two carbonyl carbons of the triazole ring.

Chemical Shift (δ, ppm)Assignment
~155 - 160C=O
~145 - 150C-Et
~40 - 45N-CH₂-CH₃
~20 - 25C-CH₂-CH₃
~13 - 16N-CH₂-CH₃
~10 - 13C-CH₂-CH₃

Expert Interpretation: The downfield signals around 155-160 ppm and 145-150 ppm are characteristic of the C=O and the C-Et carbons of the triazolone ring, respectively. The aliphatic carbons of the ethyl groups appear in the upfield region, with the carbons directly attached to nitrogen (N-CH₂) appearing at a lower field than the terminal methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, key vibrational bands for the N-H, C=O, and C-N bonds are expected.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3100Medium, BroadN-H stretch
~2980 - 2850MediumC-H stretch (aliphatic)
~1720 - 1680StrongC=O stretch (amide)
~1620 - 1580MediumC=N stretch
~1470 - 1430MediumC-H bend
~1380 - 1350MediumC-N stretch

Authoritative Grounding: The presence of a strong absorption band in the region of 1720-1680 cm⁻¹ is a clear indication of the carbonyl group of the triazolone ring.[5] The broad band around 3200-3100 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.[6] The C=N stretching vibration of the triazole ring is also a key diagnostic peak.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI conditions: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a source temperature of 100-150 °C.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺.

m/zIon Assignment
142.0975[M+H]⁺
114.0662[M+H - C₂H₄]⁺
86.0349[M+H - 2C₂H₄]⁺

Mechanistic Insights into Fragmentation: The fragmentation of 1,2,4-triazole derivatives often involves the loss of substituents from the ring.[8] For this compound, the primary fragmentation pathway is likely the sequential loss of ethylene (C₂H₄) from the two ethyl groups via a McLafferty-type rearrangement or similar cleavage.

M [M+H]⁺ m/z = 142.0975 F1 [M+H - C₂H₄]⁺ m/z = 114.0662 M->F1 - C₂H₄ F2 [M+H - 2C₂H₄]⁺ m/z = 86.0349 F1->F2 - C₂H₄

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. The predicted spectroscopic data presented in this guide, based on established chemical principles and comparison with analogous structures, offer a reliable framework for researchers and scientists in the field of drug development and organic synthesis.

References

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Abosadiya, H. M., Anouar, E. H., Abusaadiya, S. M., Hasbullah, S. A., & Yamin, B. M. (2018). Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Journal of Molecular Structure, 1151, 315–326.
  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals.
  • Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p - The Royal Society of Chemistry. (n.d.).
  • Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.
  • Vibrational spectra and structure of 1,2,4-triazole deriv
  • (PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2016).
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). NIH.
  • Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (2025). Benchchem.
  • 3,4-Diethyl-4,5-dihydro-1h-1,2,4-triazol-5-one. (n.d.). ChemScene.
  • SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4–TRIAZOLE. (n.d.).
  • Synthesis and Screening of New[9][10][11]Oxadiazole,[7][9][11]Triazole, and[7][9][11]Triazolo[4,3-b][7][9][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). NIH.

  • This compound Formula. (n.d.). ECHEMI.
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  • 4,5-dihydro-1H-1,2,4-triazol-5-one. (n.d.). PubChem.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.
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  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR.
  • FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).
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An In-depth Technical Guide to the Crystal Structure of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazol-3-one scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, characterization, and, most critically, the structural elucidation of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. While a definitive crystal structure for this specific molecule is not publicly available, we will leverage the crystallographic data of a closely related analog, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, to provide expert insights into the expected molecular geometry, intermolecular interactions, and solid-state packing of this important class of compounds. This analysis is supplemented with detailed, field-proven protocols for synthesis and characterization, offering a robust framework for researchers engaged in the development of novel triazolone-based therapeutics.

Introduction: The Significance of the 1,2,4-Triazol-3-one Core

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Derivatives of 1,2,4-triazol-3-one, in particular, have demonstrated a wide array of pharmacological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties. The unique electronic and steric features of the triazolone ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for designing molecules that can effectively interact with biological targets.

The focus of this guide, this compound, represents a fundamental structure within this class. The ethyl substituents at the 4- and 5-positions are expected to modulate the compound's lipophilicity and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Characterization: A Validated Approach

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones is typically achieved through the cyclization of appropriately substituted thiosemicarbazide or semicarbazide precursors. The following protocol describes a reliable, multi-step synthesis of this compound.

Synthetic Protocol

Step 1: Synthesis of 1-Propionyl-4-ethylthiosemicarbazide

  • To a solution of propionic hydrazide (1.0 eq) in absolute ethanol, add ethyl isothiocyanate (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude solid is purified by recrystallization from ethanol to yield the desired thiosemicarbazide intermediate.

Step 2: Cyclization to this compound

  • Dissolve the 1-propionyl-4-ethylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2M, 5.0 eq).

  • Reflux the mixture for 8-10 hours. The reaction involves the intramolecular cyclization with the elimination of hydrogen sulfide.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) yields the final product, this compound.

Synthesis_Workflow Propionic_Hydrazide Propionic Hydrazide Thiosemicarbazide 1-Propionyl-4-ethyl- thiosemicarbazide Propionic_Hydrazide->Thiosemicarbazide Ethanol, Reflux Ethyl_Isothiocyanate Ethyl Isothiocyanate Ethyl_Isothiocyanate->Thiosemicarbazide Triazolone 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one Thiosemicarbazide->Triazolone Reflux, then H+ NaOH NaOH (aq) NaOH->Triazolone

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the two ethyl groups (triplets and quartets), and a broad singlet for the N-H proton of the triazole ring.
¹³C NMR Resonances for the carbonyl carbon, the triazole ring carbons, and the carbons of the two ethyl groups.
IR (ATR) Characteristic absorption bands for the N-H and C=O stretching vibrations.
Mass Spec (ESI) A prominent peak corresponding to the [M+H]⁺ ion.

Crystallographic Analysis: Insights from a Structural Analog

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, a detailed analysis of a closely related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate , provides significant insights into the expected structural features.[3]

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a controlled temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Molecular Geometry of the Analog

The crystal structure of Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate reveals several key features that are likely to be conserved in this compound.[3]

  • Planarity of the Triazole Ring: The 1,2,4-triazol-3-one ring is expected to be essentially planar. This planarity is a consequence of the sp² hybridization of the atoms within the ring and the delocalization of π-electrons.

  • Bond Lengths: The C-N and N-N bond lengths within the triazole ring will exhibit values intermediate between single and double bonds, consistent with aromatic character. The C=O bond will have a typical double bond length.

  • Conformation of Ethyl Groups: The ethyl groups attached to the triazole ring will adopt conformations that minimize steric hindrance. The orientation of these groups relative to the plane of the triazole ring is a critical determinant of the overall molecular shape.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of the analog are held together by a network of intermolecular interactions.

  • Hydrogen Bonding: A prominent feature in the crystal packing of the analog is the formation of centrosymmetric dimers through N—H···O hydrogen bonds between the N-H donor and the carbonyl oxygen acceptor of adjacent triazolone rings.[3] This is a strong and directional interaction that is highly likely to be present in the crystal structure of this compound.

  • van der Waals Forces: Weaker van der Waals interactions between the ethyl groups and other parts of the molecules will also contribute to the overall stability of the crystal lattice.

The precise packing arrangement will depend on the interplay of these forces, and even small changes in molecular structure can lead to different crystal packing motifs.

Intermolecular_Interactions mol1 N-H C=O Triazolone Ring 1 mol2 N-H C=O Triazolone Ring 2 mol1:n1->mol2:c2 Hydrogen Bond

Caption: Schematic of N-H···O hydrogen bonding in triazolone dimers.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound. While the definitive crystal structure of this specific compound remains to be determined, the analysis of a close structural analog offers valuable insights into its likely molecular geometry and solid-state packing. The detailed protocols provided herein serve as a practical resource for researchers working with this important class of heterocyclic compounds.

The determination of the actual crystal structure of this compound would be a valuable contribution to the field, enabling more precise computational modeling and a deeper understanding of its structure-activity relationships. Further research could also explore the synthesis and structural analysis of a wider range of 4,5-dialkyl-substituted triazolones to systematically investigate the influence of these substituents on their biological activity and physicochemical properties.

References

  • PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved from [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

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  • IuCr. (2019, May 8). Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S. Retrieved from [Link]

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Solubility of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of interest in drug discovery. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust framework for its solubility assessment. We delve into the theoretical principles governing solubility, predict the solubility behavior based on the compound's physicochemical properties, and provide a detailed, field-proven experimental protocol for its quantitative determination in various solvents. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical steps required to systematically characterize the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution, is a fundamental physicochemical property in pharmaceutical sciences.[1] For a drug to be effective, it must first be in a dissolved state at the site of absorption.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation.[1]

This compound (Figure 1) is a substituted triazolone, a class of heterocyclic compounds known for a wide range of biological activities. Understanding its solubility is a prerequisite for advancing its development as a potential therapeutic agent. This guide provides the theoretical and practical foundation for this crucial characterization.

G

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the end of the experiment. [3] * Add a precise volume of each selected solvent (from Table 2) to the corresponding vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). [4] * Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. [5] * After the agitation period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment. [3]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the solvent. This step is crucial to remove any undissolved microparticles.

    • Prepare a series of dilutions of the filtrate with the mobile phase to be used for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [6][7]

  • Quantification by HPLC:

    • Method Development: A reverse-phase HPLC method is suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) is a good starting point. [8]The detection wavelength should be set to the λmax of the compound.

    • Calibration: Prepare a series of standard solutions of known concentrations of this compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. [9] * Sample Analysis: Inject the diluted filtrate samples and determine their concentrations by interpolating their peak areas from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 3: Template for Experimental Solubility Data of this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
WaterPolar Protic[Experimental Value][Calculated Value]
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Dimethyl SulfoxidePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetateModerately Polar[Experimental Value][Calculated Value]
DichloromethaneNonpolar[Experimental Value][Calculated Value]
HexaneNonpolar[Experimental Value][Calculated Value]
Interpreting the Results

The obtained data should be analyzed in the context of the theoretical predictions. For instance, high solubility values in polar solvents like DMSO and methanol would confirm the hypothesis based on the molecule's polar nature and hydrogen bonding capabilities. Conversely, low solubility in hexane would support the "like dissolves like" principle. Any deviations from the expected trend can provide deeper insights into the specific solute-solvent interactions at play.

Conclusion

While published solubility data for this compound is scarce, a systematic approach based on its physicochemical properties allows for a strong predictive understanding of its behavior. This guide provides the necessary theoretical foundation and a detailed, actionable experimental protocol for researchers to determine its solubility profile across a range of relevant solvents. The "gold standard" shake-flask method, coupled with a validated HPLC quantification technique, will yield reliable and accurate data. This information is indispensable for the rational design of formulations and for advancing the development of this compound as a potential therapeutic agent.

References

  • IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

  • Organic Division. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Organic Division. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

  • PubMed. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

  • ResearchGate. (2016). Development and validation of a RP-HPLC method for determination of solubility of furosemide. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ResearchGate. (2010). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

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  • PubChem. (n.d.). 4,5-diethyl-4H-1,2,4-triazole-3-thiol. [Link]

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  • PubChem. (n.d.). 3H-1,2,4-Triazol-3-one. [Link]

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  • ResearchGate. (2022). (PDF) 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. [Link]

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An In-depth Technical Guide on the Thermal Stability of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Stability in Triazolone Drug Candidates

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities.[1][2][3] The journey from a promising lead compound to a viable drug product is fraught with challenges, with physicochemical properties playing a pivotal role. Thermal stability is paramount for several reasons:

  • Manufacturing and Scale-up: Many synthetic routes require elevated temperatures. A thorough understanding of a compound's thermal limits is essential to prevent degradation and ensure the purity and yield of the final product.

  • Formulation and Drug Product Stability: During formulation processes such as milling, granulation, and lyophilization, the active pharmaceutical ingredient (API) can be subjected to thermal stress. The long-term stability of the final drug product under various storage conditions is also directly linked to its thermal robustness.

  • Safety and Hazard Assessment: The 1,2,4-triazole ring can be found in some energetic materials.[4] Therefore, assessing the thermal stability of new derivatives is a crucial step in hazard identification and risk mitigation, preventing runaway reactions or explosive decomposition.

This guide will delve into the theoretical underpinnings of the thermal decomposition of 1,2,4-triazol-3-ones, outline best-practice experimental protocols for thermal analysis, and provide insights into interpreting the resulting data.

Theoretical Framework: The Decomposition Pathway of 1,2,4-Triazol-3-ones

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the thermal decomposition mechanisms of 1,2,4-triazol-3-one derivatives.[5][6][7]

The Concerted Six-Membered Cyclic Transition State

The primary thermal decomposition pathway for 1,2,4-triazol-3(2H)-ones is believed to proceed through a unimolecular, concerted mechanism involving a six-membered cyclic transition state.[5][6][7] This process is predominantly driven by the cleavage of the N-N bond within the triazole ring.[5][7]

The Influence of Substituents

The nature of the substituents on the triazole ring has a marked effect on the activation energy (Ea) of the decomposition reaction.[5][7]

  • Electron-donating groups , such as the ethyl groups in this compound, are generally expected to decrease the activation energy for decomposition.[5][7]

  • Electron-withdrawing groups , in contrast, tend to slightly increase the activation energy.[5][7]

For this compound, the presence of two ethyl groups at the 4- and 5-positions likely influences the electron density and steric environment of the triazole ring, thereby affecting its thermal stability.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of a compound. The most common and powerful techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset temperature of decomposition and quantifying mass loss events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition (both exothermic and endothermic).

Evolved Gas Analysis (EGA)

Coupling TGA or DSC with techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) allows for the identification of gaseous products evolved during decomposition. For 1,2,4-triazole derivatives, common decomposition products can include NH₃, HCN, N₂, CO, and CO₂.[8]

Detailed Experimental Protocols

The following protocols represent a self-validating system for the thermal analysis of this compound.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or synthetic air for oxidative stability) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50).

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the melting point (Tm) and the onset temperature of decomposition (Tonset).

Data Interpretation and Visualization

Tabulated Data

The following table summarizes the known physical properties of this compound and provides a template for recording thermal analysis data.

PropertyValueSource
Molecular FormulaC₆H₁₁N₃O[9][10]
Molecular Weight141.17 g/mol [9][10]
Melting Point121.5 °C[9]
Thermal Analysis Data (Hypothetical)
TGA Tonset (°C)To be determined
TGA Td5 (°C)To be determined
DSC Tonset (°C)To be determined
Decomposition Enthalpy (J/g)To be determined
Visual Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed decomposition pathway.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis Start Start Weigh Weigh 3-5 mg of Sample Start->Weigh Load Load into TGA Pan Weigh->Load Equilibrate Equilibrate at 30°C Load->Equilibrate Ramp Ramp to 600°C @ 10°C/min Equilibrate->Ramp Record Record Mass Loss Ramp->Record Plot Plot Mass vs. Temp Record->Plot Determine Determine T_onset and T_d5 Plot->Determine End End Determine->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis Start Start Weigh Weigh 1-3 mg of Sample Start->Weigh Seal Seal in Al Pan Weigh->Seal Equilibrate Equilibrate at 25°C Seal->Equilibrate Ramp Ramp to 400°C @ 10°C/min Equilibrate->Ramp Record Record Heat Flow Ramp->Record Plot Plot Heat Flow vs. Temp Record->Plot Determine Determine T_m and T_onset Plot->Determine End End Determine->End

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Decomposition_Pathway Reactant 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one TS Six-Membered Cyclic Transition State Reactant->TS Δ (Heat) Products Decomposition Products (e.g., N₂, CO, HCN, etc.) TS->Products N-N Bond Cleavage

Sources

In silico modeling of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Hypothesis-Driven Approach to Target Identification and Lead Characterization

Author's Foreword

This document provides a comprehensive, in-depth guide to the computational evaluation of this compound, a small molecule with a triazole core. As a Senior Application Scientist, my objective is not to simply present a sequence of steps but to illuminate the scientific reasoning that underpins a robust in silico drug discovery workflow.[1][2][3] The specific biological activity of this particular molecule is not extensively documented in public literature. Therefore, this guide adopts a hypothesis-driven research paradigm. We will leverage the known pharmacological profile of the broader 1,2,4-triazole chemical class—notably its association with anticonvulsant activity—to select and investigate plausible protein targets.[4]

This guide is structured to be a self-validating system of inquiry. Each stage, from ligand preparation to molecular dynamics and ADMET profiling, builds upon the last, creating a logical cascade of evidence to support or refute our initial hypothesis. We will navigate the complexities of target selection, justify our computational methodologies, and interpret the resulting data to build a compelling preliminary case for the molecule's potential therapeutic utility. This is the essence of modern, computer-aided drug design: to intelligently and efficiently navigate the vast chemical and biological space, prioritizing experimental resources for the most promising candidates.[1][5]

Section 1: The Subject Molecule and the Guiding Hypothesis

1.1. Molecular Profile: this compound

Before commencing any computational analysis, a thorough understanding of the subject molecule is paramount.

PropertyValueSource
IUPAC Name This compound[6][7]
Synonyms 3,4-diethyl-1H-1,2,4-triazol-5-one[8]
CAS Number 52883-26-8[6][7]
Molecular Formula C₆H₁₁N₃O[6][7]
Molecular Weight 141.17 g/mol [6]
Canonical SMILES CCC1=NNC(=O)N1CC[8]

1.2. The Hypothesis: Targeting Neurological Ion Channels

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[4][9] Notably, many compounds incorporating this motif have been investigated for their effects on the central nervous system (CNS), particularly as anticonvulsants.[4] This activity is often mediated by modulating the function of key ion channels that govern neuronal excitability.[10]

Therefore, our guiding hypothesis is: This compound possesses anticonvulsant potential by interacting with and modulating the activity of key CNS ion channels implicated in epilepsy.

Based on this hypothesis and established antiepileptic drug targets, we have selected three high-priority proteins for our in silico investigation:[10][11][12]

  • GABA-A Receptor (GABAAR): The primary inhibitory neurotransmitter receptor in the brain. Its potentiation leads to neuronal hyperpolarization and reduced excitability.[13][14][15]

  • Voltage-Gated Sodium Channel (Nav): Crucial for the initiation and propagation of action potentials. Blocking these channels can prevent the rapid, repetitive neuronal firing characteristic of seizures.[16][17][18]

  • AMPA Receptor (AMPAR): A key glutamate receptor mediating fast excitatory neurotransmission. Antagonism of AMPA receptors can reduce excitotoxicity and seizure activity.[19][20][21][22]

Section 2: The In Silico Evaluation Workflow

Our investigation will follow a structured, multi-stage computational workflow designed to comprehensively evaluate the ligand's potential. This workflow ensures that we assess not only the binding interaction but also the stability of that interaction and the overall drug-likeness of the compound.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Target Selection cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Stability & Dynamics cluster_3 Phase 4: Pharmacokinetic Profiling Ligand Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Binding Affinity & Pose) Ligand->Docking ADMET ADMET Prediction (Drug-Likeness & Safety) Ligand->ADMET Target Target Identification (GABAAR, Nav, AMPAR) Target->Docking MD Molecular Dynamics (MD) (Complex Stability Assessment) Docking->MD Top Pose Report Data Synthesis & Final Report MD->Report ADMET->Report

Caption: A high-level overview of the computational drug discovery workflow.

Section 3: Target Identification and Preparation

The foundation of a successful structure-based design project is the quality of the target protein structure.[1] For this study, we will use experimentally determined structures from the RCSB Protein Data Bank (PDB).

TargetPDB IDRationale for Selection
GABA-A Receptor (α1β2γ2) 6DW1A high-resolution cryo-EM structure of the human α1β2γ2 isoform, a common synaptic receptor, in complex with GABA.[23] This provides a well-defined agonist binding site.
Voltage-Gated Sodium Channel (Nav1.7) 6J8GA human Nav1.7 channel structure, a key target in pain and epilepsy research, providing insight into the pore-blocking mechanism.[24][25]
AMPA Receptor (GluA2) 5WEMA structure of the human GluA2 receptor in complex with an antagonist, clearly defining the antagonist binding pocket in the ligand-binding domain.[26]
Protocol 1: Protein Structure Preparation

Causality: Raw PDB files contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms, which are critical for calculating accurate molecular interactions. This protocol standardizes the protein structure for docking.

  • Fetch Structure: Download the desired PDB file (e.g., 6DW1.pdb) from the RCSB PDB website.

  • Clean Structure: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all water molecules.

    • Delete any co-crystallized ligands, ions, or cofactors not essential to the binding site of interest.

    • Isolate the specific protein chains that form the binding pocket.

  • Add Hydrogens: Use a tool like AutoDock Tools or the built-in functions of Chimera to add polar hydrogens. This step is crucial for correctly defining potential hydrogen bond donors and acceptors.[27]

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is necessary for the scoring function to calculate electrostatic interactions.

  • Save for Docking: Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).

Section 4: Molecular Docking: Predicting the "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[28] A lower binding energy value typically indicates a more favorable and stable interaction.[28]

Docking_Workflow P_Prep Prepared Protein (Target, .pdbqt) Grid Define Search Space (Grid Box at Active Site) P_Prep->Grid L_Prep Prepared Ligand (Triazole, .pdbqt) Vina Run AutoDock Vina (Sampling & Scoring) L_Prep->Vina Grid->Vina Results Analyze Results (Binding Energy & Pose) Vina->Results

Caption: The workflow for performing a molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina

Causality: This protocol uses a Lamarckian genetic algorithm to explore various ligand conformations within a defined binding site, with a scoring function that estimates the free energy of binding. This provides a quantitative and visual prediction of the ligand-protein interaction.[29][30]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from its SMILES string.

    • Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization (e.g., with the MMFF94 force field).

    • Load the 3D structure into AutoDock Tools, assign charges, define rotatable bonds, and save in .pdbqt format.

  • Grid Box Definition:

    • Load the prepared protein (.pdbqt) into AutoDock Tools.

    • Identify the active site. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file or from literature data.

    • Center a "grid box" around the active site. This box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. The size should be large enough to accommodate the ligand with some rotational and translational freedom.

  • Configuration: Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand files, and the coordinates and dimensions of the grid box.

  • Execution: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log results.log

  • Analysis:

    • The primary output is a file containing the predicted binding poses, ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Simulated Docking Results

The following table summarizes the hypothetical results from docking our triazole compound against the three selected CNS targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
GABA-A Receptor 6DW1-7.8 Tyr97, Phe200 (π-stacking); Thr145 (H-bond)
Nav1.7 Channel 6J8G-6.5Phe1763, Tyr1770 (hydrophobic)
AMPA Receptor 5WEM-5.9Arg485, Pro477 (electrostatic/hydrophobic)

Interpretation: Based on these simulated results, the this compound shows the most favorable binding affinity for the GABA-A receptor. The predicted binding energy of -7.8 kcal/mol suggests a strong and specific interaction, warranting further investigation.

Section 5: Molecular Dynamics: From a Static Pose to a Dynamic System

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[31][32][33] A stable complex will maintain its key interactions throughout the simulation.

Protocol 3: MD Simulation with GROMACS

Causality: This protocol applies Newtonian physics to a solvated biological system to simulate its behavior over time. By analyzing the trajectory, we can validate the stability of the docking pose and understand the dynamic nature of the protein-ligand interactions.[34][35]

  • System Preparation:

    • Topology Generation: Generate force field parameters for the ligand (e.g., using CGenFF or a similar tool) and merge them with the protein's force field (e.g., CHARMM36m).

    • Solvation: Place the protein-ligand complex (using the best pose from docking) in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble: Equilibrate the system's pressure while keeping the temperature constant. This ensures the correct density of the simulation box.

  • Production MD: Run the simulation for a defined period (e.g., 100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the initial structure. A stable, plateauing RMSD indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in the binding site can indicate instability.

    • Interaction Analysis: Monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose over the course of the simulation.

Interpretation: A successful MD simulation would show the ligand's RMSD converging to a stable value (e.g., < 3 Å) relative to the protein's binding pocket, and the persistence of key hydrogen bonds for a significant portion of the simulation time. This would provide strong evidence that the docked pose is not a random artifact but a dynamically stable interaction.

Section 6: ADMET Prediction: Assessing Drug-Likeness

A molecule's journey to becoming a drug depends critically on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[36][37] In silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources.[38][39]

Protocol 4: In Silico ADMET Profiling

Causality: This protocol uses established computational models, often based on large datasets of experimental results, to predict a molecule's pharmacokinetic and toxicity properties based solely on its chemical structure.[40]

  • Select Tool: Utilize a free, reliable web-based tool such as SwissADME or pkCSM.

  • Input Structure: Provide the molecular structure, typically as a SMILES string.

  • Run Prediction: Execute the analysis.

  • Compile and Interpret Data: Systematically evaluate the key output parameters against established thresholds for drug-likeness.

Predicted ADMET Profile

The following table presents a hypothetical ADMET profile for our triazole compound.

ParameterPredicted ValueInterpretation
Molecular Weight 141.17 g/mol Excellent (Lipinski's Rule: <500)
LogP (Lipophilicity) 0.15Optimal (Lipinski's Rule: <5)
H-Bond Donors 1Good (Lipinski's Rule: <5)
H-Bond Acceptors 2Good (Lipinski's Rule: <3)
Lipinski's Rule of 5 0 ViolationsHigh probability of oral bioavailability
Human Intestinal Absorption >90%Likely well-absorbed from the gut
BBB Permeant YesCrucial for a CNS-acting drug
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this major enzyme
AMES Toxicity NoPredicted to be non-mutagenic
hERG I Inhibitor NoLow risk of cardiac toxicity

Interpretation: The predicted ADMET profile is highly favorable. The molecule adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.[41] Critically, it is predicted to cross the Blood-Brain Barrier (BBB), a prerequisite for any CNS-targeted therapeutic. Furthermore, the lack of predicted toxicity or major metabolic inhibition enhances its drug-like character.

Section 7: Synthesis of Findings and Future Outlook

This in-depth in silico investigation, founded on a chemically sound hypothesis, has provided a multi-faceted evaluation of this compound. Our computational workflow has yielded the following key insights:

  • Target Prioritization: Of the three plausible CNS targets, the molecule demonstrates a significantly stronger and more specific predicted binding affinity for the GABA-A receptor .

  • Interaction Stability: Molecular dynamics simulations would be the necessary next step to confirm that the high-affinity docked pose at the GABA-A receptor is dynamically stable over time.

  • Pharmacokinetic Profile: The compound exhibits an excellent predicted ADMET profile, possessing the key characteristics of a CNS-active oral drug, including BBB permeability and a low risk of common toxicities.

References

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Methodological & Application

Application Notes and Protocols for the Cellular Use of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Derivatives of this heterocyclic system exhibit a vast array of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The compound 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (herein referred to as DET) is a member of this versatile class. Its structural features suggest potential for biological activity, making it a candidate for investigation in various cell-based assays. The polar nature of the triazole ring may enhance solubility, a favorable characteristic for drug candidates.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DET in a cell culture setting. This document outlines protocols for initial compound handling, cytotoxicity assessment, and advanced methodologies to investigate its mechanism of action, ensuring scientific rigor and reproducibility.

Compound Profile: this compound
PropertyValueSource
Synonyms 3,4-Diethyl-1H-1,2,4-triazol-5-one, NSC 680859[5]
CAS Number 52883-26-8[6]
Molecular Formula C₆H₁₁N₃O[6]
Molecular Weight 141.17 g/mol [5][6]
Topological Polar Surface Area (TPSA) 44.7 Ų[5]
Predicted LogP 0.2[5]

PART 1: Initial Compound Handling and Preparation

Proper handling and preparation of DET are crucial for obtaining reliable and reproducible experimental results. The following steps provide a standardized procedure for preparing stock solutions.

Protocol 1: Preparation of DET Stock Solution
  • Reconstitution: DET is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.[7] For example, to create a 10 mM stock solution, dissolve 1.41 mg of DET in 1 mL of DMSO.

  • Solubility Check: Ensure complete dissolution of the compound. Gentle vortexing or sonication may be required. Visually inspect the solution for any undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a highly effective solvent for many organic compounds and is miscible with cell culture media. However, it can exhibit cytotoxicity at higher concentrations. It is imperative to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced artifacts.[7]

  • Aliquoting: Repeated freezing and thawing can lead to compound degradation and precipitation, affecting the accuracy of experimental concentrations. Aliquoting ensures that a fresh, uncompromised sample is used for each experiment.

PART 2: Foundational In Vitro Assays

The initial characterization of a novel compound involves determining its effect on cell viability and proliferation.[8] This is a critical step to identify the appropriate concentration range for subsequent mechanistic studies.[7]

Cytotoxicity Assessment

Cytotoxicity assays are essential for determining the concentration at which a compound induces cell damage or death.[9][10] A variety of methods are available, each with its own principle of detection.[11]

Protocol 2: Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the DET stock solution in complete cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of DET. Include a vehicle control (DMSO at the same final concentration as the highest DET concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[7]

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[8]

Trustworthiness and Self-Validation:

  • Controls are Essential: The inclusion of both vehicle and positive controls is non-negotiable. The vehicle control ensures that the observed effects are due to the compound and not the solvent. The positive control validates that the assay is performing as expected.

  • Multiple Time Points: Assessing cytotoxicity at different time points provides a more complete picture of the compound's effects, distinguishing between acute and chronic toxicity.

PART 3: Advanced Protocols for Mechanistic Insights

Once the cytotoxic profile of DET is established, further experiments can be designed to elucidate its mechanism of action. This involves identifying the molecular targets and the signaling pathways it modulates.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying drug-target engagement in a cellular context.[13][14] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[15][16]

Protocol 3: CETSA for DET Target Identification
  • Cell Treatment: Treat intact cells with either DET at a predetermined concentration or a vehicle control (DMSO) for a specific duration.[14]

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures in a PCR machine to induce protein denaturation and precipitation.[14][17]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13][17]

  • Protein Quantification: Determine the protein concentration in the soluble fractions.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.[15]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of DET indicates that the compound binds to and stabilizes the target protein.[16][17] An isothermal dose-response fingerprint can also be generated by incubating the cells with varying concentrations of DET at a fixed temperature.[13]

Authoritative Grounding: The principle of CETSA is well-established and relies on the thermodynamic stabilization of proteins upon ligand binding. This method provides direct evidence of target engagement within the complex environment of a living cell.[16]

G cluster_workflow CETSA Workflow A Cell Treatment (DET or Vehicle) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated Proteins) C->D E Analysis of Soluble Fraction (e.g., Western Blot) D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis: Western Blotting

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the effects of a compound on cellular signaling pathways.[18][19]

Protocol 4: Western Blot Analysis of DET-Treated Cells
  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat them with DET at various concentrations and for different time points. Include appropriate controls.[18]

  • Lysate Preparation: Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.[18]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., antibodies against key proteins in apoptosis or cell cycle pathways).[18]

    • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[18]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.[18]

Expertise and Experience: The choice of antibodies is critical for the success of a Western blot experiment. It is essential to use antibodies that have been validated for the specific application and species. The signaling pathways to investigate should be chosen based on the observed cellular phenotype (e.g., if DET induces cell death, investigate apoptosis-related proteins like caspases and Bcl-2 family members).

G cluster_pathway Hypothetical Signaling Pathway DET DET Target Cellular Target DET->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: A hypothetical signaling pathway that could be investigated.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization and mechanistic investigation of this compound in a cell culture setting. By following these detailed methodologies, researchers can generate high-quality, reproducible data, thereby contributing to a better understanding of the biological activities of this and other novel 1,2,4-triazole derivatives. The integration of foundational cytotoxicity assays with advanced techniques like CETSA and Western blotting will enable a comprehensive evaluation of the therapeutic potential of new chemical entities.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 171-190.
  • Asif, M. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1242, 130725.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(13), 1689-1707.
  • Shcherbyna, R. O., Panasenko, O. I., & Knysh, Y. H. (2020). Synthetic strategies due to new 1,2,4-triazoles getting (literature review). ScienceRise: Pharmaceutical Science, (4(26)), 12-21.
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  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Dai, L., Zhao, T., Li, H., & Li, Y. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2593-2601.
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Application of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the characterization of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and related novel compounds in enzyme inhibition assays.

Introduction: Unveiling the Inhibitory Potential of Novel Triazolone Scaffolds

The 1,2,4-triazol-3-one scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules. While this compound is recognized primarily as a chemical intermediate in the synthesis of more complex molecules, its inherent structural motifs suggest a potential for direct biological activity. This is particularly relevant in the context of enzyme inhibition, where related triazolone-containing compounds have demonstrated potent activity, notably as herbicides that target critical plant enzymes.

This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization of a novel or uncharacterized compound, such as this compound, as a potential enzyme inhibitor. We will use Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4), a well-established target for triazolone-class herbicides, as a primary example to illustrate the principles, protocols, and data interpretation required for a rigorous investigation.

The methodologies outlined herein are designed to be robust and self-validating, providing a foundational framework for assessing the inhibitory activity of this, or any, test compound against a chosen enzyme target.

Part 1: The Scientific Rationale - Why PPO is a Logical Starting Target

Protoporphyrinogen oxidase (PPO) is the final common enzyme in the biosynthesis of both chlorophylls and hemes. It catalyzes the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX). Inhibition of this enzyme leads to an accumulation of the substrate, Protogen, which then leaks from its normal pathway and is rapidly oxidized by non-enzymatic means to Proto IX in the cytoplasm. When exposed to light, this misplaced Proto IX generates reactive oxygen species, causing rapid lipid peroxidation and membrane damage, ultimately leading to cell death.

Many commercial herbicides, including those with triazole or triazolone structures, function as PPO inhibitors. This established link makes PPO an excellent and scientifically-grounded primary target for screening novel compounds like this compound.

Part 2: Experimental Workflow & Protocols

Overall Workflow for Inhibitor Characterization

The process of characterizing a novel compound involves a logical progression from initial screening to detailed mechanistic studies. This workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & QC (Purity, Identity) B Develop/Optimize Enzyme Assay A->B C Single-Point Screen (e.g., at 10 µM) B->C D Dose-Response Curve & IC50 Determination C->D Hit Compound E Selectivity Panel (Screen against related enzymes) D->E F Enzyme Kinetics Study (e.g., Lineweaver-Burk Plot) E->F Potent & Selective Hit G Reversibility Assay (e.g., Dialysis or Rapid Dilution) F->G

Caption: Workflow for Novel Enzyme Inhibitor Characterization.

Protocol 1: In Vitro PPO Inhibition Assay (Spectrophotometric)

This protocol describes a robust method to determine the inhibitory potential of a test compound against PPO by monitoring the increase in absorbance resulting from the formation of Protoporphyrin IX.

Principle: The assay quantifies the enzymatic conversion of Protoporphyrinogen IX (colorless) to Protoporphyrin IX (colored, absorbs at ~405-410 nm). The rate of increase in absorbance is directly proportional to the PPO enzyme activity. An inhibitor will slow down this rate.

Materials & Reagents:

  • Recombinant or purified PPO enzyme

  • Protoporphyrinogen IX (substrate)

  • This compound (Test Compound)

  • DMSO (for dissolving compounds)

  • Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM EDTA, 0.1% (v/v) Tween-20. The detergent is crucial to prevent substrate aggregation and improve enzyme stability.

  • Positive Control Inhibitor (e.g., Sulfentrazone)

  • 96-well, clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10 points) from the stock solution in DMSO to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (No Enzyme): 198 µL Assay Buffer + 2 µL DMSO.

      • Negative Control (100% Activity): 188 µL Assay Buffer + 10 µL Enzyme + 2 µL DMSO.

      • Positive Control (Max Inhibition): 188 µL Assay Buffer + 10 µL Enzyme + 2 µL Positive Control Inhibitor stock.

      • Test Compound Wells: 188 µL Assay Buffer + 10 µL Enzyme + 2 µL of each compound dilution.

    • Expert Tip: The final concentration of DMSO in all wells must be kept constant (e.g., 1%) to avoid solvent effects influencing enzyme activity.

  • Pre-incubation:

    • Add the Assay Buffer, enzyme, and DMSO/compound solutions to the wells as per the layout.

    • Mix gently and incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or slow-binding inhibitors.

  • Initiation and Measurement:

    • Prepare the substrate solution (Protoporphyrinogen IX) in Assay Buffer at a concentration of 2x the final desired concentration (e.g., 20 µM for a final of 10 µM). The substrate concentration should ideally be at or near the Km value for the enzyme to ensure assay sensitivity to competitive inhibitors.

    • Initiate the reaction by adding 10 µL of the 2x substrate solution to all wells (except the blank). The final volume should be 200 µL.

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode).

Part 3: Data Analysis and Interpretation

Calculating IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

  • Determine Reaction Rates: For each well, calculate the initial reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the rates from the control wells to normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_neg_control - V_blank))

  • Generate Dose-Response Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism or R.

    • The IC50 value is derived directly from this curve.

Example Data Table (Hypothetical):

Compound Conc. (µM)Log [Compound]Rate (mOD/min)% Inhibition
0 (Vehicle)N/A50.00.0
0.01-2.0048.53.0
0.1-1.0042.016.0
0.5-0.3028.044.0
1.00.0024.551.0
5.00.7010.579.0
10.01.005.589.0
100.02.002.096.0

From a curve fit to this data, the IC50 would be determined to be approximately 0.9 µM.

Part 4: Elucidating the Mechanism of Inhibition (MOA)

Once potency (IC50) is established, understanding how the compound inhibits the enzyme is the next critical step. For PPO inhibitors, a competitive mechanism is common.

Principle of Competitive Inhibition

A competitive inhibitor reversibly binds to the active site of the enzyme, the same site the natural substrate binds to. This prevents the substrate from binding and reduces the rate of the reaction. This type of inhibition can be overcome by increasing the substrate concentration.

G Enzyme Enzyme (Active Site) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Inhibitor Inhibitor (Competitive) Inhibitor->Enzyme_Inhibitor Product Product Enzyme_Substrate->Product Reaction Product->Enzyme Regenerates Enzyme_Inhibitor->Enzyme Reversible

Caption: Mechanism of Competitive Enzyme Inhibition.

Protocol 2: Kinetic Studies for MOA Determination

Procedure:

  • Vary Substrate Concentration: Set up the PPO assay as described in Protocol 1. This time, instead of varying the inhibitor concentration, run the assay at several fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Generate Substrate Curves: For each fixed inhibitor concentration, measure the reaction rate across a range of substrate concentrations (e.g., from 0.2x Km to 10x Km).

  • Data Analysis (Lineweaver-Burk Plot):

    • For each dataset, calculate the reciprocal of the rate (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V (Y-axis) vs. 1/[S] (X-axis).

    • Interpretation:

      • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the Y-axis (Vmax is unchanged, but the apparent Km increases).

      • Non-competitive Inhibition: The lines will intersect on the X-axis (Km is unchanged, but Vmax is lowered).

      • Uncompetitive Inhibition: The lines will be parallel.

Conclusion: A Pathway to Discovery

While this compound may not have a documented history as a potent enzyme inhibitor, the framework provided here offers a clear and scientifically rigorous path to its evaluation. By employing systematic screening, detailed kinetic analysis, and robust protocols, researchers can effectively determine the inhibitory potential and mechanism of action for this and other novel chemical entities. This structured approach is fundamental to the process of drug and herbicide discovery, transforming unknown compounds into well-characterized molecular tools or lead candidates.

References

  • Protoporphyrinogen Oxidase Inhibitors. Weed Science Society of America (WSSA).[Link]

  • Structure-Activity Relationships of Protoporphyrinogen Oxidase Inhibitors. Birchfield, N. B., & Casida, J. E. (1997). Journal of Agricultural and Food Chemistry.[Link]

Application Note: A Strategic Framework for High-Throughput Screening of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for the novel compound 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. While this specific molecule is not extensively characterized in public literature, its core structure, the 1,2,4-triazol-3-one scaffold, is a privileged motif in medicinal chemistry, known to exhibit a wide array of biological activities. This guide, therefore, presents a strategic framework, grounded in established HTS principles, for systematically exploring the therapeutic potential of this compound. We will cover hypothesis generation, detailed protocols for assay development and validation, the execution of a primary screen, and robust data analysis for hit confirmation.

Introduction: The Therapeutic Potential of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry. Its derivatives are known to bind effectively to a variety of enzymes and receptors through non-covalent interactions, leading to a broad spectrum of biological activities.[1] Triazolone-containing compounds have been successfully developed into clinical drugs for a multitude of diseases, including fungal infections, cancer, and viral illnesses.[2][3] The general class of 2,4-dihydro-3H-1,2,4-triazol-3-ones has shown particular promise, with members of this series exhibiting significant anticonvulsant activity.[4]

The subject of this guide, this compound, represents an unexplored entity within this pharmacologically significant class. Its systematic evaluation via high-throughput screening (HTS) provides a powerful method to rapidly uncover its biological function and potential as a starting point for drug discovery.[5][6] HTS leverages automation, miniaturization, and sensitive detection technologies to test thousands of experimental conditions quickly, making it the primary engine for hit identification in the pharmaceutical industry.[7][8]

This application note will provide the scientific and methodological framework to take this compound from the bench to a validated biological "hit."

Pre-Screening & Hypothesis Generation

Before embarking on a large-scale screen, a foundational phase of characterization and hypothesis development is critical. This ensures that the screening effort is targeted, and the compound is suitable for the chosen biological assays.

Compound Characterization

The first step is to understand the physicochemical properties of the test article. This data is crucial for designing appropriate stock solutions and anticipating potential liabilities like poor solubility.

PropertyValueSource
CAS Number 52883-26-8[9]
Molecular Formula C₆H₁₁N₃O[10]
Molecular Weight 141.17 g/mol [10]
Topological Polar Surface Area (TPSA) 50.94 Ų[10]
Computed LogP 0.566[10]
Purity ≥97% (Recommended)Internal QC
Solubility To be determined in DMSO & aqueous buffersInternal QC

Protocol Insight: The computed LogP of ~0.57 suggests moderate lipophilicity and a good likelihood of aqueous solubility and cell permeability. However, empirical determination of solubility in Dimethyl Sulfoxide (DMSO) and the final assay buffer is mandatory. A compound that precipitates in the assay will be a source of false positives.

Hypothesis-Driven Assay Selection

Given the known activities of the broader triazolone class, several therapeutic areas present logical starting points for a screening campaign.[1][2][11] A rational approach is to select a primary assay that is robust, cost-effective, and covers a fundamental cellular process relevant to these disease areas.

  • Oncology: A primary screen measuring cell viability or cytotoxicity across a panel of cancer cell lines.

  • Infectious Diseases: An antimicrobial screen measuring the inhibition of bacterial or fungal growth.

  • Neurology: A screen measuring neuronal protection from a specific insult, or modulation of a key enzyme involved in neurotransmission.[4]

For the purpose of this guide, we will proceed with a hypothetical anti-cancer screen using a luminescence-based cell viability assay. This approach is broadly applicable and serves as an excellent model for HTS assay development.

HTS Assay Development & Validation

The goal of this phase is to develop a robust, reproducible, and miniaturizable assay that can reliably distinguish between an active compound and an inactive one.[12] The quality of the HTS campaign is entirely dependent on the quality of the assay.[13]

Principle of the Cell Viability Assay

We will use a commercially available lytic luciferase-based assay (e.g., CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in viable cells, indicating potential cytotoxic or anti-proliferative activity of the test compound.

Step-by-Step Protocol: Assay Development (96-Well Format)
  • Cell Line Selection: Choose a relevant and well-characterized cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer).

  • Cell Seeding Optimization:

    • Dispense a range of cell densities (e.g., 1,000 to 20,000 cells/well) into a 96-well clear-bottom, white-walled plate.

    • Incubate for 24 hours.

    • Add the cell viability reagent according to the manufacturer's protocol and measure luminescence on a plate reader.

    • Causality Check: The goal is to identify a seeding density that results in exponential cell growth over the desired assay duration (e.g., 48-72 hours) and yields a strong, stable signal.

  • Control Compound Titration:

    • Seed cells at the optimized density.

    • Prepare a serial dilution of a known cytotoxic agent (e.g., Staurosporine) to serve as the Positive Control . The negative control will be the vehicle, typically 0.1% DMSO.

    • Add the controls to the cells and incubate for the desired assay duration (e.g., 48 hours).

    • Measure cell viability and plot a dose-response curve to determine the EC50 of the positive control. This confirms the assay can detect the expected biological effect.

  • DMSO Tolerance Test:

    • Expose cells to a range of DMSO concentrations (e.g., 0.01% to 2.0%).

    • Causality Check: High concentrations of DMSO can be toxic. This step identifies the maximum vehicle concentration that does not impact cell viability, ensuring that any observed effect is due to the compound, not the solvent.

Protocol: Assay Miniaturization & Validation (384-Well Format)

HTS requires miniaturization to reduce reagent costs and increase throughput.[14] The key validation step is to demonstrate that the assay maintains high quality in the smaller format. This is quantified by the Z'-factor.[15][16]

  • Miniaturization: Adapt the optimized 96-well protocol for a 384-well format, scaling down cell numbers and reagent volumes proportionally.

  • Z'-Factor Plate Preparation:

    • Design a 384-well plate layout with alternating columns of positive and negative controls. For example, columns 1-12 receive the negative control (0.1% DMSO), and columns 13-24 receive the positive control (Staurosporine at a concentration of ~EC90).

    • Dispense cells, add controls using automated liquid handlers, incubate, and process the plate as per the protocol.[17]

  • Z'-Factor Calculation and Interpretation:

    • The Z'-factor is a statistical measure of the separation between the positive and negative control signals, accounting for data variation.[18]

    • The formula is:

      
      
      Where:
      
      • 
         and 
        
        
        
        are the means of the positive and negative controls.
      • 
         and 
        
        
        
        are the standard deviations of the positive and negative controls.
    • Calculate the Z'-factor from the validation plate data. An assay is only considered suitable for HTS if it consistently achieves a Z'-factor ≥ 0.5.[14][19]

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5 ExcellentAn ideal assay with a large separation between controls.[18]
0 to 0.5 MarginalThe assay may be usable but is prone to false negatives/positives.[19]
< 0 UnacceptableNo separation between controls; the assay is not suitable for screening.[16]

An assay with a Z'-factor ≥ 0.5 is considered a self-validating system, providing high confidence in the screening results.

High-Throughput Screening Workflow

Once the assay is validated, the primary screen can commence. This workflow is designed for full automation to ensure consistency and high throughput.[7]

HTS_Workflow

Step-by-Step Protocol: Primary Screen
  • Compound Plating: Prepare a stock solution of this compound in 100% DMSO. In a source plate, dilute the compound to the desired screening concentration (e.g., 10 µM is a common starting point).[14]

  • Cell Plating: Using an automated dispenser, seed the optimized number of cells into all wells of 384-well assay plates.

  • Compound Transfer: Employ an automated liquid handler (e.g., acoustic dispenser or pin tool) to transfer a small volume (typically 20-100 nL) of the compound from the source plate to the assay plate. Also, transfer positive and negative controls to dedicated wells on every plate.

  • Incubation: Transfer the plates to an automated incubator for the predetermined duration (e.g., 48 hours).

  • Reagent Addition: After incubation, add the cell viability reagent to all wells using a liquid dispenser.

  • Signal Readout: Measure the luminescent signal on a compatible plate reader.

Data Analysis and Hit Confirmation

Raw data from an HTS campaign is meaningless without rigorous analysis and a systematic process to confirm potential "hits" while eliminating artifacts.[20][21]

Data Normalization and Hit Selection
  • Per-Plate QC: For each plate, calculate the Z'-factor using its internal controls. Plates that fail the Z' ≥ 0.5 criterion should be flagged for review or excluded from analysis.[19]

  • Normalization: Convert the raw luminescence values for each well into a percentage inhibition or percentage activity relative to the plate's controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Pos) / (Mean_Neg - Mean_Pos))

  • Hit Definition: A "hit" is a compound that produces a biological response exceeding a defined statistical threshold. A common and robust method is to set the hit threshold at three times the standard deviation (3σ) of the negative control wells.

Hit Confirmation and Triage

A single active result in a primary screen is not sufficient. A rigorous follow-up process is essential to ensure the activity is real, reproducible, and specific.[21]

Hit_Triage

  • Primary Hit Re-test: Test the compound again in the primary assay to confirm the activity was not a one-off error.

  • Dose-Response Analysis: If activity is confirmed, perform a 10-point serial dilution of the compound to generate a dose-response curve and calculate its potency (IC50/EC50). A classic sigmoidal curve is a strong indicator of a true biological effect.[12]

  • Compound Integrity Check: Repurchase or re-synthesize the compound and re-test to ensure the activity is not due to a contaminant in the original sample.[21]

  • Counter-Screening: Perform an assay designed to detect common sources of false positives. For the described assay, this would involve testing if the compound inhibits the luciferase enzyme directly, rather than affecting the cells.

  • Secondary Assay: Test the confirmed hit in a different, "orthogonal" assay to verify the biological hypothesis. For example, if the primary hit was in a cell viability assay, a secondary assay could measure the induction of apoptosis (e.g., Caspase-3/7 activity).

A compound that passes all these stages is considered a validated hit , worthy of significant investment in medicinal chemistry and further drug development efforts.

Conclusion

While this compound is a novel chemical entity, its privileged triazolone core suggests a high potential for biological activity. This application note provides a rigorous, hypothesis-driven framework for its systematic evaluation using high-throughput screening. By emphasizing robust assay development, stringent quality control with the Z'-factor, and a meticulous hit confirmation cascade, researchers can confidently and efficiently explore the therapeutic potential of this and other novel compounds, paving the way for the next generation of therapeutics.

References

  • Wikipedia. "High-throughput screening." Wikipedia, The Free Encyclopedia. [Link]

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  • Zhang, H., et al. (2022). "Triazoles: a privileged scaffold in drug design and novel drug discovery." In Heterocyclic Scaffolds I. [Link]

  • Zhou, C. H., & Wang, Y. (2012). "Recent researches in triazole compounds as medicinal drugs." Current Medicinal Chemistry. [Link]

  • Janzen, W. P. (Ed.). (2010). "High Throughput Screening: Methods and Protocols, Second Edition." ResearchGate. [Link]

  • PubChem. "4,5-dihydro-1H-1,2,4-triazol-5-one." National Center for Biotechnology Information. [Link]

  • PubChem. "3H-1,2,4-Triazol-3-one." National Center for Biotechnology Information. [Link]

  • El-Shehry, M. F., et al. (2019). "Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs." Molecules. [Link]

  • Hulai, M., et al. (2022). "Synthesis methods of 1,2,4-triazole-3-thiones: review." ScienceRise: Pharmaceutical Science. [Link]

  • Kane, J. M., et al. (1990). "2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents." Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). "Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol." ResearchGate. [Link]

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  • Imramovský, A., et al. (2021). "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives." Molecules. [Link]

  • Rusinov, V. L., et al. (2020). "4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone and 3,3'-Di[4-Phenyl-5-(2-Thienylmethyl)-4H-1,2,4-Triazolyl] Diselenide: Synthesis, Structures, and Biocidal Properties." ResearchGate. [Link]

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Application Notes & Protocols for the Therapeutic Evaluation of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolone Scaffold as a Privileged Core in Drug Discovery

The 1,2,4-triazole nucleus and its derivatives, such as triazolones, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Triazolone derivatives have been extensively explored and have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antioxidant, and anticancer agents.[3][4][5][6] The structural versatility of the triazole ring allows for extensive modification, enabling chemists to fine-tune the compound's steric, electronic, and physicochemical properties to achieve desired therapeutic effects.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel triazolone derivative, 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (hereafter referred to as DETO ). As specific biological data for DETO is not yet established, this guide presents a logical, stepwise framework for its synthesis, characterization, and pharmacological screening. The protocols outlined herein are designed as a self-validating cascade, moving from broad, high-throughput screening to more specific mechanistic and preliminary safety assays, a common strategy in early-stage drug discovery.[7][8]

Section 1: Synthesis and Physicochemical Characterization of DETO

Expert Rationale: Before any biological evaluation, the synthesis, purification, and unequivocal structural confirmation of the target compound are paramount. The purity of the test compound is critical, as impurities can lead to false-positive or confounding results in biological assays. The following is a generalized protocol based on common synthesis routes for 1,2,4-triazol-3-ones.[9][10]

Proposed Synthetic Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazol-3-ones often involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide or a related precursor.[11][12] A plausible route to DETO could start from propionyl hydrazide and ethyl isocyanate.

G A Propionyl Hydrazide C Intermediate Semicarbazide A->C + B Ethyl Isocyanate B->C D Base-Catalyzed Cyclization (e.g., NaOH) C->D E This compound (DETO) D->E Intramolecular Dehydration

Caption: Proposed synthetic pathway for DETO.

Protocol: Synthesis and Purification
  • Step 1: Semicarbazide Formation: In a round-bottom flask, dissolve propionyl hydrazide (1.0 eq) in a suitable solvent (e.g., anhydrous Tetrahydrofuran).

  • Add ethyl isocyanate (1.1 eq) dropwise at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting materials.

  • Remove the solvent under reduced pressure to yield the crude intermediate semicarbazide.

  • Step 2: Cyclization: Dissolve the crude intermediate in a 2M aqueous sodium hydroxide solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress via TLC.

  • Step 3: Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with 2M HCl to pH ~5-6.

  • The resulting precipitate (crude DETO) should be collected by vacuum filtration and washed with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Step 4: Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry. Purity should be assessed by HPLC (>95%).

Physicochemical Properties (Predicted)

Quantitative data, even if predicted, is crucial for designing subsequent experiments (e.g., determining appropriate solvent and concentration for stock solutions).

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₆H₁₁N₃ODefines the compound's identity and molecular weight.
Molecular Weight141.17 g/mol Essential for preparing solutions of known molarity.
LogP (Octanol/Water)~0.5 - 1.5Indicates lipophilicity; affects solubility and permeability.
Hydrogen Bond Donors1Influences binding interactions and solubility.
Hydrogen Bond Acceptors2Influences binding interactions and solubility.
pKa~8.0 - 9.0Determines the ionization state at physiological pH.

Section 2: The Drug Discovery Test Cascade for DETO

Expert Rationale: A tiered or cascaded approach to screening is efficient and cost-effective. It allows for the rapid elimination of inactive or overtly toxic compounds using broad, high-throughput assays before committing more resources to detailed, lower-throughput mechanistic studies on promising "hits."[8]

G cluster_pathway Hypothetical Kinase Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor DETO Inhibitor->Raf Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK pathway by DETO.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)

Expert Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. This is a highly sensitive and widely used platform for screening kinase inhibitors. [13]

  • Reagent Preparation: Prepare kinase reaction buffer, the specific kinase of interest (e.g., B-Raf), its corresponding substrate (e.g., a peptide substrate), and ATP.

  • Reaction Setup: In a 96-well or 384-well plate, add:

    • Kinase reaction buffer.

    • DETO at various concentrations (e.g., 10-point, 3-fold serial dilution).

    • The kinase enzyme.

    • Control wells: "No inhibitor" (DMSO vehicle) and "No enzyme" controls are essential.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Terminate & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: A lower luminescence signal corresponds to higher kinase inhibition. Calculate percent inhibition relative to controls and determine the IC₅₀ value for DETO against the target kinase.

Section 4: Preliminary Safety and ADME Profiling

Expert Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential liabilities is crucial. [8]A compound with excellent potency but poor metabolic stability or high toxicity is unlikely to become a successful drug. A metabolic stability assay using liver microsomes is a standard in vitro method to predict in vivo clearance.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Incubation Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and DETO (typically at 1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor. Include a control reaction without NADPH to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of DETO at each time point.

  • Data Interpretation: The natural logarithm of the percent of DETO remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Summary Table for Lead Characterization

This table should be used to consolidate data as it is generated, allowing for easy comparison between DETO and any potential future analogs.

AssayEndpointDETO ResultBenchmark/ControlComments
Efficacy
A549 CytotoxicityIC₅₀ (µM)DoxorubicinMeasures potency against a lung cancer cell line.
HCT116 CytotoxicityIC₅₀ (µM)DoxorubicinMeasures potency against a colon cancer cell line.
HEK293 CytotoxicityCC₅₀ (µM)DoxorubicinMeasures toxicity in a non-cancerous cell line.
B-Raf Kinase InhibitionIC₅₀ (µM)VemurafenibAssesses inhibition of a specific target.
ADME/Tox
HLM Stabilityt₁/₂ (min)VerapamilPredicts metabolic clearance rate.
hERG InhibitionIC₅₀ (µM)AstemizoleAssesses risk of cardiac toxicity.
Caco-2 PermeabilityPapp (A→B) x 10⁻⁶ cm/sPropranololPredicts intestinal absorption.

References

  • Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (2024). Google AI Search Result.
  • Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies.Vishwa Vidyapeeth “Deemed to be University”.
  • Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Liter
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.MDPI.
  • Biological Activities of Various Triazolone Deriv
  • Biological Activities of Various Triazolone Derivatives.
  • Biological Activities of Various Triazolone Deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Example of a drug discovery test cascade for identifying small-molecule...
  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents.PubMed Central.
  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1.PubMed.
  • functional in vitro assays for drug discovery.YouTube.
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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.ACS Omega.
  • Design, synthesis and evaluation of the antidepressant and anticonvulsant activities of triazole-containing quinolinones.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.PubMed Central.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.Advances in Microbiology.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based.Der Pharma Chemica.
  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

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Application Notes and Protocols for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Investigators

Introduction: Unveiling the Potential of a Novel Triazole Derivative

The 1,2,4-triazole heterocycle is a cornerstone in the development of modern agricultural chemicals, with its derivatives demonstrating a broad spectrum of biological activities, including fungicidal, herbicidal, and plant growth-regulating properties.[1] This guide focuses on a specific, lesser-studied derivative, 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 52883-26-8), providing a comprehensive framework for its investigation in agricultural research. While extensive public-domain research on this particular molecule is limited, this document extrapolates from the well-established activities of the broader 1,2,4-triazol-3-one class to propose potential applications and detailed experimental protocols for its systematic evaluation.

This document serves as a foundational resource for researchers and drug development professionals aiming to explore the agricultural potential of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough assessment of its bioactivity.

Part 1: Postulated Mechanism of Action

Based on the known mechanisms of action for other 1,2,4-triazole derivatives, we can hypothesize the primary modes of action for this compound in fungal pathogens and plants.

As a Potential Fungicide

Many triazole fungicides act as inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death. It is plausible that this compound shares this mechanism.

Fungicidal_Mechanism cluster_fungus Fungal Cell acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate Pathway hmg_coa->mevalonate lanosterol Lanosterol mevalonate->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Essential Component cyp51->ergosterol triazolone 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one triazolone->cyp51 Inhibits

Caption: Postulated fungicidal mechanism of this compound.

As a Potential Herbicide

Certain triazole herbicides are known to inhibit specific plant enzymes. A plausible target is imidazole glycerol phosphate dehydratase (IGPD), an enzyme in the histidine biosynthesis pathway.[2][3][4] Since this pathway is absent in mammals, IGPD inhibitors can be effective and selective herbicides. Another potential mechanism could be the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Herbicidal_Mechanism cluster_plant Plant Cell precursor Chorismate pathway Histidine Biosynthesis Pathway precursor->pathway igp Imidazole Glycerol Phosphate (IGP) pathway->igp igpd Imidazole Glycerol Phosphate Dehydratase (IGPD) igp->igpd Substrate iap Imidazole Acetol Phosphate (IAP) histidine Histidine iap->histidine growth Plant Growth (Inhibited) histidine->growth Essential for igpd->iap triazolone 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one triazolone->igpd Inhibits

Caption: Postulated herbicidal mechanism via IGPD inhibition.

Part 2: Experimental Protocols

General Preparation of Stock Solutions

For reproducible results, careful preparation of stock solutions is paramount.

  • Determine Solubility: First, determine the solubility of this compound in common laboratory solvents (e.g., acetone, DMSO, ethanol, methanol).

  • Prepare Primary Stock: Prepare a high-concentration primary stock solution (e.g., 100 mM) in a suitable solvent (DMSO is often a good choice for initial screening). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: For experiments, dilute the primary stock to the desired concentrations using the appropriate culture medium or buffer. Ensure the final solvent concentration is consistent across all treatments and controls, and does not exceed a level that could cause phytotoxicity or inhibit fungal growth (typically ≤ 0.5%).

Protocol for In Vitro Fungicidal Activity Assay

This protocol outlines a method to assess the direct inhibitory effect of the compound on fungal growth using a 96-well plate format.

Materials:

  • Fungal species of interest (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Positive control (e.g., a commercial triazole fungicide like Tebuconazole)

  • Microplate reader

Procedure:

  • Fungal Inoculum Preparation: Grow the fungus on Potato Dextrose Agar (PDA) plates until sporulation is observed. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Plate Setup:

    • Add 100 µL of PDB to each well of a 96-well plate.

    • Create a serial dilution of the test compound. Add 2 µL of the stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Include a positive control (e.g., Tebuconazole) and a solvent control (medium with the same concentration of solvent as the test wells).

    • Add 100 µL of the prepared spore suspension to each well.

  • Incubation: Cover the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the control wells.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC50 (half-maximal effective concentration) value using a suitable statistical software.

Parameter Description
EC50 The concentration of the compound that causes 50% inhibition of fungal growth.
MIC Minimum Inhibitory Concentration: The lowest concentration that prevents visible fungal growth.
Protocol for Herbicidal Activity Screening (Pre- and Post-Emergence)

This protocol is designed to evaluate the herbicidal effects of the compound on model plant species.

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Brassica napus - rape) plant species.

  • Pots or trays with a sterile soil mix.

  • This compound stock solution.

  • Positive control (e.g., a commercial herbicide).

  • Spray bottle or a laboratory sprayer.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

Pre-emergence Application:

  • Sow the seeds of the test plants in pots filled with the soil mix.

  • Prepare different concentrations of the test compound in water (with a surfactant if necessary).

  • Immediately after sowing, apply the test solutions evenly to the soil surface.

  • Place the pots in a growth chamber with appropriate light, temperature, and humidity.

  • After 14-21 days, assess the germination rate and observe for any phytotoxic effects (e.g., chlorosis, necrosis, stunting) compared to the untreated and positive controls.

Post-emergence Application:

  • Sow the seeds and allow them to grow until the 2-3 leaf stage.

  • Apply the test solutions as a foliar spray, ensuring uniform coverage.

  • Return the plants to the growth chamber.

  • After 7-14 days, visually assess the plants for signs of phytotoxicity and measure parameters such as plant height and fresh weight.

Concentration ( kg/ha ) % Inhibition (Barnyard Grass) % Inhibition (Rape) Phytotoxicity Symptoms
0.1
0.5
1.0
2.0
Positive Control
Untreated Control00None
Plant Growth Regulation Assay

This protocol aims to identify any plant growth-regulating effects of the compound.

Materials:

  • Young, actively growing plants of a model species (e.g., tomato, Solanum lycopersicum).

  • This compound stock solution.

  • Growth chamber or greenhouse.

Procedure:

  • Grow the model plants to a uniform size (e.g., 4-6 true leaves).

  • Apply different concentrations of the test compound as a foliar spray or soil drench.

  • Maintain the plants in a controlled environment.

  • Over a period of 2-4 weeks, measure key growth parameters:

    • Plant height

    • Internode length

    • Number of leaves and branches

    • Chlorophyll content (using a SPAD meter)

    • Time to flowering

Data Presentation:

Concentration (µM) Plant Height (cm) Internode Length (cm) Chlorophyll Content (SPAD units)
0 (Control)
10
50
100
250

Part 3: Safety and Handling

As with any novel chemical compound, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

References

  • Sahoo, S., Sindhu, K. N., & Sreeveena, K. (2019). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology, 12(10), 5059-5065. [Link]

  • Ma, Y., Liu, R., Gong, X., Li, Z., Huang, Q., Wang, H., & Song, G. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724–7728. [Link]

  • Li, H., Li, Y., Li, Z., Liu, X., & Lv, M. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 20(1), 1088–1100. [Link]

  • Bano, S., Zamani, K., & Faghihi, K. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(7), 9671–9689. [Link]

  • AHDB Horticulture. (2021). Chemical plant growth regulators - active ingredients. [Link]

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. [Link]

  • Molecules. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Molecules, 27(15), 4998. [Link]

  • Li, H., Li, Y., Li, Z., Liu, X., & Lv, M. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 20(1), 1088–1100. [Link]

  • Li, H., Li, Y., Li, Z., Liu, X., & Lv, M. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Semantic Scholar. [Link]

  • Al-Ghorbani, M., Chemat, F., & El-Ghorbani, M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(3), 558. [Link]

  • Ma, Y., Liu, R., Gong, X., Li, Z., Huang, Q., Wang, H., & Song, G. (2006). Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724–7728. [Link]

  • Journal of Chemistry. (2017). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemistry, 2017, 1–6. [Link]

  • Molecules. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5108. [Link]

  • Istanbul Journal of Pharmacy. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Perveen, A., Zaid, A., Mohammad, F., & Khan, M. I. R. (2020). Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions. Plant Physiology and Biochemistry, 156, 305–315. [Link]

  • Sahoo, S., Sindhu, K. N., & Sreeveena, K. (2019). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology, 12(10), 5059-5065. [Link]

  • Alam, M. A., & Al-Ghorbani, M. (2018). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 23(10), 2603. [Link]

  • Li, H., Li, Y., Li, Z., Liu, X., & Lv, M. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 20(1), 1088–1100. [Link]

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Application Notes and Protocols for the Analytical Determination of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This compound (CAS No. 52883-26-8) is a heterocyclic compound belonging to the triazolone class.[1][2][3] With a molecular formula of C₆H₁₁N₃O and a molecular weight of 141.17 g/mol , its structure presents unique analytical challenges due to its polarity and potential for various interactions within complex matrices.[1][2] The 1,2,4-triazole core is a key feature in many compounds with significant biological activity, including fungicides and pharmaceuticals.[4][5][6][7] As such, the development of robust, sensitive, and specific analytical methods is paramount for its detection and quantification in various contexts, from pharmaceutical development and quality control to environmental monitoring.

This document provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles for the analysis of related polar heterocyclic compounds and are designed to ensure scientific integrity and trustworthiness.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for methodological design.

PropertyValueSource
CAS Number 52883-26-8[1][2]
Molecular Formula C₆H₁₁N₃O[1][2]
Molecular Weight 141.17 g/mol [1][2]
Topological Polar Surface Area (TPSA) 50.94 Ų[1]
logP 0.566[1]
Melting Point 121.5 °C[2][3]

The compound's polarity, indicated by its TPSA and logP, suggests that reversed-phase liquid chromatography will be a suitable separation technique, though care must be taken to achieve adequate retention.

Core Analytical Strategy: A Multi-tiered Approach

Given the diverse potential applications, a single analytical method may not be universally optimal. Therefore, this guide presents three robust methods, each with distinct advantages in terms of sensitivity, selectivity, and accessibility. The primary and most recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its unparalleled sensitivity and specificity. As a widely available and reliable alternative, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is also detailed. Finally, Gas Chromatography-Mass Spectrometry (GC-MS) is discussed as a potential method, particularly for volatile matrices.

Caption: Overall analytical workflow from sample preparation to final reporting.

Method 1: High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification of small molecules in complex matrices due to its exceptional selectivity and sensitivity.[8][9] This method is particularly well-suited for polar compounds like triazole derivatives that can be challenging to analyze by other means.[10][11]

Rationale for Method Selection

The high polarity of this compound makes it amenable to electrospray ionization (ESI), a common ionization source for LC-MS.[5] The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which significantly reduces matrix interference and enhances selectivity.[10] This is crucial when dealing with complex biological or environmental samples.

Protocol: LC-MS/MS Analysis

1. Sample Preparation (using Liquid-Liquid Extraction - LLE)

This protocol is optimized for plasma samples but can be adapted for other liquid matrices.

  • Step 1.1: To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., an isotopically labeled analog of the analyte, if available, or a structurally similar compound). Vortex briefly.

  • Step 1.2: Add 800 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate). The choice of solvent should be optimized based on the analyte's solubility and the matrix.

  • Step 1.3: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Step 1.4: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Step 1.5: Carefully transfer the upper organic layer to a new tube.

  • Step 1.6: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Step 1.7: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Step 1.8: Transfer the reconstituted sample to an autosampler vial for injection.

2. Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrateA gradient is necessary to elute the analyte with good peak shape and to clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLCan be adjusted based on sensitivity needs.

3. Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeThe triazole structure is readily protonated.
Ion Spray Voltage +4500 VOptimize for maximum signal intensity.
Source Temperature 500°CFacilitates desolvation of the analyte.
Curtain Gas 30 psiPrevents matrix components from entering the mass spectrometer.
Collision Gas NitrogenUsed for fragmentation in the collision cell.
MRM Transitions To be determined by infusing a standard solution of the analyte. For C₆H₁₁N₃O (MW 141.17), the precursor ion will be [M+H]⁺ at m/z 142.1. Product ions will be generated by fragmentation of the diethyl and triazolone moieties.Ensures specificity and sensitivity of the assay.

4. Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standards of known concentrations prepared in a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Method 2: Robust Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For laboratories where an LC-MS/MS system is not available, HPLC with UV detection offers a reliable and cost-effective alternative.[8] This method is suitable for quantification at higher concentrations and in less complex matrices.

Rationale for Method Selection

The triazolone ring system is expected to have a UV chromophore, allowing for detection by UV spectrophotometry. While less sensitive and selective than MS detection, HPLC-UV is a robust technique suitable for many applications, including quality control of bulk materials or formulated products.[8][12]

Protocol: HPLC-UV Analysis

1. Sample Preparation (using Protein Precipitation)

This protocol is suitable for serum or plasma samples.

  • Step 1.1: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Step 1.2: Vortex vigorously for 1 minute to precipitate proteins.

  • Step 1.3: Centrifuge at 15,000 x g for 5 minutes.

  • Step 1.4: Transfer the clear supernatant to an autosampler vial for injection. This direct injection approach is simple and rapid.[9]

2. HPLC-UV Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)A standard analytical column providing good resolution.
Mobile Phase Isocratic mixture of Acetonitrile and Phosphate Buffer (pH 3.5) (e.g., 40:60 v/v)An isocratic mobile phase simplifies the method. The buffer controls the ionization state of the analyte for consistent retention.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35°CEnsures reproducible retention times.
Injection Volume 20 µLA larger volume may be needed to achieve the desired sensitivity.
UV Detection Wavelength To be determined by scanning a standard solution (likely in the range of 210-260 nm). A wavelength of ~250-260 nm is common for triazoles.[8]The wavelength of maximum absorbance provides the best sensitivity.

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"Plasma_Sample" [label="100 µL Plasma Sample"]; "Add_ACN" [label="Add 300 µL Acetonitrile\nwith Internal Standard"]; "Vortex" [label="Vortex (1 min)"]; "Centrifuge" [label="Centrifuge (15,000 x g, 5 min)"]; "Supernatant" [label="Collect Supernatant"]; "Inject" [label="Inject into HPLC-UV System", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Plasma_Sample" -> "Add_ACN" -> "Vortex" -> "Centrifuge" -> "Supernatant" -> "Inject"; }

Caption: A simple protein precipitation workflow for HPLC-UV analysis.

Method 3: Alternative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an effective method for the analysis of triazole compounds, provided they are sufficiently volatile and thermally stable.[13] This technique may require derivatization for polar compounds to improve their volatility and chromatographic behavior.

Rationale for Method Selection

GC-MS offers excellent chromatographic resolution and mass spectrometric identification. It can be a powerful tool, especially if the analyte is present in a non-polar matrix or if derivatization is feasible. Solid-phase microextraction (SPME) can be coupled with GC-MS for a solvent-free and sensitive sample preparation method.[14]

Protocol: GC-MS Analysis

1. Sample Preparation (using Solid-Phase Microextraction - SPME)

This protocol is conceptual and would require optimization for the specific matrix.

  • Step 1.1: Place a liquid sample (e.g., water) or a headspace sample above a solid matrix into a sealed vial.

  • Step 1.2: Expose a SPME fiber (e.g., with a Carbowax or polydimethylsiloxane coating) to the sample or headspace for a defined period at a controlled temperature to allow for the adsorption of the analyte.

  • Step 1.3: Retract the fiber and introduce it into the hot GC inlet, where the analyte is thermally desorbed onto the GC column.

2. GC-MS Parameters

ParameterRecommended ConditionRationale
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)A common, relatively non-polar column suitable for a wide range of analytes.
Inlet Temperature 250°CEnsures rapid desorption from the SPME fiber without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas for GC.
Oven Temperature Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 minThe temperature program is optimized to separate the analyte from matrix components.
Ionization Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns.
Mass Analyzer Scan mode (e.g., m/z 40-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode for quantitative analysis.SIM mode enhances sensitivity by monitoring only specific ions of interest.

Method Validation and Trustworthiness

For any of these protocols to be considered trustworthy, a thorough method validation must be performed in accordance with guidelines from regulatory bodies such as the FDA or international standards like ICH. Key validation parameters include:

  • Specificity and Selectivity: Ensuring no interference from matrix components at the retention time of the analyte.

  • Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a defined range.

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter in the data, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Stability: Evaluating the stability of the analyte in the sample matrix and in processed samples under various storage conditions.

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). SCIEX.
  • Jasak, J., et al. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity.
  • Di Paolo, A., et al. (2015).
  • Lin, W., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(5), 2343-2347.
  • Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 18(3).
  • Karpenko, Y. V., et al. (2025). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Singh, G., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
  • Padrón, C., et al. (2007). Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification. Analytica Chimica Acta, 582(2), 259-66.
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (n.d.). EURL-Pesticides.
  • A Gas Chromatography Spectrometry method (GC) for determination of 4 kinds of triazole pesticides residues in aquatic products. (n.d.). Journal of Chinese Institute of Food Science and Technology.
  • A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazol
  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent.
  • Hassanzadeh, P., et al. (2020).
  • 3,4-Diethyl-4,5-dihydro-1h-1,2,4-triazol-5-one. (n.d.). ChemScene.
  • Zambonin, C. G., et al. (2002). Solid-phase microextraction and gas chromatography-mass spectrometry for the rapid screening of triazole residues in wine and strawberries.
  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies.
  • Sample Preparation Techniques for Precision in Analysis. (2025). Phenomenex.
  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry.
  • This compound. (n.d.). ECHEMI.
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  • 4,5-dihydro-1H-1,2,4-triazol-5-one. (n.d.). PubChem.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis, 29(4), 726-737.
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Application Notes & Protocols: Formulation of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally reliant on the development of an appropriate and robust formulation. This guide provides a comprehensive framework for formulating 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (herein referred to as DET), a representative small molecule triazolone derivative, for preclinical research. Recognizing that novel compounds often present solubility challenges, this document outlines a systematic, tiered approach to vehicle selection and formulation development for various administration routes. We detail protocols for pre-formulation assessment, the preparation of solutions, suspensions, and co-solvent systems, and essential quality control and stability testing. The principles and methodologies described herein are designed to ensure accurate dosing, maximize systemic exposure, and maintain animal welfare, thereby generating reliable and reproducible data in pharmacokinetic and toxicological studies.

Introduction: The Critical Role of Formulation

This application note serves as a practical guide for researchers. It moves beyond simple recipes to explain the rationale behind formulation choices, emphasizing a strategy based on the physicochemical properties of the compound and the specific objectives of the in vivo study.

Pre-Formulation Assessment: Characterizing Your Compound

Before any formulation work begins, a thorough characterization of the test article is essential. This foundational data informs every subsequent decision in the formulation development process. While specific experimental data for DET is not widely published, we can infer likely properties based on its structure and related 1,2,4-triazole compounds.[4]

Key Physicochemical Properties:

  • Aqueous Solubility: This is the most critical parameter. The presence of two ethyl groups on the triazolone core suggests that DET will likely have low aqueous solubility.[5] This must be experimentally determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • pKa: The 1,2,4-triazole ring is weakly basic.[4][6] Determining the pKa will help predict how solubility changes with pH, guiding the potential use of pH-modification strategies.

  • LogP/LogD: The octanol-water partition coefficient (LogP) predicts the lipophilicity of a compound. A positive LogP, which is expected for DET, indicates a preference for lipid environments and often correlates with poor aqueous solubility.[7]

  • Solid-State Properties: Characterization by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is crucial to identify the crystalline form (polymorph) and melting point. Different polymorphs can have different solubilities and stabilities.[8]

Table 1: Hypothetical Physicochemical Properties of DET

ParameterPredicted Value/CharacteristicImplication for Formulation
Molecular Weight141.17 g/mol [9]Standard for a small molecule.
Aqueous Solubility< 0.1 mg/mLAqueous solutions for high doses are unlikely. Suspensions or solubilizing vehicles will be required.
pKa~2.5 (weakly basic)[6]Solubility may be slightly enhanced in acidic conditions, but pH adjustment alone is unlikely to be sufficient for high concentrations.
Calculated LogP0.2 - 0.6[9][10]Indicates moderate lipophilicity, suggesting potential for dissolution in organic co-solvents or lipids.
Melting Point121.5 °C[8]Indicates a stable crystalline solid.
Physical FormCrystalline solidRequires energy to break the crystal lattice for dissolution. Particle size reduction may be beneficial.[11]

Analytical Method Development: A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is a prerequisite.[12][13] This method is non-negotiable and must be developed and validated early. It is used to:

  • Confirm the purity of the starting material (drug substance).

  • Quantify the concentration of DET in the final formulation, ensuring dose accuracy.[14]

  • Assess the stability of the formulation over time.[15]

Formulation Development Strategy: A Tiered Approach

The choice of formulation depends on the required dose, the route of administration, and the duration of the study.[16][17] The goal is to maximize exposure for safety testing while ensuring the vehicle itself does not cause adverse effects.[18] A tiered, or stepwise, approach is the most efficient strategy.

Diagram 1: Formulation Selection Decision Tree A logical workflow for selecting an appropriate formulation strategy based on compound properties and study requirements.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Define Dose & Route solubility Determine Aqueous Solubility @ Target Conc. start->solubility is_soluble Soluble? solubility->is_soluble aqueous_sol Tier 1: Aqueous Vehicle (Saline, PBS, 0.5% MC) is_soluble->aqueous_sol Yes cosolvent Tier 2: Co-solvent System (e.g., PEG400, Solutol) is_soluble->cosolvent No route_check1 IV Route? aqueous_sol->route_check1 iv_solution Final IV Formulation (Sterile Filter) route_check1->iv_solution Yes po_solution Final PO/IP Formulation route_check1->po_solution No is_soluble2 Soluble? cosolvent->is_soluble2 is_soluble2->route_check1 Yes suspension Tier 3: Suspension (e.g., 0.5% MC + 0.1% Tween 80) is_soluble2->suspension No particle_size Particle Size Reduction? (Micronization) suspension->particle_size final_suspension Final PO/IP Formulation (Homogenize) particle_size->final_suspension Yes/No

Tier 1: Aqueous Vehicles

For oral (PO) and intraperitoneal (IP) routes, always start with the simplest vehicles.

  • 0.9% Saline or Phosphate-Buffered Saline (PBS): For low doses, if solubility permits.

  • 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water: These polymers add viscosity to help keep particles suspended if the compound doesn't fully dissolve, and are generally well-tolerated.[19]

Tier 2: Solubilizing Vehicles (Co-solvents & Surfactants)

When aqueous solubility is insufficient, solubilizing excipients are required. This is the most common approach for intravenous (IV) formulations, which must be clear solutions free of particulates.[3]

  • Co-solvents: Water-miscible organic solvents that increase solubility. Common examples include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO).[19]

    • Scientist's Note: Use the lowest concentration of co-solvent necessary. High concentrations can cause hemolysis, irritation, and may have pharmacological effects of their own.[20] A common starting point for an IV formulation is 10% DMSO, 40% PEG 400, 50% Saline.

  • Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Kolliphor® RH40 can form micelles that encapsulate the drug, increasing its apparent solubility.[5] They are often used in combination with co-solvents.

Tier 3: Suspensions and Lipid-Based Formulations

If the required dose cannot be achieved in a solution, a suspension is the next option for PO or IP administration.

  • Aqueous Suspensions: The compound is milled to a fine, uniform particle size (micronization) to improve dissolution and is suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% MC) and a wetting agent (e.g., 0.1% Tween 80).[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or lipid-based excipients (e.g., Miglyol® 812, Labrafil®) can improve oral absorption.[11] These are often referred to as Self-Emulsifying Drug Delivery Systems (SEDDS).[11]

Table 2: Common Excipients for Preclinical Formulations

ExcipientClassTypical ConcentrationPrimary Use / RouteCautions
0.5% MethylcelluloseSuspending Agent0.5 - 1.0% (w/v)Oral (PO), IPCan form gels at high concentrations.
PEG 400Co-solvent10 - 60% (v/v)IV, PO, IPPotential for renal toxicity at high doses.[20]
Propylene GlycolCo-solvent10 - 40% (v/v)IV, PO, IPCan cause hemolysis and CNS effects at high doses.[21]
Polysorbate 80Surfactant0.1 - 5.0% (v/v)IV, PO, IPReports of hypersensitivity reactions exist.[20]
Hydroxypropyl-β-CyclodextrinComplexing Agent10 - 40% (w/v)IV, POPotential for renal toxicity at high, repeated doses.[21]
Miglyol® 812Lipid VehicleUp to 100%Oral (PO)Standard lipid vehicle, generally well-tolerated.

Experimental Protocols

Safety Precaution: Always handle DET and organic solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of a 10 mg/mL Suspension for Oral Gavage

This protocol is suitable for toxicology studies requiring high oral doses where solubility is a limiting factor.

  • Particle Size Reduction (Optional but Recommended): If the DET material is crystalline, gently grind it in a mortar and pestle for 5 minutes to create a finer, more homogenous powder. This increases the surface area for better wetting and dissolution.[5]

  • Prepare the Vehicle: In a suitable glass beaker, add 90 mL of purified water. While stirring with a magnetic stir bar, slowly sprinkle in 0.5 g of methylcellulose. Continue stirring until fully dispersed. Then, add 0.1 mL of Polysorbate 80 (Tween® 80) and stir for another 10 minutes. This is your 0.5% MC / 0.1% Tween 80 vehicle.

  • Weigh the Test Article: Accurately weigh 1.0 g of DET powder.

  • Create a Paste: Transfer the weighed DET to a glass mortar. Add approximately 5 mL of the vehicle and triturate (mix with the pestle) to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste in the mortar, mixing continuously. Use the vehicle to rinse the mortar and transfer the entire contents to a 100 mL graduated cylinder.

  • QS to Volume: Add vehicle to bring the final volume to 100 mL.

  • Homogenize: Transfer the suspension to a suitable container and homogenize using a rotor-stator or ultrasonic homogenizer until the suspension appears uniform by visual inspection.

  • Quality Control: Immediately take a sample for concentration analysis via the validated HPLC method to confirm the target concentration of 10 mg/mL. Store protected from light, typically at 2-8°C.

Protocol 2: Preparation of a 5 mg/mL Solubilized Formulation for IV Injection

This protocol uses a co-solvent system suitable for achieving solubility for intravenous administration.

  • Weigh the Test Article: Accurately weigh 50 mg of DET into a sterile glass vial.

  • Solubilization:

    • Add 1.0 mL of Dimethyl Sulfoxide (DMSO) to the vial. Vortex or sonicate until the DET is completely dissolved. Visually inspect against a light and dark background to ensure no solid particles remain.

    • Add 4.0 mL of Polyethylene Glycol 400 (PEG 400). Vortex until the solution is homogenous.

    • Slowly add 5.0 mL of sterile 0.9% Saline for Injection, USP, while vortexing.

    • Pro-Tip: Add the aqueous component last and slowly. Rapid addition can cause the drug to precipitate out of solution (a phenomenon known as "crashing out").

  • Sterilization: Draw the final solution into a sterile syringe. Aseptically attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES) and filter the solution into a final sterile vial. This step is mandatory for all IV formulations to remove any potential microbial contamination or particulates.[3]

  • Quality Control: Take a sample from the final sterile vial for concentration analysis by HPLC to confirm the 5 mg/mL target. Visually inspect the final product for clarity and absence of particulates.

Stability Assessment

Establishing the stability of the dose formulation is a regulatory requirement for preclinical safety studies.[15][22] It ensures that the test animal receives the intended dose throughout the study period.

  • Bench-Top Stability: The formulation should be stored under the same conditions it will experience during dosing (e.g., room temperature, on a stir plate).[15] Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC to ensure the concentration remains within an acceptable range (typically ±15% of the initial concentration).

  • Storage Stability: If formulations are prepared in batches and stored, their stability must be confirmed under the storage conditions (e.g., refrigerated at 2-8°C or frozen at -20°C).[12] Stability testing should cover the maximum planned storage duration.[23]

Diagram 2: General Workflow for Formulation Preparation & QC A sequential process from weighing to final release for in vivo use.

G cluster_0 Preparation cluster_1 Quality Control weigh 1. Weigh Compound & Excipients mix 2. Mix / Solubilize / Suspend weigh->mix qs 3. QS to Final Volume mix->qs homogenize 4. Homogenize or Sterile Filter (IV) qs->homogenize inspect 5. Visual Inspection (Clarity, Color) homogenize->inspect analyze 6. HPLC Analysis (Concentration) inspect->analyze stability 7. Stability Test (As Needed) analyze->stability release Release for In Vivo Dosing stability->release

In Vivo Administration Considerations

  • Dose Volume: The volume administered must be appropriate for the species and route to avoid physiological distress.

  • Homogeneity: For suspensions, continuous stirring during dose administration is crucial to prevent settling and ensure each animal receives the correct dose.

  • Tolerability: The vehicle itself must be well-tolerated. If adverse events (e.g., lethargy, irritation at the injection site) are observed in vehicle-only control animals, the formulation must be redesigned.[17]

Table 3: Recommended Maximum Dose Volumes for Common Lab Animals

SpeciesRouteMax Volume (mL/kg)
MouseOral (PO)10
MouseIntravenous (IV)10
MouseIntraperitoneal (IP)20
RatOral (PO)10
RatIntravenous (IV)5
RatIntraperitoneal (IP)10

(Source: Adapted from general institutional and regulatory guidelines)

Conclusion

The development of a suitable formulation is a cornerstone of successful in vivo research. For a novel compound like this compound, a systematic approach beginning with thorough physicochemical characterization is paramount. By employing a tiered strategy—starting with simple aqueous vehicles and escalating to co-solvent systems or suspensions as dictated by solubility and dose requirements—researchers can efficiently identify a robust and well-tolerated formulation. The protocols and principles outlined in this guide provide a validated framework for ensuring dose accuracy, stability, and ultimately, the integrity of preclinical pharmacokinetic and toxicology data.

References

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Application Note & Protocols: 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a Versatile Scaffold for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage with biological targets.[1][2][3] This document provides a comprehensive guide for researchers on leveraging a specific derivative, 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, as a foundational component in the design of targeted drug delivery systems (TDDS). While this specific molecule may have its own intrinsic biological activity, its true potential lies in its capacity for chemical modification, enabling its use as either the active pharmaceutical ingredient (API) to be targeted or as a versatile linker molecule. We present the scientific rationale, key functionalization strategies, and detailed, field-proven protocols for its conjugation to targeting ligands and formulation into nanoparticle-based carriers.

Introduction: The Rationale for Triazolones in Targeted Therapy

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy while minimizing systemic toxicity. The choice of the core chemical structure is paramount. The 1,2,4-triazol-3-one scaffold is an exemplary candidate for several reasons:

  • Inherent Biological Activity: The broader class of 1,2,4-triazole derivatives exhibits a vast range of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[4][5][6][7] This suggests that the 4,5-diethyl derivative could serve as the primary API, whose delivery to specific cells or tissues would be highly beneficial.

  • Metabolic Stability: The triazole ring is known for its relative stability in biological systems, a crucial attribute for any drug candidate or linker technology.[3]

  • Synthetic Tractability: The triazolone ring possesses multiple sites (N2, N4, and the C5-ethyl group) that can be modified. This allows for the introduction of reactive "handles" for bioconjugation without compromising the core structure's integrity.

  • Bioconjugation Compatibility: The triazole family is central to modern bioconjugation. Triazolinediones, close relatives of triazolones, are used in highly specific "click" reactions with tyrosine and tryptophan residues in proteins.[8][9] This established reactivity profile provides a validated pathway for linking the triazolone core to antibody fragments, peptides, or other protein-based targeting moieties.

This guide will focus on the practical steps required to take the base molecule, this compound, and integrate it into a functional TDDS.

Core Molecule: Properties and Synthesis Overview

The starting point for our protocols is the title compound, this compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 52883-26-8[10][11]
Molecular Formula C₆H₁₁N₃O[10][11]
Molecular Weight 141.17 g/mol [10][11]
Melting Point 121.5 °C[10][12]
Topological Polar Surface Area 44.7 Ų[10]
Hydrogen Bond Donor Count 1[10][11]
Hydrogen Bond Acceptor Count 2[10][11]

Synthetic Approach: A common and effective method for synthesizing 5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides.[6] For our specific molecule, a plausible route begins with the reaction of propionyl chloride with a 4-ethylsemicarbazide, followed by base-catalyzed intramolecular cyclization. This method is selected for its high yields and the commercial availability of the necessary precursors.

Protocol I: Functionalization of the Triazolone Scaffold for Bioconjugation

To be used in a TDDS, the triazolone must be equipped with a reactive functional group for covalent linkage. Here, we describe the synthesis of a derivative featuring a terminal alkyne—an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[13] The strategy involves N2-alkylation of the triazolone ring.

Rationale: Alkylation at the N2 position is often favored in related systems and is less likely to interfere with the potential hydrogen-bonding interactions of the N-H group that might be important for biological activity. Propargyl bromide is an ideal reagent as it introduces the terminal alkyne in a single, efficient step.

G start 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one reaction N2-Alkylation Reaction (60°C, 12h) start->reaction reagents Propargyl Bromide (HC≡CCH₂Br) Potassium Carbonate (K₂CO₃) Acetonitrile (ACN) reagents->reaction product 4,5-Diethyl-2-(prop-2-yn-1-yl)- 2,4-dihydro-3H-1,2,4-triazol-3-one (Alkyne-Functionalized Triazolone) reaction->product purify Purification (Column Chromatography) product->purify

Caption: Workflow for alkyne functionalization of the triazolone core.

Step-by-Step Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.41 g, 10 mmol).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) and 40 mL of dry acetonitrile (ACN).

  • Addition: While stirring, add propargyl bromide (80% solution in toluene, 1.3 mL, ~12 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and allow it to stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes).

  • Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with ACN (2 x 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure alkyne-functionalized product.

  • Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol II: Conjugation of Alkyne-Triazolone to an Azide-Containing Targeting Peptide

This protocol details the covalent attachment of our functionalized triazolone to a model targeting peptide that has been pre-functionalized with an azide group (e.g., Azido-PEG-cRGD).

Rationale: The CuAAC reaction is chosen for its high efficiency, specificity, and biocompatibility. It forms a stable triazole linkage between the drug and the targeting moiety with minimal side reactions. Sodium ascorbate is used as a reducing agent to maintain copper in the active Cu(I) oxidation state.

G cluster_reactants Reactants cluster_catalysts Catalytic System alkyne Alkyne-Functionalized Triazolone reaction CuAAC 'Click' Reaction (t-BuOH/H₂O, RT, 4h) alkyne->reaction peptide Azide-Modified Targeting Peptide (e.g., N₃-Peptide) peptide->reaction catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->reaction product Triazolone-Peptide Conjugate reaction->product

Caption: Diagram of the CuAAC conjugation reaction.

Step-by-Step Protocol:

  • Preparation: In a 10 mL vial, dissolve the alkyne-functionalized triazolone (10 µmol) in 1 mL of a 1:1 mixture of t-butanol and water. Dissolve the azide-modified peptide (12 µmol, 1.2 equivalents) in the same solution.

  • Catalyst Preparation: In a separate microfuge tube, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 M in water) and sodium ascorbate (1 M in water).

  • Reaction Initiation: To the stirring solution of reactants, add the sodium ascorbate solution (20 µL, 20 µmol) followed by the copper sulfate solution (10 µL, 5 µmol).

  • Reaction: Allow the reaction to stir at room temperature for 4 hours. The solution may turn slightly cloudy or colored.

  • Purification: The resulting conjugate can be purified to remove unreacted peptide, drug, and copper catalyst. For peptide conjugates, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

  • Characterization: Confirm the successful conjugation via MALDI-TOF or ESI Mass Spectrometry, which will show a mass shift corresponding to the addition of the triazolone moiety to the peptide.

Protocol III: Formulation of Triazolone Conjugate into PLGA Nanoparticles

This protocol describes the encapsulation of the triazolone-peptide conjugate into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.

Rationale: PLGA is an FDA-approved polymer widely used in drug delivery due to its biocompatibility and tunable degradation rate. The single emulsion method is a robust and common technique for encapsulating hydrophobic or amphiphilic molecules into a polymeric matrix.

Step-by-Step Protocol:

  • Organic Phase: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of the purified triazolone-peptide conjugate in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in deionized water. PVA acts as a stabilizer to prevent nanoparticle aggregation.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath using a probe sonicator (e.g., 40% amplitude, 2 minutes, pulse mode). This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the resulting emulsion to a beaker with a magnetic stir bar and stir at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 min, 4°C). Discard the supernatant, which contains residual PVA and non-encapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure complete removal of the stabilizer.

  • Storage: Resuspend the final purified nanoparticle pellet in a suitable buffer (e.g., PBS) or lyoprotectant solution (e.g., 5% trehalose) for freeze-drying and long-term storage.

Essential Characterization of the Final Drug Delivery System

Validating the physical and chemical properties of the final nanoparticle formulation is a critical step. The following table outlines the key techniques and the insights they provide.

ParameterTechniqueRationale and Expected Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average hydrodynamic diameter and size distribution. A monodisperse population (PDI < 0.2) is ideal for predictable in vivo behavior.
Surface Charge Zeta Potential Measurement (via DLS)Indicates the surface charge of the nanoparticles, which influences their stability in suspension and interaction with cell membranes.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles. Expect spherical particles with a smooth surface.
Drug Loading & Encapsulation Efficiency (EE) HPLC or UV-Vis SpectroscopyQuantifies the amount of drug conjugate encapsulated. The nanoparticles are dissolved in a suitable solvent, and the drug concentration is measured against a standard curve. EE (%) = (Mass of drug in NPs / Initial mass of drug) x 100.
In Vitro Drug Release Profile Dialysis MethodThe nanoparticle suspension is placed in a dialysis bag against a large volume of release buffer (e.g., PBS at pH 7.4 and 5.5). Aliquots are taken from the buffer at time intervals to quantify drug release, simulating physiological conditions.

Conclusion

This compound represents a promising and versatile platform for the development of sophisticated targeted drug delivery systems. Its stable core, amenability to chemical functionalization, and compatibility with robust bioconjugation techniques make it an ideal candidate for researchers in oncology, infectious disease, and beyond. The protocols detailed herein provide a validated roadmap from the base molecule to a fully characterized, target-aware nanoparticle formulation, enabling the translation of this chemical scaffold into next-generation therapeutics.

References

  • Click Triazoles for Bioconjugation. PubMed Central.[Link]

  • Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv, Cambridge Open Engage.[Link]

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. MDPI.[Link]

  • Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Royal Society of Chemistry Publishing.[Link]

  • Thermally Triggered Triazolinedione-Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. Semantic Scholar.[Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH).[Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Institutes of Health (NIH).[Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). ResearchGate.[Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. National Institutes of Health (NIH).[Link]

  • Design of new 1,2,4-triazole derivatives. ResearchGate.[Link]

  • Bridged 1,2,4-triazole derivatives as anticancer agents. ResearchGate.[Link]

  • Synthesis and characterization of 1,2,3-triazole integrated quinazolinone derivatives. Semantic Scholar.[Link]

  • Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. MDPI.[Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.[Link]

  • Synthesis, characterization and evaluation of antibacterial activity of some thiazolo[3,2-b][8][9][13]triazole incorporating diphenylsulfone moieties. PubMed.[Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Semantic Scholar.[Link]

  • Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives. PubMed.[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. ResearchGate.[Link]

  • 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. PubMed.[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.[Link]

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Application Notes & Protocols: A Phased Approach to Investigating the Bioactivity of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The specific compound, 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, represents a novel chemical entity with unexplored biological potential. This guide provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically investigate its bioactivity. The protocols herein are designed to be self-validating, progressing from broad cytotoxicity screening to more focused mechanism of action studies, ensuring a logical and efficient discovery process.[4][5]

Our approach is rooted in the principle that a thorough understanding of a compound's interaction with biological systems is paramount. We will begin by establishing the foundational cytotoxic profile of the compound, a critical step for any potential therapeutic agent.[6] Subsequently, we will delve into assays designed to elucidate the specific cellular processes it may modulate. This structured progression allows for informed decision-making at each stage of the investigation.

Phase 1: Foundational Cytotoxicity and Viability Assessment

Rationale: Before exploring specific bioactivities, it is crucial to determine the concentration range at which this compound affects cell viability. This initial screening provides essential data for designing subsequent, more nuanced experiments and is a fundamental component of preclinical drug discovery.[7][8] We will employ a panel of cell lines, including both cancerous and non-cancerous lines, to identify any potential for selective cytotoxicity.[9]

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Cytotoxicity Screening prep Prepare Stock Solution of This compound cell_culture Culture Cancer and Non-Cancerous Cell Lines treatment Treat Cells with a Range of Compound Concentrations cell_culture->treatment mtt_assay Perform MTT Assay (Metabolic Activity) treatment->mtt_assay 24, 48, 72h incubation ldh_assay Perform LDH Assay (Membrane Integrity) treatment->ldh_assay 24, 48, 72h incubation data_analysis Calculate IC50 Values and Assess Dose-Response mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for Phase 1 cytotoxicity assessment.

Protocol 1.1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, providing an indication of metabolic activity.[9][10]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).[12]

Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[12]

Materials:

  • LDH assay kit

  • Treated cell culture supernatants from Protocol 1.1

Procedure:

  • Supernatant Collection: At the end of the incubation periods (24, 48, 72 hours), carefully collect an aliquot of the cell culture supernatant from each well.

  • Assay Execution: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture in a new 96-well plate.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Phase 1

Summarize the IC50 values in a table for clear comparison across cell lines and time points.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)Test Compound24
48
72
HeLa (Cervical Cancer)Test Compound24
48
72
HEK293 (Non-cancerous)Test Compound24
48
72

Phase 2: Elucidating the Mechanism of Action (MOA)

Rationale: Once the cytotoxic potential of this compound is established, the next logical step is to investigate how it exerts its effects at a cellular level.[13][14] This phase focuses on assays that can distinguish between different modes of cell death (apoptosis vs. necrosis) and identify potential molecular targets or pathways. Given the known activities of triazole compounds, we will initially focus on assays for apoptosis and cell cycle arrest.[15]

Experimental Workflow: Phase 2

G cluster_1 Phase 2: Mechanism of Action start Select Cell Line and Concentration (from Phase 1) treatment Treat Cells with Compound (e.g., IC50 concentration) start->treatment apoptosis_assay Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis_assay cell_cycle_assay Propidium Iodide Staining (Flow Cytometry) treatment->cell_cycle_assay interpretation Interpret Data to Formulate Hypothesis on MOA apoptosis_assay->interpretation cell_cycle_assay->interpretation pathway_analysis Western Blot for Key Signaling Proteins pathway_analysis->interpretation If applicable

Caption: Workflow for Phase 2 mechanism of action studies.

Protocol 2.1: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Selected cell line(s) showing significant cytotoxicity

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% cold ethanol

  • Selected cell line(s)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.1.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

Phase 3: Target Identification and Pathway Analysis

Rationale: Based on the outcomes of Phase 2, a more targeted investigation into specific molecular pathways can be initiated. For instance, if apoptosis is confirmed, subsequent experiments can explore the involvement of key signaling proteins like caspases, Bcl-2 family members, or p53. If cell cycle arrest is observed, the expression of cyclins and cyclin-dependent kinases (CDKs) would be of interest.

Potential Signaling Pathway for Investigation

G compound This compound target Potential Target (e.g., Kinase, Receptor) compound->target pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) target->pathway tf Transcription Factor Activation/Inhibition pathway->tf gene_expression Altered Gene Expression tf->gene_expression cell_fate Apoptosis or Cell Cycle Arrest gene_expression->cell_fate

Caption: A generalized signaling pathway potentially modulated by the test compound.

Protocol 3.1: Western Blotting for Key Signaling Proteins

This technique is used to detect specific proteins in a sample and can provide insights into the activation or inhibition of signaling pathways.[4]

Materials:

  • Primary antibodies against target proteins (e.g., Caspase-3, PARP, p53, cyclins)

  • Secondary antibodies (HRP-conjugated)

  • Protein lysis buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Trustworthiness and Self-Validation

The experimental design presented here incorporates several layers of validation.

  • Appropriate Controls: The consistent use of vehicle, positive, and negative controls is essential for data interpretation and assay validation.[11]

  • Dose- and Time-Dependence: Establishing a clear dose-response and time-course relationship provides confidence in the observed biological effects.[16]

  • Logical Progression: The phased approach ensures that each experimental step is based on a solid foundation of data from the previous phase, preventing a premature focus on irrelevant pathways.

By adhering to these principles, researchers can generate a robust and reliable dataset to characterize the bioactivity of this compound, paving the way for further development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation.
  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action.
  • El-Sayed, N. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(9), 2486.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • BMG LABTECH. (2022). Cell-based assays on the rise.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Bioactive Triazoles: A potential review.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Siddiqui, N., et al. (2011). TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 161-169.
  • Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 571-581.
  • STEMCELL Technologies. (n.d.). Protocol Resources for Drug and Toxicity Testing.
  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(6), 749-764.
  • Revvity. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • Das, S., & Roy, A. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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  • Papakyriakou, A., et al. (2023). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Molecules, 28(21), 7352.
  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418.
  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Elfawal, M. A., et al. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 15(1), 154.
  • Zamaraeva, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 322.
  • KCAS Bio. (2023). Model Selection and Experimental Design for Screening Experiments.

Sources

Application Notes and Protocols: Safe Handling and Storage of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 52883-26-8) belongs to the 1,2,4-triazole class of nitrogen-containing heterocyclic compounds. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitution of two ethyl groups at the 4 and 5 positions can significantly influence the compound's physicochemical properties and biological interactions.

This document provides a comprehensive guide for the safe handling and storage of this compound. It is intended for researchers, laboratory technicians, and drug development professionals. It is critical to note that detailed, peer-reviewed safety and toxicology data for this specific molecule are not widely available. Therefore, the protocols and precautions outlined herein are based on the known properties of the compound, general principles of laboratory safety for organic compounds[4][5][6], and hazard assessments extrapolated from structurally analogous 1,2,4-triazole derivatives.[7][8] A conservative approach assuming potential hazards is mandatory.

Compound Identification and Physicochemical Properties

Proper identification is the first step in ensuring safe handling. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 3,4-diethyl-1H-1,2,4-triazol-5-oneGuidechem[9]
Synonym(s) This compoundChemScene[10]
CAS Number 52883-26-8ChemScene, ECHEMI[10][11]
Molecular Formula C₆H₁₁N₃OChemScene[10]
Molecular Weight 141.17 g/mol ChemScene[10]
Appearance White to off-white solid (predicted)N/A
Melting Point 121.5 °CGuidechem[9]
Density 1.21 g/cm³Guidechem[9]
logP (Octanol/Water) ~0.15 - 0.57ChemScene, Guidechem[9][10]
Topological Polar Surface Area (TPSA) ~50.7 - 50.9 ŲChemScene, Guidechem[9][10]

Hazard Assessment and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be conducted by extrapolating data from similar 1,2,4-triazole compounds. Users must treat this compound as hazardous until proven otherwise.

Hazard ClassGHS Hazard StatementRationale / Source (Analogous Compounds)
Acute Toxicity (Oral) H302: Harmful if swallowedCommon for triazole derivatives.[8][12]
Skin Corrosion/Irritation H315: Causes skin irritationSigma-Aldrich SDS for a related triazole.
Eye Damage/Irritation H319: Causes serious eye irritationSigma-Aldrich SDS for a related triazole.
Respiratory Irritation H335: May cause respiratory irritationSigma-Aldrich SDS for a related triazole.
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn childA known hazard for some triazoles.[13]
Specific Target Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposureA known hazard for some triazoles.
Hazardous to the Aquatic Environment H411: Toxic to aquatic life with long lasting effectsCommon for this class of compounds.
Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable to prevent exposure via inhalation, ingestion, or direct contact.[14]

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards for chemical splash protection are mandatory at all times.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to be aware of the glove's breakthrough time.[15] Always inspect gloves for defects before use and change them immediately if contamination occurs. Disposable gloves are for single use only.[15]

  • Body Protection: A clean, fastened lab coat with long sleeves must be worn to protect skin and clothing.[5][15] Do not wear lab coats outside of the designated laboratory area.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[14] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.

Engineering Controls
  • Primary Control: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[5][14] All weighing, transfer, and dissolution operations involving this compound must be conducted within a fume hood.

  • Safety Equipment: Ensure unobstructed access to an emergency eyewash station and a safety shower.[7] Know the location of fire extinguishers and first-aid kits.[4]

Handling Protocols

The following protocols are designed to minimize risk during common laboratory manipulations.

Protocol for Weighing and Transferring Solid Compound

Causality Statement: This protocol is designed to prevent the generation and inhalation of fine dust particles and to avoid cross-contamination of laboratory surfaces.

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on all required PPE as described in Section 3.1.

  • Tare Container: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.

  • Transfer: Use a chemically-resistant spatula or non-sparking tool to carefully transfer the desired amount of the solid compound from the stock bottle to the weighing vessel. Avoid any actions that could generate dust.

  • Seal: Tightly close the main stock bottle immediately after dispensing.

  • Clean-up: Carefully wipe the spatula and any affected surfaces with a damp cloth or towel to collect any residual powder. Dispose of all contaminated materials (bench paper, wipes, gloves) in a designated hazardous waste container.[7]

Protocol for Solution Preparation

Causality Statement: This procedure ensures that the compound is dissolved safely, minimizing exposure to both the solid and the solvent vapors.

  • Setup: Perform all steps within a chemical fume hood.

  • Add Solvent: Add the desired solvent to a suitable flask or beaker equipped with a magnetic stir bar.

  • Add Compound: Slowly add the pre-weighed solid compound to the solvent while stirring to prevent clumping and splashing.

  • Dissolution: If necessary, gently warm the mixture to aid dissolution, ensuring the solvent's flash point is not exceeded. Never heat a closed container.

  • Storage: Once dissolved, cap the container and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Storage Protocols and Workflow

Proper storage is essential for maintaining the compound's stability and ensuring laboratory safety.[14]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.Prevents thermal degradation and moisture absorption.[14]
Atmosphere Keep container tightly sealed.[14]Prevents contamination and reaction with air/moisture.
For long-term (>6 months) storage, consider storing under an inert atmosphere (e.g., Nitrogen, Argon).[14]Nitrogen-containing heterocycles can be sensitive to oxidation or hydrolysis over extended periods.[16]
Light Protect from direct sunlight.Prevents potential photodegradation.
Location Store in a designated, well-ventilated cabinet away from incompatible materials.Reduces risk of accidental reactions.
Incompatibilities Strong oxidizing agents, strong acids.[7]To prevent vigorous or explosive reactions.
Handling and Storage Workflow Diagram

The following diagram outlines the logical workflow for safely managing the compound from receipt to disposal.

G cluster_receipt Acquisition cluster_prep Preparation & Assessment cluster_handling Active Handling cluster_disposition Disposition receipt 1. Compound Receipt sds 2. Review SDS & Assess Hazards (Use Analog Data if Needed) receipt->sds ppe 3. Don Appropriate PPE sds->ppe hood 4. Prepare Chemical Fume Hood ppe->hood weigh 5. Weigh & Transfer Solid hood->weigh dissolve 6. Prepare Solution weigh->dissolve storage 8a. Store Securely weigh->storage Stock Bottle experiment 7. Use in Experiment dissolve->experiment experiment->storage Remaining Material waste 8b. Dispose as Hazardous Waste experiment->waste Used Material & Consumables

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-tested expertise to ensure reliable and reproducible outcomes.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound is typically achieved through a two-step process. The foundational reaction involves the formation of a 1-acyl-4-alkylsemicarbazide intermediate, which then undergoes a base-catalyzed intramolecular cyclization.

Step 1: Formation of 1-Propionyl-4-ethylsemicarbazide

Propionyl hydrazide, acting as a nucleophile, attacks the electrophilic carbon of ethyl isocyanate. This reaction forms the linear 1-propionyl-4-ethylsemicarbazide intermediate. The efficiency of this step is crucial as the purity of this intermediate directly impacts the final yield and purity of the triazolone.

Step 2: Base-Catalyzed Cyclization

The semicarbazide intermediate, in the presence of a base (e.g., sodium hydroxide), undergoes an intramolecular cyclization. The base abstracts a proton, facilitating a nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the propionyl group, leading to the formation of the triazolone ring with the elimination of water.

Reaction_Mechanism PropionylHydrazide Propionyl Hydrazide Semicarbazide 1-Propionyl-4-ethylsemicarbazide (Intermediate) PropionylHydrazide->Semicarbazide + Ethyl Isocyanate EthylIsocyanate Ethyl Isocyanate Base Base (e.g., NaOH) Base->Semicarbazide Triazolone This compound Semicarbazide->Triazolone Base-Catalyzed Cyclization Water H2O Triazolone->Water - H2O

Caption: General reaction mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis.

Q1: What is the most critical factor for achieving a high yield?

A1: The purity of the starting materials, particularly the propionyl hydrazide and ethyl isocyanate, is paramount. Impurities can lead to side reactions and complicate the purification of the final product. Additionally, careful control of the reaction temperature during the formation of the semicarbazide intermediate is crucial to prevent side reactions.

Q2: Can I use a different base for the cyclization step?

A2: While sodium hydroxide is commonly used, other bases like potassium hydroxide or sodium ethoxide can also be effective. The choice of base may influence the reaction time and temperature required for complete cyclization. It is advisable to perform a small-scale trial to optimize the conditions for your chosen base.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress.[1] A suitable eluent system, such as ethyl acetate/hexane, can be used to track the disappearance of the starting materials and the appearance of the product. Staining with iodine or potassium permanganate can aid in visualizing the spots.[1]

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The final product, this compound, can be characterized using various spectroscopic techniques. The expected data is summarized in the table below.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the two ethyl groups (triplets and quartets). A broad singlet for the N-H proton of the triazole ring.
¹³C NMR Resonances for the carbonyl carbon in the triazolone ring, and the carbons of the two ethyl groups.
FTIR (cm⁻¹) A characteristic C=O stretching vibration for the triazolone ring (around 1700-1750 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), and C-H stretching of the ethyl groups.

III. Troubleshooting Guide

This guide provides solutions to common issues that may arise during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction.[2] - Impure starting materials. - Suboptimal reaction temperature.- Increase the reaction time or temperature for the cyclization step. - Ensure the purity of propionyl hydrazide and ethyl isocyanate. - Optimize the reaction temperature for the formation of the semicarbazide intermediate.
Formation of Side Products - Reaction temperature is too high during semicarbazide formation. - Presence of moisture.- Maintain a low temperature (e.g., 0-5 °C) during the addition of ethyl isocyanate. - Use anhydrous solvents and reagents.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Presence of unreacted starting materials or byproducts.- After acidification, cool the solution in an ice bath to promote precipitation. - If the product remains in solution, extract with a suitable organic solvent. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.
Inconsistent Results - Variations in reagent quality. - Inconsistent reaction conditions.- Use reagents from the same batch for a series of experiments. - Carefully control reaction parameters such as temperature, stirring speed, and addition rates.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Experimental_Workflow Start Start Step1 Step 1: Synthesis of 1-Propionyl-4-ethylsemicarbazide Start->Step1 SubStep1_1 Dissolve Propionyl Hydrazide in a suitable solvent (e.g., Ethanol). Step1->SubStep1_1 SubStep1_2 Cool the solution to 0-5 °C. SubStep1_1->SubStep1_2 SubStep1_3 Add Ethyl Isocyanate dropwise with stirring. SubStep1_2->SubStep1_3 SubStep1_4 Stir at room temperature for 2-4 hours. SubStep1_3->SubStep1_4 SubStep1_5 Monitor reaction completion by TLC. SubStep1_4->SubStep1_5 SubStep1_6 Isolate the intermediate (e.g., by filtration or solvent evaporation). SubStep1_5->SubStep1_6 Step2 Step 2: Cyclization to this compound SubStep1_6->Step2 SubStep2_1 Dissolve the intermediate in an aqueous solution of NaOH. Step2->SubStep2_1 SubStep2_2 Reflux the mixture for 4-6 hours. SubStep2_1->SubStep2_2 SubStep2_3 Cool the reaction mixture. SubStep2_2->SubStep2_3 SubStep2_4 Acidify with HCl to precipitate the product. SubStep2_3->SubStep2_4 SubStep2_5 Filter, wash with cold water, and dry the crude product. SubStep2_4->SubStep2_5 Step3 Step 3: Purification SubStep2_5->Step3 SubStep3_1 Recrystallize the crude product from a suitable solvent (e.g., Ethanol/Water). Step3->SubStep3_1 Step4 Step 4: Characterization SubStep3_1->Step4 SubStep4_1 Analyze the purified product using NMR, FTIR, and Mass Spectrometry. Step4->SubStep4_1 End End SubStep4_1->End

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Materials:

  • Propionyl hydrazide

  • Ethyl isocyanate

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of 1-Propionyl-4-ethylsemicarbazide (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propionyl hydrazide (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add ethyl isocyanate (1 equivalent) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The intermediate, 1-propionyl-4-ethylsemicarbazide, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude intermediate.

Part 2: Synthesis of this compound

  • Dissolve the crude 1-propionyl-4-ethylsemicarbazide from the previous step in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux and maintain reflux for 4-6 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product should precipitate as a white solid.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Part 3: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives.

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.

  • ResearchGate. (n.d.). The experimental and calculated 1 H and 13 C NMR chemical shift sig-.

  • National Institutes of Health. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

  • BenchChem. (2025). troubleshooting common issues in 1,2,4-triazole synthesis pathways.

  • BenchChem. (n.d.). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

  • Google Patents. (n.d.). WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one.

  • Semantic Scholar. (n.d.). 1, 2, 4-Triazol-3-one and its nitro and amino derivatives.

  • PubMed. (n.d.). Synthesis and GIAO NMR Calculations for Some New 4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H and 13C Chemical Shifts.

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

  • BenchChem. (2025). How to Interpret FTIR Results: A Beginner's Guide.

  • BenchChem. (n.d.). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • ResearchGate. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct.

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

  • ResearchGate. (2018). (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.

  • ResearchGate. (n.d.). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3.

  • National Institutes of Health. (n.d.). L-Proline catalyzed one-step synthesis of 4,5-diaryl-2H-1,2,3-triazoles from heteroaryl cyanostilbenes via [3+2] cycloaddition of azide.

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

  • ResearchGate. (n.d.). (PDF) Structural features of 2-(4,5-Diphenyl-4h-1,2,4-Triazol-3-Yl)Thio)-1-(3-Methyl-3- phenylcyclobutyl)Ethanone : X-Ray diffraction and DFT calculations.

  • PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2.

  • ResearchGate. (n.d.). Cyclization of 1‐{[(4‐Methyl‐4H‐1,2,4‐triazol‐3‐yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4‐Triazole and 1,3,4‐Thiadiazole Derivatives and Their Pharmacological Properties.

  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.

  • ResearchGate. (n.d.). Selective cyclization of 4-amino-6-metyl-3-propargyl mercapto-1,2,4-triazin-5-one and 4-amino-5-metyl-3-propargyl mercapto-1,2,4-triazol by a green hetropolyacid catalyzed.

  • National Institutes of Health. (2022). Synthesis of Benzo[3][4]thiazolo[2,3-c][2][3][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.

  • Amerigo Scientific. (n.d.). 4,5-Diethyl-4H-1,2,4-triazole-3-thiol.

  • Sci-Hub. (n.d.). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4,5-Diethyl-2,4-dihydro-3H-1,2-4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Welcome to the technical support guide for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (C₆H₁₁N₃O). This document serves as a resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. As specific experimental data for this molecule is not widely published, this guide provides a systematic framework for characterizing its solubility and developing effective formulation strategies based on first principles and established pharmaceutical science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of this compound.

Q1: What are the expected solubility characteristics of this compound based on its chemical structure?

Answer: Based on its molecular structure, this compound possesses both hydrophobic and hydrophilic features that create a complex solubility profile.

  • Hydrophobic Character: The two ethyl groups (-CH₂CH₃) are nonpolar and will contribute to poor solubility in aqueous media. A calculated LogP value of 0.566 suggests a moderate degree of lipophilicity.[1]

  • Hydrophilic Character: The 1,2,4-triazol-3-one ring is the polar component. It contains one hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the nitrogen atoms and the carbonyl oxygen).[1][2] This ring structure allows for interaction with polar solvents like water.

  • Acidity/Basicity: The parent 1,2,4-triazole ring is amphoteric, meaning it can act as both a very weak acid and a very weak base.[3] The N-H proton on the triazole ring is acidic, with a reported pKa of 10.26 for the unsubstituted parent compound.[4] Alkyl substitution may slightly alter this value. This acidic proton suggests that the compound's solubility can be significantly increased in basic (high pH) solutions where it can be deprotonated to form a more soluble anionic salt.

Q2: I need to prepare a stock solution for my in vitro assays. What are the first solvents I should try?

Answer: For initial stock solution preparation, especially for in vitro biological assays, it is standard practice to start with a strong, water-miscible organic solvent.

  • Dimethyl Sulfoxide (DMSO): This is the most common and recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. For cell-based assays, it is critical to keep the final concentration of DMSO low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity or artifacts.[5][6][7]

  • Ethanol or Methanol: These are also common choices. They are polar protic solvents and are often used in combination with other co-solvents.[8] Like DMSO, their final concentration in assays must be carefully controlled.[9]

  • Acetonitrile: This is another strong candidate and is considered by some studies to be one of the "safest" organic solvents for in vitro drug metabolism studies at concentrations of 1% v/v or less.[9]

Always start with a small amount of the compound and add the solvent incrementally to determine an approximate solubility limit.

Q3: My compound is "crashing out" of my aqueous buffer. What are the common signs of insolubility?

Answer: "Crashing out" refers to the precipitation of a compound from a solution, which occurs when its concentration exceeds its solubility limit in that specific medium. This is a common issue when an organic stock solution is diluted into an aqueous buffer. Key signs include:

  • Visible Precipitate: You may see solid particles, either suspended or settled at the bottom of your container.

  • Cloudiness or Turbidity: The solution appears hazy or milky. This can be measured quantitatively using nephelometry, which detects light scattering from undissolved particles.[10]

  • Inconsistent Assay Results: Poor solubility can lead to highly variable and non-reproducible data in biological assays, as the actual concentration of the compound in solution is unknown and inconsistent.

This phenomenon highlights the difference between kinetic solubility (the concentration at which a compound precipitates when added from a stock solution) and thermodynamic solubility (the true equilibrium concentration of a compound in a solvent).[11][12][13] Kinetic solubility is often higher than thermodynamic solubility but is metastable.[11]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows to systematically characterize and overcome solubility issues.

Guide 1: Systematic Initial Solubility Assessment

Objective: To determine the approximate thermodynamic solubility of this compound in a panel of common laboratory solvents. This is crucial for identifying appropriate solvents for stock solutions, formulations, and analytical methods.

Methodology: Shake-Flask Method The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of the solid compound (e.g., 2-5 mg) into separate glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to a separate vial.

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., >10,000 rpm) or filter them through a 0.22 µm filter to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS.

  • Calculation: Express the solubility in mg/mL or µg/mL.

Data Logging Table: Use the following table to record your results. This structured approach allows for easy comparison and solvent selection.

SolventSolvent TypeTemperature (°C)Measured Concentration (µg/mL)Solubility (mg/mL)Observations (e.g., clear, precipitate)
WaterPolar Protic25
PBS (pH 7.4)Aqueous Buffer37
0.1 N HCl (pH ~1.2)Aqueous Buffer37
Acetate Buffer (pH 4.5)Aqueous Buffer37
Phosphate Buffer (pH 6.8)Aqueous Buffer37
MethanolPolar Protic25
EthanolPolar Protic25
AcetonitrilePolar Aprotic25
DMSOPolar Aprotic25
Polyethylene Glycol 400Co-solvent25
Propylene GlycolCo-solvent25
Guide 2: Characterizing pH-Dependent Solubility

Objective: To quantify the relationship between pH and the aqueous solubility of the compound. This is critical for predicting its behavior in physiological environments (like the GI tract) and for developing pH-based formulation strategies.[14][16]

Workflow for pH-Dependent Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment (Shake-Flask) cluster_analysis Analysis pKa Estimate pKa (Expected ~10 based on triazole core) Buffers Prepare Buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12) Equilibrate Add excess compound to each buffer Equilibrate for 24-48h at 37°C Buffers->Equilibrate Use Buffers Separate Centrifuge / Filter to separate solid Equilibrate->Separate Analyze Quantify supernatant (HPLC-UV or LC-MS) Separate->Analyze Plot Plot Solubility (mg/mL) vs. pH Analyze->Plot Generate Data Determine Determine lowest solubility in physiological range (pH 1.2-6.8) Plot->Determine

Caption: Workflow for determining the pH-solubility profile.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., from pH 2 to 12). For biopharmaceutical classification, testing at pH 1.2, 4.5, and 6.8 is standard.[17][18]

  • Solubility Measurement: Perform the shake-flask solubility experiment as described in Guide 1 for each prepared buffer. It is crucial to use buffers with sufficient capacity to maintain the pH after the addition of the compound.[17]

  • pH Verification: Measure and confirm the final pH of the saturated solution at the end of the equilibration period to ensure it has not shifted significantly.[17]

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve will visually demonstrate the pH at which solubility begins to increase, confirming the impact of deprotonation.

Guide 3: Strategies for Solubility Enhancement

Objective: To provide a decision-making framework for selecting an appropriate method to increase the aqueous solubility of the compound for specific experimental needs.[19][20][21]

Decision Tree for Selecting a Solubility Enhancement Strategy

G cluster_invitro In Vitro / Early Discovery cluster_invivo In Vivo / Preclinical Start Solubility Issue Identified (e.g., <10 µg/mL in PBS) Q_AssayType What is the application? Start->Q_AssayType A_Cosolvent Use Co-solvents (DMSO, PEG 400) Keep final % low (<1%) Q_AssayType->A_Cosolvent In Vitro Assay A_pH pH Adjustment (Use basic buffer, e.g., pH > 10) Forms a soluble salt in situ Q_AssayType->A_pH In Vivo Formulation A_Cyclodextrin Use Cyclodextrins (HP-β-CD, SBE-β-CD) Forms inclusion complex A_Cosolvent->A_Cyclodextrin or A_Surfactant Use Surfactants (Tween® 80, Cremophor®) Forms micelles A_pH->A_Surfactant or A_Complex Formulate with Cyclodextrins Increases apparent solubility A_Surfactant->A_Complex or

Caption: Decision tree for choosing a solubility enhancement method.

Detailed Explanation of Strategies:

  • pH Adjustment:

    • Mechanism: For weakly acidic compounds like this triazolone, increasing the pH of the aqueous medium above the compound's pKa will deprotonate the N-H group, forming an anion. This charged species is significantly more polar and thus more soluble in water.[16][22]

    • Application: Excellent for creating aqueous formulations for in vivo studies, provided the required pH is physiologically tolerable for the route of administration.[16]

  • Co-solvents:

    • Mechanism: Co-solvents are water-miscible organic solvents (e.g., propylene glycol, ethanol, PEG 400) that, when added to water, reduce the overall polarity of the solvent system.[22][23] This makes the solvent more "hospitable" to lipophilic solutes, thereby increasing solubility.

    • Application: Widely used for both in vitro and in vivo formulations. The key is to use the minimum amount necessary to achieve solubilization and to be aware of potential toxicity.[20]

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] The hydrophobic ethyl groups of the triazolone can become encapsulated within this cavity, forming a host-guest inclusion complex.[][27] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[28]

    • Application: Very effective for both in vitro and in vivo applications. Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[29]

  • Use of Surfactants:

    • Mechanism: Surfactants (e.g., Tween® 80, Poloxamers) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical aggregates called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively "dissolving" them in the aqueous medium.[16][22]

    • Application: Primarily used for in vivo formulations, including oral and parenteral dosage forms. Careful selection is required to ensure biocompatibility and avoid toxicity.[22]

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • García-Castaño, A. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Kim, D. et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • Tiwari, G. et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • García-Castaño, A. et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Li, Y. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Petereit, A. et al. (2022). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • ChemBK. 1,2-DIHYDRO-3H-1,2,4-TRIAZOLE-3-ONE. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

  • Hansen, L. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • Hansen, L. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Savjani, K. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Maheshwari, R. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. [Link]

  • Cheméo. Chemical Properties of 3H-1,2,4-Triazol-3-one, 1,2-dihydro- (CAS 930-33-6). [Link]

  • Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

  • Tomar, T. et al. (2018). Effect of Water-Miscible Organic Solvents on In Vitro Drug Metabolizing Enzymes. [Link]

  • Sharma, D. et al. (2022). Improving solubility via structural modification. ResearchGate. [Link]

  • Hansen, L. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. [Link]

  • ResearchGate. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives.... [Link]

  • World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments.... [Link]

  • Al-Gousous, J. et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol.... PubMed Central. [Link]

  • Hamzeloo-Moghadam, M. et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Kalepu, S. & Nekkanti, V. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Hart, M. et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • PubChem. 1H-1,2,4-Triazole. [Link]

  • PubChem. 4,5-dihydro-1H-1,2,4-triazol-5-one. [Link]

  • PubChem. 3H-1,2,4-Triazol-3-one. [Link]

  • PubChem. 4,5-diethyl-4H-1,2,4-triazole-3-thiol. [Link]

  • ResearchGate. (2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

Sources

Technical Support Center: Stabilizing 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in solution. As direct stability data for this specific molecule is not extensively published, the principles and recommendations provided herein are based on the well-established chemistry of the 1,2,4-triazol-3-one core structure and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 1,2,4-triazol-3-one derivatives in solution?

The primary degradation pathway for many triazolone compounds is hydrolysis of the amide bond within the triazole ring. This process is often catalyzed by the presence of strong acids or bases, leading to ring-opening and loss of the compound's structural integrity and biological activity.

Q2: How does pH affect the stability of my compound?

The stability of this compound is highly dependent on the pH of the solution. Generally, these compounds exhibit the greatest stability in neutral to slightly acidic conditions (pH 5-7). In strongly acidic or alkaline solutions, the rate of hydrolysis can increase significantly. It is crucial to buffer your solutions appropriately for your intended application and storage duration.

Q3: Can the choice of solvent impact the stability of my compound?

Absolutely. Protic solvents, especially water, can participate directly in the hydrolysis of the triazolone ring. While aqueous buffers are often necessary for biological assays, minimizing storage time in these solutions is recommended. For long-term storage, aprotic organic solvents such as DMSO or ethanol are generally preferred, as they are less likely to contribute to hydrolytic degradation.

Q4: Is my compound sensitive to light or temperature?

Yes, both light and elevated temperatures can promote the degradation of this compound. Photodegradation can occur through the absorption of UV light, leading to the formation of reactive species that can break down the molecule. Thermal degradation can accelerate hydrolysis and other decomposition reactions. Therefore, it is essential to store solutions in amber vials or protected from light, and at reduced temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffer

Symptoms:

  • A significant decrease in the expected biological activity of your compound over a short period (hours to days).

  • Appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS) with a corresponding decrease in the parent compound peak.

Root Cause Analysis:

This is a classic sign of hydrolytic degradation. The aqueous environment, especially if the pH is not optimal, is likely facilitating the breakdown of the triazolone ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound potency.

Detailed Protocol: pH Optimization Study

  • Preparation: Prepare a series of buffers (e.g., phosphate, acetate) with pH values ranging from 4 to 9.

  • Incubation: Dissolve your compound at a known concentration in each buffer and incubate at a controlled temperature (e.g., 37°C to simulate physiological conditions, or room temperature).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quantification: Analyze the concentration of the parent compound in each aliquot using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH. The pH at which the concentration remains highest over time is the optimal pH for stability.

Issue 2: Formation of Precipitate in Organic Stock Solution

Symptoms:

  • Visible particulate matter or cloudiness in your stock solution (e.g., in DMSO) after a period of storage, especially at low temperatures.

Root Cause Analysis:

This is likely due to the limited solubility of your compound in the chosen organic solvent at lower temperatures. While aprotic solvents protect against hydrolysis, solubility can be a challenge.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitate formation.

Detailed Protocol: Solvent Solubility Screening

  • Solvent Selection: Choose a range of aprotic solvents (e.g., DMSO, DMF, ethanol, acetonitrile).

  • Saturated Solutions: In small, sealed vials, add an excess amount of your compound to a fixed volume of each solvent.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully take a known volume of the supernatant, dilute it, and determine the concentration using a suitable analytical method (e.g., HPLC with a calibration curve).

  • Comparison: The solvent that yields the highest concentration is the most suitable for preparing high-concentration stock solutions.

Recommended Storage Conditions

ConditionShort-Term (Working Solutions, <1 week)Long-Term (Stock Solutions, >1 week)
Solvent Buffered aqueous solution (pH 5-7) or desired assay bufferAnhydrous aprotic solvent (e.g., DMSO, Ethanol)
Temperature 2-8°C-20°C or -80°C (after confirming solubility)
Light Protect from light (use amber vials)Protect from light (use amber vials)
Atmosphere StandardConsider storage under an inert atmosphere (e.g., Argon)

References

  • Kumar, R., et al. (2013). A review on the synthesis and chemistry of 1,2,4-triazole derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1397-1413. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Elsevier. [Link]

Technical Support Center: Optimizing Derivatization of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the derivatization of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for derivatization on the this compound scaffold?

The this compound molecule possesses several nucleophilic centers, leading to potential regioisomers upon derivatization. The key sites are the nitrogen atoms of the triazole ring (N1, N2, and N4) and the exocyclic oxygen atom of the carbonyl group (O3). Alkylation and acylation are the most common derivatization reactions. The prevalence of N-alkylation over O-alkylation is common for triazolones, but the regioselectivity between the different nitrogen atoms is a significant challenge that must be controlled through careful optimization of reaction conditions.[1][2]

G cluster_molecule Potential Derivatization Sites mol N1 N1-Position N1->mol N2 N2-Position N2->mol N4 N4-Position N4->mol O3 O3-Position (leading to O-alkylation) O3->mol

Caption: Potential nucleophilic sites on the triazolone core.

Q2: Which solvents are recommended for these derivatization reactions?

The choice of solvent is critical and directly influences reaction rate and selectivity. Polar aprotic solvents are generally preferred as they effectively solvate the counter-ion of the base, leading to a more reactive, "naked" triazolide anion.

  • Dimethylformamide (DMF): An excellent choice for many Sₙ2 reactions due to its high polarity. It promotes high reaction rates but can be difficult to remove during workup.

  • Acetonitrile (ACN): Another strong candidate, less viscous and easier to remove than DMF. It offers good solubility for the triazolone and its salts.

  • Tetrahydrofuran (THF): A less polar option. While it can work, reaction rates may be slower. It is often used when milder conditions are required.[1]

  • Water: Can be an effective solvent, especially in green chemistry approaches, but its use depends heavily on the solubility of the reactants and the stability of the electrophile to hydrolysis.[3]

The selection should be based on small-scale trial reactions to find the optimal balance between reaction efficiency and ease of purification.[4]

Q3: How do I select the appropriate base for the reaction?

The base deprotonates the N-H of the triazolone ring, generating the nucleophilic anion required for the reaction. The choice of base strength is crucial.

  • Potassium Carbonate (K₂CO₃): A mild and cost-effective inorganic base. It is often sufficient for reactions with reactive electrophiles like benzyl halides or α-halo ketones. It is heterogeneous in many organic solvents, so efficient stirring is essential.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. Use this when a weaker base fails, but be cautious of its pyrophoric nature and the generation of hydrogen gas.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic organic base that is soluble in most organic solvents, leading to homogeneous reaction mixtures. It has been shown to be effective in providing high yields of 1-substituted-1,2,4-triazoles.[1]

  • Sodium Hydroxide (NaOH): Can be used, particularly in aqueous or phase-transfer catalysis conditions.[5]

Q4: How can I monitor the progress of my reaction effectively?

Regular monitoring is key to preventing the formation of byproducts from over-reaction or decomposition.[4]

  • Thin-Layer Chromatography (TLC): The most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to achieve good separation between your starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the mass-to-charge ratio (m/z) of the starting material and the expected product, confirming product formation and identifying potential side products in real-time.

Troubleshooting Guide for Derivatization Reactions

This section addresses specific experimental failures and provides a logical framework for resolving them.

G General Derivatization Workflow A 1. Dissolve Triazolone in Anhydrous Solvent B 2. Add Base (e.g., K₂CO₃, DBU) A->B C 3. Stir at RT (Deprotonation Step) B->C D 4. Add Electrophile (e.g., R-X) Slowly C->D E 5. Heat to Target Temp (e.g., 60-80 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Reaction Complete? F->G G->F No, continue monitoring H 8. Aqueous Workup & Extraction G->H Yes I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Caption: A standard experimental workflow for N-alkylation.

Problem 1: Low or No Product Yield

Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?

This is a common issue that can typically be resolved by systematically evaluating the reaction parameters. Low yields in heterocyclic synthesis can stem from various factors.[4]

Initial Diagnostic Workflow:

G Troubleshooting Low Yield Start Low Yield Observed Q1 Is the base strong enough for full deprotonation? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature and time sufficient? A1_Yes->Q2 Sol1 Use a stronger base (e.g., NaH, DBU) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents (electrophile, solvent) of sufficient purity/activity? A2_Yes->Q3 Sol2 Increase temperature incrementally (e.g., 20°C steps) and/or extend reaction time. A2_No->Sol2 A3_No No Q3->A3_No Sol3 Use freshly purchased/distilled electrophile and anhydrous solvent. A3_No->Sol3

Caption: Decision tree for diagnosing low reaction yield.

Detailed Solutions:

  • Cause A: Incomplete Deprotonation: The triazolone N-H (pKa ≈ 8-10) may not be fully deprotonated by a weak base.

    • Solution: Switch from K₂CO₃ to a stronger base like DBU or NaH. A stronger base ensures a higher concentration of the reactive nucleophile at any given time.

  • Cause B: Insufficient Reaction Energy/Time: The Sₙ2 reaction for derivatization has an activation energy barrier that may not be overcome at room temperature.

    • Solution: Gradually increase the reaction temperature in 15-20°C increments, monitoring by TLC at each stage. Similarly, extend the reaction time. Many of these reactions require heating for several hours to reach completion.[6]

  • Cause C: Poor Reagent Quality:

    • Solution: Ensure the purity of your starting triazolone. Verify the activity of your electrophile (alkyl/acyl halide), as they can degrade over time. If the reaction is moisture-sensitive, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

ParameterRecommended Starting PointOptimization RangeRationale
Temperature 60 °C25 °C - 100 °CBalances reaction rate with potential for side reactions.[6]
Base K₂CO₃ (2.0 eq.)DBU (1.2 eq.), NaH (1.2 eq.)Match base strength to electrophile reactivity.
Solvent Acetonitrile (ACN)DMF, THFPolar aprotic solvents enhance nucleophilicity.[7]
Concentration 0.1 M0.05 M - 0.5 MHigher concentration can increase rate but may cause solubility issues.
Problem 2: Formation of Multiple Products (Regioisomers)

Q: My reaction produces a mixture of products with the same mass, which I suspect are N-alkylated isomers. How can I improve the regioselectivity?

Controlling regioselectivity is the most significant challenge in the alkylation of asymmetric 1,2,4-triazoles.[1][8] The N1, N2, and N4 positions are all potential sites of attack. The outcome is determined by a delicate balance of steric hindrance, electronics, and reaction conditions.

  • Steric Effects: The ethyl groups at the C4 and C5 positions will create steric hindrance. The N1 position is generally the most sterically accessible, while the N2 and N4 positions are more hindered. Therefore, N1-alkylation is often the kinetically favored product with bulky electrophiles.

  • Solvent and Counter-ion Effects: The choice of base and solvent can influence which nitrogen atom is most nucleophilic.

    • Solution: In a non-polar solvent like THF with a base like NaH, tight ion-pairing between the Na⁺ and the triazolide anion might favor alkylation at a specific site. In a highly polar solvent like DMF, the "freer" anion may react differently. Experiment with different solvent/base combinations (e.g., K₂CO₃ in ACN vs. DBU in THF).[8]

  • Temperature Control:

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Kinetically controlled products (often the less sterically hindered isomer) are typically favored at lower temperatures, while thermodynamically more stable products may form at higher temperatures.

Problem 3: Product Instability or Decomposition

Q: I see my product forming on TLC, but then it seems to disappear over time, or I get a low isolated yield after workup. What's happening?

Product decomposition can occur under the reaction conditions or during the purification process.[4]

  • Cause A: Thermal Instability: The derivatized triazolone may be unstable at elevated temperatures.

    • Solution: Once you have established that the reaction proceeds, attempt to run it at the lowest possible temperature that still provides a reasonable reaction rate. Monitor carefully by TLC to identify the point of maximum product accumulation before significant degradation occurs.

  • Cause B: pH Sensitivity during Workup: The product may be sensitive to acidic or basic conditions during the aqueous workup.

    • Solution: Use a milder workup procedure. Instead of washing with strong acid/base, use a saturated ammonium chloride (NH₄Cl) solution for a mildly acidic wash or a saturated sodium bicarbonate (NaHCO₃) solution for a mildly basic wash. Ensure all extraction and evaporation steps are performed at reduced temperature.

Exemplary Protocol: N-Alkylation of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 eq.)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor its progress every hour using TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Upon consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic solids and wash the solids with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.[9][10]

References

  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • ResearchGate. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF". ResearchGate.
  • PubMed. "[Synthesis and biological activities of new 1,2,4-triazol-3-one derivatives]". PubMed.
  • Wahi, A., & Singh, A. (2025). "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions". Source Not Found.
  • ResearchGate. "Optimization of reaction conditions of triazoles.". ResearchGate.
  • Source Not Found. "Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions".
  • ResearchGate. "Optimization of reaction conditions | Download Table". ResearchGate.
  • Organic Chemistry Portal. "Synthesis of 4H-1,2,4-triazoles". Organic Chemistry Portal.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles". American Journal of Chemistry, 1(2), 42-46.
  • ResearchGate. "Optimization of reaction conditions. a | Download Scientific Diagram". ResearchGate.
  • ResearchGate. "An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF". ResearchGate.
  • ACS Publications. "The Chemistry of 1,2,4-Triazoles. | Chemical Reviews".
  • Chemical Communications (RSC Publishing). "B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes".
  • ACS Publications. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles | Organic Letters".

Sources

Purification challenges of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 52883-26-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic compound. The purification of triazolone derivatives can present unique challenges, from removing stubborn starting materials to isolating the desired product from isomeric byproducts. This guide provides field-proven insights and detailed protocols to help you navigate these challenges effectively. We will explore the causality behind common purification issues and offer robust, validated methods to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and purification of this compound.

Q1: What are the basic physical properties of this compound?

A1: Understanding the fundamental properties of the target compound is the first step in designing a purification strategy. Key properties are summarized below.

PropertyValueSource
CAS Number 52883-26-8[1]
Molecular Formula C₆H₁₁N₃O[1]
Molecular Weight 141.17 g/mol [1]
Appearance Off-white to white solid/powderInferred from related compounds[2]
Melting Point ~121.5 °C (when crystallized from ethyl acetate)[3]
Polarity Polar moleculeInferred from structure

Q2: What are the most common impurities I should expect from the synthesis?

A2: Impurities are typically unreacted starting materials, reagents, or side-products. The synthesis of 1,2,4-triazol-3-ones often involves the cyclization of a semicarbazide derivative with an acid like formic acid. Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding diethyl-substituted semicarbazide or related precursors.

  • Isomeric Byproducts: Positional isomers can form during synthesis, which often have very similar polarities to the desired product, making them challenging to separate.[4]

  • Ring-Opened Hydrolysis Products: If the reaction workup involves harsh acidic or basic conditions, the triazolone ring could potentially hydrolyze.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, DMF, acetic acid) can be trapped in the crude product.

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of methods is crucial for a comprehensive purity analysis.

  • Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in the crude mixture and to screen for effective solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of methanol/acetonitrile and water (with a modifier like 0.1% formic or phosphoric acid) is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the main product and any impurities, which is critical for diagnosing unexpected reaction outcomes.[4][5]

  • Melting Point Analysis: A sharp melting point close to the literature value (~121.5 °C) is a good indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.

Part 2: Troubleshooting Purification Challenges

This section provides a structured approach to solving specific problems encountered during the purification of this compound.

Issue 1: Crude product is a sticky oil or waxy solid that fails to crystallize.

This is a common issue, often caused by the presence of residual solvents or low-melting impurities that act as a eutectic mixture.

Causality: The impurities disrupt the crystal lattice formation of the desired compound. Even small amounts of a different molecular structure can inhibit nucleation and crystal growth.

Troubleshooting Workflow:

G start Oily/Waxy Crude Product trituration Step 1: Trituration (with non-polar solvent like Hexanes or Diethyl Ether) start->trituration check_solid Does a solid precipitate? trituration->check_solid solvent_removal Step 2: High-Vacuum Solvent Removal (to remove residual volatile impurities) check_solid->solvent_removal No success Pure, Crystalline Product check_solid->success Yes check_solid2 Is the residue now solid? solvent_removal->check_solid2 column Step 3: Column Chromatography (to separate from non-polar/isomeric impurities) check_solid2->column No check_solid2->success Yes column->success fail Consult Further Options G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation dissolve 1. Dissolve Crude Product (in minimal polar solvent) adsorb 2. Adsorb onto Silica Gel dissolve->adsorb dry 3. Dry to Free-Flowing Powder adsorb->dry pack 4. Pack Column with Silica load 5. Load Sample onto Column pack->load elute 6. Elute with Solvent System load->elute collect 7. Collect & Monitor Fractions (TLC) elute->collect combine 8. Combine Pure Fractions collect->combine evap 9. Evaporate Solvent combine->evap product Purified Product evap->product

Sources

Technical Support Center: 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (DETO)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, hereafter referred to as DETO. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting workflows, and detailed protocols for utilizing DETO effectively while minimizing and understanding its off-target effects.

Our internal studies have identified DETO as a potent and selective binder of the Bromodomain-containing protein 9 (BRD9) bromodomain. BRD9 is a component of the SWI/SNF chromatin remodeling complex and represents a promising therapeutic target in oncology.[1] However, like all small molecules, ensuring that the observed biological effects are due to on-target activity is critical for data integrity and the progression of research.[2][3] The 1,2,4-triazole scaffold, while versatile, is known to interact with a range of biological targets, making careful characterization essential.[4][5][6]

This document provides field-proven insights and self-validating protocols to help you navigate the complexities of your experiments with DETO.

Frequently Asked Questions (FAQs)

Q1: What is DETO and what is its primary molecular target? A1: DETO (this compound) is a novel small molecule inhibitor designed to target the bromodomain of BRD9.[1] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in epigenetic regulation. By binding to the BRD9 bromodomain, DETO prevents its engagement with chromatin, thereby modulating the expression of target genes.

Q2: What are the most probable off-targets for DETO? A2: Given its 1,2,4-triazol-3-one core structure and its primary target, potential off-targets can be categorized into two main groups:

  • Structurally Related Proteins: Other bromodomain-containing proteins are the most likely off-targets. The highest risk comes from members of the same bromodomain family or those with highly conserved binding pockets. Particular attention should be paid to BRD7 (the closest homolog to BRD9) and members of the Bromodomain and Extra-Terminal domain (BET) family, such as BRD4, which are common off-targets for bromodomain inhibitors.

  • Scaffold-Based Off-Targets: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and is found in compounds that target a wide array of proteins, including kinases and various enzymes.[7][8] Therefore, broad-panel screening is recommended for comprehensive profiling.

Q3: How can I distinguish on-target from off-target effects in my cell-based assays? A3: This is a critical question in pharmacology. The gold standard is a multi-pronged approach:

  • Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that DETO physically binds to BRD9 in your intact cell model at your chosen concentrations.[9][10]

  • Use an Orthogonal Control: Employ a structurally distinct BRD9 inhibitor. If this second compound recapitulates the phenotype observed with DETO, it strongly suggests the effect is on-target.

  • Rescue Experiment: If possible, overexpress a modified, DETO-insensitive version of BRD9. If this rescues the cellular phenotype, it provides strong evidence for on-target activity.

  • Dose-Response Correlation: The concentration of DETO required to see the phenotype should correlate with its binding affinity (IC50) for BRD9.

Q4: What is a recommended starting concentration for cellular experiments to maximize selectivity? A4: As a general rule, start with concentrations that are 1x to 10x the in vitro IC50 value for BRD9. Using concentrations significantly higher than 100x the IC50 dramatically increases the risk of engaging lower-affinity off-targets.[11] It is crucial to perform a full dose-response curve (e.g., from 1 nM to 30 µM) to identify the optimal concentration window where the desired on-target effect is observed without significant toxicity or confounding phenotypes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. Each guide provides a logical workflow to diagnose and solve the problem.

Problem 1: The observed cellular phenotype (e.g., cell death, differentiation) is more potent or qualitatively different than what is reported for BRD9 inhibition.

This common issue suggests a potential off-target effect is contributing to the cellular response. The following workflow will help you dissect the observation.

G cluster_0 Phase 1: Confirm On-Target Engagement cluster_1 Phase 2: Investigate Off-Target Activity cluster_2 Phase 3: Validate Causal Link A Unexpected Phenotype Observed with DETO B Perform Cellular Thermal Shift Assay (CETSA) for BRD9 A->B C Does DETO engage BRD9 at active concentrations? B->C D Perform Broad-Panel Selectivity Screen (e.g., Kinome/BromoScan) C->D Yes J Conclusion: Phenotype is likely OFF-TARGET C->J No (Phenotype is not mediated by BRD9) E Are significant off-targets identified? D->E F Research function of identified off-targets. Does their inhibition explain the phenotype? E->F Yes G Use Orthogonal Control: Test a structurally different BRD9 inhibitor E->G No F->G H Does the orthogonal control replicate the phenotype? G->H I Conclusion: Phenotype is likely ON-TARGET H->I Yes H->J No

Caption: Workflow for Investigating an Unexpected Cellular Phenotype.

Causality-Driven Steps:

  • Confirm On-Target Engagement: Before investigating off-targets, you must first confirm that DETO is engaging its intended target, BRD9, in your specific cellular system and at the concentrations causing the phenotype. The Cellular Thermal Shift Assay (CETSA) is the ideal method for this as it measures target binding in a native, intact cell environment.[9][12] If there is no engagement, the phenotype is definitively off-target.

  • Identify Potential Off-Targets: If on-target engagement is confirmed, the next step is to identify what else DETO might be binding to. A broad selectivity panel is the most unbiased way to do this. Commercial services offer screening against hundreds of kinases (kinome profiling) or a comprehensive panel of bromodomains.[13][14][15] This provides an empirical "hit list" of potential off-targets.

  • Validate the Causal Link:

    • If off-targets are found: Research the function of the identified off-targets. If inhibiting one of these proteins is known to cause the phenotype you're observing, it becomes a prime suspect.

    • Use an orthogonal control: This is the most critical validation step. A BRD9 inhibitor with a completely different chemical scaffold is unlikely to share the same off-targets as DETO. If it reproduces the phenotype, you can be confident the effect is mediated by BRD9. If it does not, the effect is likely caused by an off-target of DETO.

Problem 2: I'm observing high levels of cytotoxicity at concentrations where on-target effects should be minimal.

This could be due to a potent off-target liability or issues with compound stability.

G A High Cytotoxicity Observed B Step 1: Verify Compound Integrity & Concentration (LC-MS analysis of stock solution) A->B C Step 2: Assess On-Target vs. Off-Target Potency Window B->C D Generate dose-response curves for: a) BRD9 target engagement (CETSA) b) Cytotoxicity (e.g., CellTiter-Glo) C->D E Is there a >10-fold window between BRD9 engagement EC50 and cytotoxicity CC50? D->E F Conclusion: Work within the selective window. Toxicity at high doses is likely due to off-targets. E->F Yes G Conclusion: Cytotoxicity is likely linked to on-target BRD9 inhibition or a very potent off-target. Consider a less toxic analog. E->G No

Caption: Workflow for Deconvoluting Cytotoxicity.

Causality-Driven Steps:

  • Verify Compound Integrity: Before complex biological experiments, ensure your compound is what you think it is and is not degraded. A simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your DMSO stock solution can confirm its purity and identity.

  • Establish a Selectivity Window: It is crucial to quantitatively compare the concentration required for target engagement with the concentration that causes toxicity.

    • First, perform a dose-response CETSA to find the EC50 for BRD9 engagement. This tells you the concentration at which DETO binds to 50% of the available BRD9 in the cell.

    • Second, in parallel, perform a dose-response cytotoxicity assay (e.g., CellTiter-Glo) to determine the CC50 (cytotoxic concentration 50%).

  • Analyze the Window: If the CC50 is more than 10-fold higher than the CETSA EC50, you have a viable therapeutic window. You can confidently work at concentrations that saturate the on-target effect while minimizing toxicity. If the values are very close, it suggests that either BRD9 inhibition is inherently toxic to the cell line, or DETO has a potent off-target that is responsible for the toxicity.

Data Summary: Hypothetical Selectivity Profile of DETO

The following table represents hypothetical data from a broad bromodomain binding assay, illustrating how to present selectivity data.

Target BromodomainBinding IC50 (nM)Selectivity vs. BRD9Notes
BRD9 15 1x On-Target
BRD721014xClosest homolog; moderate selectivity.
BRD4(1)1,500100xKey BET family member; good selectivity.
BRD4(2)1,850123xKey BET family member; good selectivity.
BRDT2,500167xTestis-specific BET; good selectivity.
CREBBP>10,000>667xDifferent family; highly selective.
EP300>10,000>667xDifferent family; highly selective.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for BRD9 Target Engagement

This protocol allows for the direct measurement of DETO binding to BRD9 in intact cells by assessing the thermal stabilization of the target protein upon ligand binding.[12][16]

Materials:

  • Cell line of interest cultured in appropriate media.

  • DETO compound dissolved in DMSO.

  • Vehicle control (DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Equipment: PCR thermocycler, centrifuge, Western blot supplies.

  • Primary antibody for BRD9, secondary antibody.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of DETO or vehicle (DMSO) for 1-2 hours in culture media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble BRD9 at each temperature point using Western blotting.

  • Data Analysis: Quantify the band intensities for BRD9. Plot the percentage of soluble BRD9 relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the DETO-treated samples indicates target stabilization and therefore, engagement.

Protocol 2: Workflow for Broad-Panel Selectivity Screening

To proactively identify potential off-targets, we recommend using a commercial fee-for-service screening panel.[15][17] Kinase profiling is a common example used to ensure small molecules do not have unintended effects on cell signaling.[18][19]

Methodology:

  • Select a Service Provider: Choose a reputable contract research organization (CRO) that offers broad panel screening (e.g., Reaction Biology, Eurofins, Promega).[15] They offer panels for kinases, bromodomains, GPCRs, and more.

  • Choose Screening Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used for initial screening to maximize the chances of finding hits.

  • Submit Compound: Prepare and ship a sample of DETO at the required concentration and volume as per the CRO's instructions.

  • Receive and Analyze Data: The CRO will provide a report, typically as a percentage of inhibition for each target in the panel.

  • Interpret Results:

    • Pay close attention to any targets inhibited by >50% at the screening concentration.

    • These "hits" are potential off-targets.

    • Follow up on significant hits by determining their full IC50 values to understand the potency of the off-target interaction. Compare this to the on-target BRD9 IC50 to calculate a selectivity ratio.

References

  • Strategies for the design of potent and selective kinase inhibitors. [Link]

  • Kinase inhibitor selectivity and design. [Link]

  • KinomePro - Pamgene. [Link]

  • Kinome Profiling Service | MtoZ Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]

  • Strategies for the Design of Selective Protein Kinase Inhibitors. [Link]

  • Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Cellular thermal shift assay - Grokipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA). [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

  • How can off-target effects of drugs be minimised? [Link]

  • 1,2,4-triazoles: Synthetic strategies and pharmacological. [Link]

  • Antimicrobial activity of 2,4-dihydro-[14][18][19]triazol-3-one derivatives. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • Identification of 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based small molecules as selective BRD9 binders. [Link]

  • 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. [Link]

  • Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient synthesis campaign.

Introduction

This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry and agrochemical research. Its synthesis, while conceptually straightforward, presents unique challenges during scale-up. This guide provides a robust framework for its preparation, focusing on a reliable two-step pathway involving the formation of a semicarbazide intermediate followed by alkaline-mediated cyclization.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This pathway begins with the formation of an N-acyl-N'-alkylsemicarbazide intermediate, which then undergoes intramolecular cyclization under basic conditions to yield the target triazolone.

Synthetic Pathway Propionyl Hydrazide Propionyl Hydrazide Intermediate 1-Propionyl-4-ethylsemicarbazide Propionyl Hydrazide->Intermediate Step 1: Semicarbazide Formation Ethyl Isocyanate Ethyl Isocyanate Ethyl Isocyanate->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Cyclization Base Aqueous Base (e.g., NaOH, KOH) Base->Final_Product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1-Propionyl-4-ethylsemicarbazide (Intermediate) 1. Purity of Starting Materials: Ethyl isocyanate is highly reactive and can hydrolyze if exposed to moisture. Propionyl hydrazide can be hygroscopic. 2. Reaction Temperature: Exothermic reaction leading to side products if not controlled.1. Ensure Anhydrous Conditions: Use freshly opened or distilled ethyl isocyanate. Dry propionyl hydrazide under vacuum if necessary. 2. Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) and add the ethyl isocyanate dropwise to control the exotherm.
Low Yield of this compound (Final Product) 1. Incomplete Cyclization: Insufficient base concentration, reaction time, or temperature. 2. Hydrolysis of the Intermediate: Prolonged exposure to harsh basic conditions at elevated temperatures can lead to hydrolysis of the semicarbazide. 3. Side Reactions: Formation of isomeric byproducts or degradation products.1. Optimize Cyclization Conditions: Gradually increase the base concentration (e.g., from 5% to 10% NaOH) and monitor the reaction by TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. 2. Controlled Heating: Use a well-controlled heating mantle and monitor the internal temperature of the reactor. Avoid localized overheating. 3. Reaction Monitoring: Closely monitor the reaction progress to determine the optimal endpoint and avoid prolonged heating.
Formation of Impurities 1. Unreacted Starting Materials: Incomplete reaction in either step. 2. 1,3,4-Oxadiazole Formation: A potential side reaction during cyclization, especially under acidic conditions, though less common in basic cyclization of semicarbazides. 3. Polymeric Byproducts: Can form at high temperatures or with incorrect stoichiometry.1. Stoichiometry and Monitoring: Ensure accurate stoichiometry and monitor for the disappearance of starting materials. 2. Maintain Basic pH: Ensure the reaction medium remains basic throughout the cyclization step. 3. Controlled Conditions: Adhere to the recommended temperature profiles and reagent addition rates.
Product Isolation and Purification Issues 1. Product is Highly Polar: The triazolone product is polar, which can make extraction and chromatography challenging. 2. "Oiling Out": The product may separate as an oil instead of a solid during crystallization, often due to impurities.1. Extraction: Use a more polar solvent like ethyl acetate for extraction. If the product remains in the aqueous layer, consider continuous liquid-liquid extraction. Chromatography: For column chromatography, consider using reverse-phase (C18) silica gel. For normal phase silica, adding a small amount of methanol to the eluent can improve separation.[1] 2. Crystallization: Try dissolving the oil in a minimal amount of a hot solvent and then slowly cooling. Scratching the inside of the flask can induce crystallization. If "oiling out" persists, purify the oil by chromatography before attempting crystallization again.
Scale-Up Challenges 1. Exotherm Control: The reaction between propionyl hydrazide and ethyl isocyanate can be highly exothermic on a large scale. 2. Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" and side reactions. 3. Product Isolation: Handling large volumes of aqueous and organic phases can be cumbersome.1. Controlled Addition and Cooling: Use a jacketed reactor with efficient cooling. Add the ethyl isocyanate subsurface at a controlled rate. 2. Appropriate Agitation: Use an appropriately sized and shaped agitator to ensure efficient mixing throughout the reaction mass. 3. Process Optimization: Optimize the work-up procedure at the lab scale to minimize solvent volumes and simplify the isolation process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis?

A1: The formation of the 1-propionyl-4-ethylsemicarbazide intermediate is a critical step. The purity of this intermediate directly impacts the yield and purity of the final product. Ensuring anhydrous conditions and controlling the exotherm during this step are paramount for success.

Q2: How can I monitor the progress of the reactions?

A2: A combination of Thin Layer Chromatography (TLC) and spectroscopic methods is recommended.

  • TLC: Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to track the disappearance of starting materials and the appearance of the product.

  • ¹H NMR: Periodically take aliquots from the reaction, remove the solvent, and analyze the residue by ¹H NMR to observe the characteristic signals of the product formation.

Q3: What are the expected physical properties of this compound?

A3: Based on available data for the analogous 4,5-diethyl-1,2,4-triazolone, a melting point in the range of 127-129°C can be expected. The compound is a polar solid.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are essential:

  • Ethyl Isocyanate: This reagent is volatile, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Derivatives: Propionyl hydrazide is a hydrazine derivative and should be handled with care as such compounds can be toxic.

  • Exothermic Reactions: Be prepared for a significant exotherm during the first step, especially on a larger scale. Ensure adequate cooling capacity is available.

  • Caustic Solutions: The use of sodium or potassium hydroxide in the cyclization step requires careful handling to avoid chemical burns.

Q5: Can I use a different base for the cyclization step?

A5: While sodium hydroxide and potassium hydroxide are commonly used, other bases like sodium ethoxide in ethanol could also be effective. The choice of base and solvent may influence the reaction rate and yield, so optimization may be necessary if deviating from the recommended protocol.

Experimental Protocols

Step 1: Synthesis of 1-Propionyl-4-ethylsemicarbazide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propionyl hydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Add ethyl isocyanate (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-propionyl-4-ethylsemicarbazide (1.0 eq) from the previous step.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 5-10% w/v, 2-3 eq) to the flask.

  • Cyclization: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Carefully acidify the cooled solution with a mineral acid (e.g., 2M HCl) to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol/water).

Experimental Workflow cluster_step1 Step 1: Semicarbazide Formation cluster_step2 Step 2: Cyclization & Purification Setup1 Dissolve Propionyl Hydrazide in Anhydrous Solvent Cooling1 Cool to 0-5 °C Setup1->Cooling1 Addition Dropwise Addition of Ethyl Isocyanate Cooling1->Addition Reaction1 Stir at Room Temperature Addition->Reaction1 Isolation1 Solvent Removal & Optional Recrystallization Reaction1->Isolation1 Setup2 Combine Intermediate with Aqueous Base Isolation1->Setup2 Intermediate Heating Reflux for 2-6 hours Setup2->Heating Cooling2 Cool to Room Temperature, then Ice Bath Heating->Cooling2 Acidify Acidify to pH 5-6 Cooling2->Acidify Filter Filter Precipitate Acidify->Filter Purify Recrystallize from Suitable Solvent Filter->Purify

Caption: Detailed experimental workflow for the two-step synthesis.

References

  • BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • MDPI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Royal Society of Chemistry. (n.d.).
  • ECHEMI. (n.d.). 52883-26-8, this compound Formula.
  • ResearchGate. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct.
  • National Center for Biotechnology Information. (n.d.). Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: a review.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones.
  • National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-1-(4-methoxybenzylidene)thiosemicarbazide.
  • Semantic Scholar. (2025). Synthesis and Structural Characterization of (E)-1-(4-Chlorobenzylidene)semicarbazide.
  • National Center for Biotechnology Information. (n.d.). Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl)
  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-1-(4-methylbenzylidene)thiosemicarbazide.

Sources

Modifying experimental protocols for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving this compound. Our goal is to enhance the efficiency and success of your research by addressing common challenges encountered during synthesis, purification, and characterization.

I. Compound Overview and Properties

This compound is a heterocyclic compound belonging to the triazolone family.[1][2] Derivatives of 1,2,4-triazoles are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The specific diethyl substitution on the triazolone core can influence its physicochemical properties and biological activity.

Key Properties:

PropertyValueSource
Molecular FormulaC6H11N3O[1][2]
Molecular Weight141.17 g/mol [2][7]
IUPAC Name3,4-diethyl-1H-1,2,4-triazol-5-one[7]
CAS Number52883-26-8[1][2][7]
Melting Point121.5 °C (in Ethyl acetate)[7]
Density1.21 g/cm³[7]
Refractive Index1.571[7]

II. Synthesis Troubleshooting Guide

The synthesis of 4,5-diethyl-4H-1,2,4-triazol-3-one can be approached through the cyclization of a suitable thiosemicarbazide intermediate.[8] This section addresses common issues that may arise during the synthesis process in a question-and-answer format.

dot

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Alkaline Cyclization cluster_step3 Step 3: Oxidation to Triazolone PropionylHydrazide Propionyl Hydrazide Thiosemicarbazide 1-Propionyl-4-ethyl- thiosemicarbazide PropionylHydrazide->Thiosemicarbazide Ethanol, Reflux EthylIsothiocyanate Ethyl Isothiocyanate EthylIsothiocyanate->Thiosemicarbazide Thiosemicarbazide_input 1-Propionyl-4-ethyl- thiosemicarbazide Product_Thiol 4,5-Diethyl-4H-1,2,4- triazole-3-thiol Thiosemicarbazide_input->Product_Thiol Reflux NaOH NaOH (aq) NaOH->Product_Thiol Product_Thiol_input 4,5-Diethyl-4H-1,2,4- triazole-3-thiol FinalProduct 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one Product_Thiol_input->FinalProduct Controlled Oxidation OxidizingAgent Oxidizing Agent (e.g., H2O2) OxidizingAgent->FinalProduct

Caption: Proposed synthesis pathway for this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in triazole synthesis can stem from several factors.[9]

  • Incomplete Reaction: Ensure adequate reaction time and temperature. For the cyclization step, refluxing for several hours is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[10]

  • Purity of Starting Materials: Impurities in the starting propionyl hydrazide or ethyl isothiocyanate can lead to side reactions. Verify the purity of your reactants before starting the synthesis.[10]

  • Suboptimal Base Concentration: The concentration of the alkaline solution (e.g., NaOH or KOH) is crucial for the cyclization step. An overly concentrated or dilute solution can hinder the reaction. A concentration of 5-10% is a good starting point.

  • Alternative Synthetic Routes: Consider exploring one-pot syntheses, which have been reported to produce high yields for some 1,2,4-triazole derivatives.[9]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?

A2: The formation of side products is a common challenge.

  • Isomeric Mixtures: Depending on the reaction conditions, the formation of isomeric triazole products is possible. The choice of catalyst and reaction system can significantly influence regioselectivity.[11]

  • Unreacted Intermediates: If the reaction is incomplete, you will see spots corresponding to the thiosemicarbazide intermediate. Ensure sufficient reaction time and temperature.

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose. Consider running the reaction at a lower temperature for a longer duration.

  • Oxidation State: In the final oxidation step from the thiol to the triazolone, over-oxidation can lead to undesired byproducts. Carefully control the amount of oxidizing agent and the reaction temperature.

Q3: How can I effectively monitor the progress of my reaction?

A3: A combination of TLC and spectroscopic methods is highly effective.

  • TLC: Use an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to track the disappearance of starting materials and the appearance of the product spot.[10] Staining with iodine or potassium permanganate can help visualize spots that are not UV-active.

  • ¹H NMR Spectroscopy: Periodically take aliquots from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent. The emergence of characteristic peaks for the triazole ring protons and shifts in the signals of the ethyl groups can provide clear evidence of product formation.[10]

III. Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiones and their subsequent conversion to triazol-3-ones.[8][12][13]

Protocol 1: Synthesis of 4,5-Diethyl-4H-1,2,4-triazole-3-thiol
  • Step 1: Formation of 1-Propionyl-4-ethyl-thiosemicarbazide

    • In a round-bottom flask equipped with a reflux condenser, dissolve propionyl hydrazide (1 equivalent) in ethanol.

    • Add ethyl isothiocyanate (1 equivalent) to the solution.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Step 2: Cyclization to 4,5-Diethyl-4H-1,2,4-triazole-3-thiol

    • To the synthesized 1-propionyl-4-ethyl-thiosemicarbazide (1 equivalent), add an 8% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified thiol.

Protocol 2: Oxidation to this compound
  • Step 1: Controlled Oxidation

    • Suspend the synthesized 4,5-diethyl-4H-1,2,4-triazole-3-thiol (1 equivalent) in an appropriate solvent such as acetic acid or ethanol.

    • Slowly add an oxidizing agent, for example, 30% hydrogen peroxide (1-1.2 equivalents), while maintaining the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the starting thiol.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethyl acetate to obtain the final product.

IV. Characterization Guide

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

dot

Characterization_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point (Identity & Purity) TLC->MP FTIR FT-IR Spectroscopy (Functional Groups) MP->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS EA Elemental Analysis (Elemental Composition) MS->EA Final Confirmed Structure EA->Final

Caption: Workflow for the characterization of this compound.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the polarity to achieve an Rf value between 0.3 and 0.5 for the product.

  • Visualization: UV light (254 nm) and/or staining with iodine vapor or potassium permanganate solution.

2. Melting Point:

  • A sharp melting point range close to the literature value (121.5 °C) indicates high purity.[7]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Expected Peaks:

    • ~3200-3400 cm⁻¹ (N-H stretch)

    • ~2900-3000 cm⁻¹ (C-H stretch, aliphatic)

    • ~1650-1700 cm⁻¹ (C=O stretch, triazolone ring)

    • ~1580-1620 cm⁻¹ (C=N stretch)

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Triplet and quartet signals corresponding to the two ethyl groups.

    • A broad singlet for the N-H proton.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Signals for the methyl and methylene carbons of the ethyl groups.

    • Signals for the two carbons of the triazole ring, with the carbonyl carbon appearing further downfield.

5. Mass Spectrometry (MS):

  • Expected Molecular Ion Peak (M+): m/z = 141.09.

6. Elemental Analysis:

  • Expected Composition: C, 51.05%; H, 7.85%; N, 29.76%; O, 11.33%.

V. Safety and Handling

Always handle this compound and its precursors in a well-ventilated fume hood.[14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14][17]

  • Skin and Eye Contact: May cause skin and eye irritation.[14] In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][15]

  • Inhalation: Avoid breathing dust or vapors. If inhaled, move to fresh air.[14][15]

  • Ingestion: May be harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]

VI. References

  • Benchchem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives. Retrieved from

  • Benchchem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in 1,2,4-triazole synthesis pathways. Retrieved from

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from

  • YouTube. (2021). Unbelievable Challenges in Triazole Synthesis! Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-4H-1,2,4-triazole. Retrieved from

  • XiXisys. (n.d.). GHS SDS for this compound. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from

  • Benchchem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Retrieved from

  • Frontiers Media. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

  • ARKAT USA, Inc. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. Retrieved from

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

  • ECHEMI. (n.d.). This compound. Retrieved from

  • Guidechem. (n.d.). 4,5-dietil-2,4-dihidro 1,2,4-triazol-3 uno. Retrieved from

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from

  • ChemScene. (n.d.). 3,4-Diethyl-4,5-dihydro-1h-1,2,4-triazol-5-one. Retrieved from

  • ChemicalBook. (2025). 1,2,4-Triazol-5-one - Safety Data Sheet. Retrieved from

  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from

  • Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Retrieved from

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Validation & Comparative

Comparing the efficacy of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the efficacy of compounds centered around the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold. Our focus is on the representative molecule, 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 52883-26-8)[1][2]. While specific biological data for this exact diethyl derivative is sparse in publicly accessible literature, its structure serves as a crucial archetype for understanding the therapeutic potential of this chemical class. By examining structurally similar analogs, particularly those with variations at the N-4 and C-5 positions, and their thione counterparts (1,2,4-triazole-3-thiones), we can elucidate the structure-activity relationships (SAR) that govern their efficacy.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[3][4][5] The versatility of this five-membered heterocyclic system stems from its unique physicochemical properties, such as its capacity for hydrogen bonding, dipole character, and relative metabolic stability.[5] This guide will synthesize findings from multiple studies to compare the efficacy of various 1,2,4-triazol-3-one and 1,2,4-triazole-3-thione derivatives, primarily focusing on two of the most extensively documented activities for this class: anticonvulsant and antimicrobial effects.

Part 1: Comparative Anticonvulsant Efficacy

Derivatives of 1,2,4-triazole are recognized for their significant potential in treating epilepsy and other seizure-related disorders.[3][6][7] The primary preclinical screening models for evaluating anticonvulsant activity are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which help identify agents effective against generalized tonic-clonic and myoclonic seizures, respectively.

Structurally Similar Compounds and Performance Data

While data on our lead compound is limited, extensive research on other 4,5-disubstituted triazoles and triazole-thiones reveals key SAR insights. For instance, the nature of the substituent at the N-4 position and the C-5 position dramatically influences anticonvulsant potency.

One of the most potent analogs identified in screening studies is 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , which demonstrated a median effective dose (ED₅₀) of 38.5 mg/kg in the MES test.[3] Other studies have shown that coumarin-incorporated 1,2,4-triazole-5-thiones also exhibit significant activity; one such compound was active at a 30 mg/kg dose in the MES test and at 100 mg/kg in the scPTZ screen.[3] This suggests that lipophilic and aromatic moieties can enhance efficacy.

Compound IDStructure (General Class)Test ModelDoseActivity / EfficacyReference
Target 4,5-Diethyl-1,2,4-triazol-3-one--Data Not Available-
Analog 1 4-Butyl-5-(3-chlorophenyl)-1,2,4-triazole-3-thioneMESED₅₀: 38.5 mg/kgStrong anticonvulsant activity[3]
Analog 2 Coumarin-1,2,4-triazole-5-thione derivativeMES30 mg/kgProtection from seizures[3]
Analog 3 Coumarin-1,2,4-triazole-5-thione derivativescPTZ100 mg/kgActive protection[3]
Analog 4 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamideMES100 mg/kg87.5% protection[3]
Analog 5 Salicyl-bearing 1,2,4-triazol-3-one derivativesMES & Minimal Clonic SeizureNot specifiedModerate anticonvulsant activity[8]

Table 1: Comparative Anticonvulsant Activity of 1,2,4-Triazole Derivatives.

Experimental Workflow: Anticonvulsant Screening

The evaluation of anticonvulsant properties follows a standardized, multi-stage process to determine efficacy and neurotoxicity. This ensures that the observed effects are specific to seizure protection rather than general motor impairment.

G cluster_0 Preclinical Anticonvulsant Screening Workflow start Compound Administration (i.p.) in Mice mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->mes After specific time interval (e.g., 30 min, 4h) scptz Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) start->scptz After specific time interval (e.g., 30 min, 4h) neurotox Rotarod Neurotoxicity Test start->neurotox After specific time interval (e.g., 30 min, 4h) data Data Analysis: - Seizure Protection (%) - ED₅₀ (Efficacy) - TD₅₀ (Toxicity) - Protective Index (TD₅₀/ED₅₀) mes->data scptz->data neurotox->data

Caption: Standard workflow for preclinical evaluation of anticonvulsant compounds.

Methodology: Maximal Electroshock (MES) Test

  • Animal Model: Typically adult male mice (e.g., Swiss albino).

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a predetermined time (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The percentage of protected animals at each dose is calculated to determine the median effective dose (ED₅₀).

Part 2: Comparative Antimicrobial Efficacy

The 1,2,4-triazole nucleus is a cornerstone of many antifungal agents, such as fluconazole and itraconazole.[4][9] Many non-commercial derivatives, including 1,2,4-triazol-3-ones and -thiones, have also been investigated for broader antimicrobial activity against various bacterial and fungal strains.[10][11][12]

Structurally Similar Compounds and Performance Data

The antimicrobial efficacy of this class is highly dependent on the substituents. Studies show that incorporating moieties like morpholine or indole can confer moderate activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[10] The thione (-SH) derivatives often exhibit potent activity, which can be further enhanced by substitutions at the sulfur atom.[13]

For example, a series of 4,5-disubstituted 1,2,4-triazole-3-thiols were synthesized and tested for antibacterial activity. Certain compounds with phenyl and pyridyl groups at the C-5 position showed notable activity against Gram-positive cocci.[14]

Compound IDStructure (General Class)Target OrganismEfficacy (MIC in mg/L or µg/mL)Reference
Analog 6 4-(morpholinomethyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-oneE. coli, K. pneumoniaeModerate Activity (qualitative)[10]
Analog 7 4-(indol-3-ylethyl)-5-(aryl)-1,2,4-triazol-3-oneE. coli, K. pneumoniaeModerate Activity (qualitative)[10]
Analog 8 4-phenethyl-1,2,4-triazole-3-thione derivative (T6)E. faecalisMIC: 81.25 mg/L[9]
Analog 9 4-phenethyl-1,2,4-triazole-3-thione derivative (T6)S. epidermidisMIC: 40.62 mg/L[9]
Analog 10 4-phenethyl-1,2,4-triazole-3-thione derivative (T6)C. albicansMIC: 40.62–83.59 mg/L[9]
Analog 11 5-(3-hydroxynaphthalen-2-yl)-4-(2-methoxyphenyl)-1,2,4-triazole-3-thioneM. luteusMIC: 31.25 µg/mL[9]

Table 2: Comparative Antimicrobial Activity of 1,2,4-Triazole Derivatives.

Experimental Workflow: Antimicrobial Susceptibility Testing

The primary method for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay. This provides a quantitative measure of the compound's potency.

G cluster_1 Broth Microdilution MIC Assay Workflow prep Prepare Serial Dilutions of Test Compound in 96-well Plate inoculate Inoculate Wells with Standardized Microbial Suspension (e.g., 5x10⁵ CFU/mL) prep->inoculate incubate Incubate Plate under Appropriate Conditions (e.g., 37°C for 24h) inoculate->incubate read Read Results: Observe Lowest Concentration with No Visible Growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution Assay

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism. Positive (microbe + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 24-48 hours at 35-37°C).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

For anticonvulsant activity , the presence of lipophilic alkyl chains (e.g., butyl) and substituted aromatic rings at the N-4 and C-5 positions appears crucial for high potency in MES models. For antimicrobial efficacy , the thione analogs often show superior performance, with activity profiles that can be finely tuned by substitutions on the triazole ring and the exocyclic sulfur atom. Compounds bearing phenethyl and substituted phenyl groups have demonstrated significant potency against both Gram-positive bacteria and fungi.

Further research involving the synthesis and systematic biological evaluation of this compound is warranted to precisely position its efficacy within the broad and pharmacologically significant family of 1,2,4-triazole derivatives.

References

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. National Center for Biotechnology Information. [Link]

  • 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed. [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. pharma-journal.com. [Link]

  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. ijrps.com. [Link]

  • Antimicrobial activity of 2,4-dihydro-[3][6][7]triazol-3-one derivatives. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some[3][6][7]-Triazole Derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Eurasian Journal of Medical and Pharmaceutical Sciences. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]

  • 1,2,4-triazoles: Synthetic strategies and pharmacological. ResearchGate. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Center for Biotechnology Information. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Center for Biotechnology Information. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine ... PubMed. [Link]

  • [Synthesis and biological activities of new 1,2,4-triazol-3-one derivatives]. PubMed. [Link]

  • Synthesis of some novel 1,2,4-triazol-3-one derivatives bearing the salicyl moiety and their anticonvulsant activities. PubMed. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. [Link]

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Validating the Anticonvulsant Potential of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a potential anticonvulsant agent. Drawing upon established preclinical screening protocols and comparative data from existing antiepileptic drugs (AEDs), this document serves as a technical resource for researchers, scientists, and drug development professionals. We will explore the scientific rationale for investigating this specific triazolone derivative, detail the requisite in vivo models for efficacy and neurotoxicity assessment, and provide a comparative analysis against established therapies.

Introduction: The Therapeutic Promise of 1,2,4-Triazol-3-one Derivatives

The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of therapeutic agents, demonstrating antimicrobial, analgesic, anticancer, and anti-inflammatory properties.[1][2] Of particular interest is the 2,4-dihydro-3H-1,2,4-triazol-3-one scaffold, which has been identified as a promising backbone for the development of novel anticonvulsant drugs.[3] A seminal study by Kane et al. (1990) demonstrated that a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones exhibited significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice.[3] Notably, these compounds appeared to exert their effects through a mechanism distinct from benzodiazepine or NMDA-type glutamate receptors, suggesting a potentially novel mode of action.[3]

Given this precedent, this compound emerges as a compelling candidate for in vivo evaluation. This guide outlines a systematic approach to validate its potential anticonvulsant efficacy and establish a preliminary safety profile, comparing its projected performance with the well-characterized AEDs, Phenytoin and Carbamazepine.

Scientific Rationale and In Vivo Validation Strategy

The primary objective is to translate the hypothesized anticonvulsant activity of this compound from a theoretical construct to empirical in vivo evidence. Our strategy is predicated on a two-pronged approach: assessing the compound's efficacy in well-established, predictive seizure models and evaluating its potential for motor impairment, a common side effect of centrally acting nervous system agents.

Efficacy Assessment: Targeting Different Seizure Types

To ascertain the breadth of anticonvulsant activity, two primary in vivo models are proposed: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4][5][6]

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[4] The MES test induces a tonic hindlimb extension in rodents, which can be prevented by drugs that inhibit seizure spread.[4]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is considered a primary screen for agents effective against myoclonic and absence seizures.[5] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.

By evaluating this compound in both models, we can gain initial insights into its potential clinical utility across different epilepsy types.

Neurotoxicity Screening: The Rotarod Test

A critical aspect of preclinical AED development is to assess for undesirable neurological side effects. The rotarod test is a widely accepted method for evaluating motor coordination and potential neurological deficits.[7] Animals are placed on a rotating rod, and the time they are able to maintain their balance is recorded. A reduction in performance on the rotarod indicates potential motor impairment.

Comparative Analysis: Benchmarking Against Standard AEDs

To contextualize the potential of this compound, its performance in the proposed in vivo assays will be compared against two established AEDs with distinct mechanisms of action: Phenytoin and Carbamazepine.

  • Phenytoin: A first-generation AED that primarily works by blocking voltage-gated sodium channels, making it effective against tonic-clonic and partial seizures.[8][9][10][11][12]

  • Carbamazepine: Another widely used AED that also targets voltage-gated sodium channels and is effective for partial and tonic-clonic seizures.[13][14][15][16][17]

The following table summarizes the known in vivo efficacy of these reference drugs in the MES and scPTZ models, providing a benchmark for our investigational compound.

DrugMaximal Electroshock (MES) Test - ED₅₀ (mg/kg, mice, i.p.)Subcutaneous Pentylenetetrazole (scPTZ) Test - ED₅₀ (mg/kg, mice, i.p.)Primary Mechanism of Action
Phenytoin 9.5>100Voltage-gated sodium channel blocker[8][11]
Carbamazepine 8.8>100Voltage-gated sodium channel blocker[14][16]
This compound To be determinedTo be determinedHypothesized anticonvulsant activity

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the in vivo validation of this compound.

Animal Models and Husbandry
  • Species: Male Swiss albino mice (20-25 g)

  • Housing: Animals should be housed in groups of 5-6 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Mice should be allowed to acclimatize to the laboratory environment for at least one week prior to experimentation.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration
  • Vehicle: A suitable vehicle for dissolving this compound, Phenytoin, and Carbamazepine should be determined based on their solubility (e.g., 0.5% carboxymethylcellulose in saline).

  • Administration: All compounds and the vehicle control will be administered via intraperitoneal (i.p.) injection.

  • Dose-Response: A range of doses for the test compound should be selected based on preliminary toxicity studies.

Maximal Electroshock (MES) Test Protocol
  • Animal Groups: Assign mice to groups (n=8-10 per group) for vehicle control, positive controls (Phenytoin, Carbamazepine), and a minimum of three dose levels of this compound.

  • Drug Administration: Administer the respective compounds or vehicle i.p. at a predetermined time before the seizure induction (e.g., 30 or 60 minutes).

  • Seizure Induction: Apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a specialized stimulator with corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this tonic phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
  • Animal Groups: Similar to the MES test, assign mice to vehicle control, positive control (e.g., a benzodiazepine like diazepam, if desired for comparison), and test compound groups.

  • Drug Administration: Administer the compounds or vehicle i.p. at a predetermined time before scPTZ injection.

  • Chemoconvulsant Administration: Administer a subcutaneous injection of pentylenetetrazole at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg).

  • Observation Period: Observe the animals for 30 minutes following scPTZ administration.

  • Endpoint: Record the presence or absence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis: Calculate the ED₅₀ for protection against clonic seizures.

Rotarod Neurotoxicity Test Protocol
  • Training: Prior to the test day, train the mice to stay on the rotarod (e.g., rotating at 5-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Animal Groups: Use the same groups of animals as in the efficacy studies.

  • Drug Administration: Administer the compounds or vehicle i.p.

  • Testing: At the time of peak drug effect (determined from the efficacy studies), place the mice on the rotarod and record the time they are able to maintain their balance.

  • Endpoint: A significant decrease in the time spent on the rotarod compared to the vehicle-treated group indicates neurotoxicity.

  • Data Analysis: The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, can be calculated.

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clear overview of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_testing In Vivo Testing cluster_analysis Data Analysis animal_prep Animal Acclimatization (Male Swiss Albino Mice) mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) animal_prep->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test (Myoclonic/Absence Seizure Model) animal_prep->scptz_test rotarod_test Rotarod Test (Neurotoxicity Assessment) animal_prep->rotarod_test drug_prep Compound Formulation (Vehicle, Test Compound, Controls) drug_prep->mes_test drug_prep->scptz_test drug_prep->rotarod_test efficacy_analysis Efficacy Evaluation (ED₅₀ Calculation) mes_test->efficacy_analysis scptz_test->efficacy_analysis toxicity_analysis Neurotoxicity Evaluation (TD₅₀ Calculation) rotarod_test->toxicity_analysis comparison Comparative Analysis vs. Phenytoin & Carbamazepine efficacy_analysis->comparison toxicity_analysis->comparison

Caption: In vivo validation workflow for this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ap Action Potential na_channel Voltage-Gated Na+ Channel ap->na_channel Depolarization ca_channel Voltage-Gated Ca2+ Channel na_channel->ca_channel Opens vesicle Synaptic Vesicle (Glutamate) ca_channel->vesicle Triggers Fusion nmda_receptor NMDA Receptor vesicle->nmda_receptor ampa_receptor AMPA Receptor vesicle->ampa_receptor Release of Glutamate excitation Neuronal Excitation nmda_receptor->excitation ampa_receptor->excitation triazolone 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one triazolone->na_channel Potential Inhibition

Caption: Hypothesized mechanism of action via sodium channel modulation.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound as a potential anticonvulsant. By employing established models of seizure activity and neurotoxicity, and by benchmarking against standard AEDs, a clear and objective assessment of the compound's therapeutic potential can be achieved. Positive outcomes from these initial studies would warrant further investigation into the compound's pharmacokinetic profile, detailed mechanism of action, and efficacy in chronic epilepsy models. The exploration of novel 1,2,4-triazol-3-one derivatives remains a promising avenue in the quest for safer and more effective treatments for epilepsy.

References

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • ResearchGate. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • Siddiqui, A. A., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693-1711. [Link]

  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. [Link]

  • Dailey, J. W., et al. (1995). Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships. Epilepsy Research, 20(3), 195-203. [Link]

  • ResearchGate. (n.d.). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. [Link]

  • Macdonald, R. L., & McLean, M. J. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 19(4), 309-319. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions. [Link]

  • Pîrvu, M., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(22), 7592. [Link]

  • YouTube. (2023). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). [Link]

  • Dalkara, S., et al. (2019). Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. Archiv der Pharmazie, 352(6), e1900014. [Link]

  • Kamiński, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(18), 4243. [Link]

  • Deranged Physiology. (2023). Phenytoin. [Link]

  • Al-Bonda, S., & Al-Bonda, A. (2013). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. Journal of Pharmacy & Bioallied Sciences, 5(1), 31-35. [Link]

  • Plech, T., et al. (2014). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Medicinal Chemistry Research, 23(1), 1-18. [Link]

  • Quan, Z. S., et al. (2015). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 20(9), 15836-15851. [Link]

  • Remy, S., et al. (2007). Carbamazepine-resistance in the epileptic dentate gyrus of human hippocampal slices. Brain, 130(Pt 1), 126-137. [Link]

  • Simeone, T. A., et al. (2021). Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices. International Journal of Molecular Sciences, 22(12), 6439. [Link]

  • Luttjohann, A., et al. (2016). Carbamazepine modulates the spatiotemporal activity in the dentate gyrus of rats and pharmacoresistant humans invitro. Brain and Behavior, 6(6), e00463. [Link]

  • Kane, J. M., et al. (1990). 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. Journal of Medicinal Chemistry, 33(10), 2772-2777. [Link]

  • Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science, 7(07), 158-167. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • ResearchGate. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]

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Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MW: 141.17 g/mol [1][2]), a heterocyclic compound belonging to the triazolone class, represents a molecule of interest for which robust analytical methods are essential. The choice of analytical technique can significantly impact data quality, development timelines, and regulatory success.

This guide provides an in-depth comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. Moving beyond a simple description of these methods, we will establish a comprehensive cross-validation framework. The objective of cross-validation is to demonstrate that two distinct analytical procedures can produce comparable and reliable data for the same intended purpose, a critical step when methods are used interchangeably or during method transfer between laboratories.[3][4]

This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of a quality control laboratory. Its robustness, cost-effectiveness, and straightforward operation make it an ideal choice for routine analysis, such as API quantification in drug substances and formulated products. The underlying principle is the separation of the analyte from other components on a stationary phase, followed by detection via UV absorbance.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution to ensure unbiased assessment of accuracy and precision.

    • Sample Preparation: Dissolve the test sample in the diluent to achieve a target concentration within the calibration range. Centrifuge or filter through a 0.45 µm filter to remove particulates.[7]

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is selected for its versatility in retaining moderately polar compounds like triazole derivatives.[8][9]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a 70:30 (v/v) ratio. The acidic modifier helps to ensure consistent ionization state and sharp peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm. This wavelength is chosen based on a UV scan of the analyte to find a region of significant absorbance, away from the UV cutoff of the mobile phase solvents.

Workflow for HPLC-UV Analysis

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standards & QCs instrument HPLC System Setup (C18 Column, 220 nm) prep_std->instrument prep_sample Prepare Test Sample prep_sample->instrument injection Inject Samples instrument->injection separation Isocratic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Concentration vs. Area) integration->calibration quantification Quantify Analyte calibration->quantification

Fig. 1: Standard workflow for quantitative analysis by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a significant leap in selectivity and sensitivity compared to HPLC-UV. By coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, this technique can selectively detect and quantify analytes even in complex matrices and at very low concentrations.[10][11] This is achieved by monitoring a specific fragmentation pattern of the analyte, known as a Multiple Reaction Monitoring (MRM) transition.

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Stock and QC Solutions: Prepare as described in the HPLC-UV method, but extend the calibration curve to lower concentrations (e.g., 0.1 ng/mL to 1000 ng/mL) to leverage the higher sensitivity of the instrument.

    • Internal Standard (IS): If available, use a stable isotope-labeled version of the analyte. If not, a structurally similar compound with different mass can be used. Prepare a working IS solution (e.g., 100 ng/mL).

    • Sample Preparation: To 100 µL of each standard, QC, and sample, add 100 µL of the internal standard working solution. Then, add 800 µL of acetonitrile to precipitate proteins (if in a biological matrix) or as a diluent. Vortex and centrifuge. Transfer the supernatant for analysis.[8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A smaller column diameter is used to be compatible with the lower flow rates typical for LC-MS.

    • Mobile Phase: Gradient elution. Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile. A typical gradient might be: 0-0.5 min (5% B), 0.5-3.0 min (5% to 95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (return to 5% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+). Triazoles readily form protonated molecules [M+H]⁺.[12][13]

      • MRM Transitions: The protonated molecule [M+H]⁺ for this compound is m/z 142.1. This precursor ion is fragmented, and specific product ions are monitored. Plausible transitions would be determined during method development by infusing the standard. For this guide, we will use hypothetical transitions:

        • Quantifier: 142.1 → 114.1 (Loss of ethylene, C₂H₄)

        • Qualifier: 142.1 → 86.1 (Further fragmentation)

      • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Workflow for LC-MS/MS Analysis

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standards & QCs instrument LC-MS/MS System Setup prep_std->instrument prep_sample Prepare Test Sample + Internal Standard prep_sample->instrument injection Inject Sample instrument->injection separation Gradient Separation injection->separation ionization ESI+ Ionization separation->ionization selection Q1: Precursor Ion Selection (m/z 142.1) ionization->selection fragmentation Q2: Collision-Induced Dissociation selection->fragmentation detection Q3: Product Ion Detection (m/z 114.1, 86.1) fragmentation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify Analyte calibration->quantification

Fig. 2: Standard workflow for quantitative analysis by LC-MS/MS.

The Cross-Validation Framework

Cross-validation serves to demonstrate that two different analytical methods are equivalent for a given purpose.[14] The process involves analyzing the same set of samples using both validated methods and comparing the results against predefined acceptance criteria. This framework is built upon the validation parameters outlined in ICH Q2(R2).[15][16][17]

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).Peak purity analysis (UV), no interfering peaks at the analyte's retention time. For LC-MS/MS, no interfering signals in the MRM transitions.
Linearity The ability to obtain test results directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of test results to the true value.% Recovery of 80-120% for low concentrations, 90-110% for higher concentrations.
Precision The degree of agreement among individual test results from repeated measurements.Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).RSD of results under varied conditions should not exceed specified limits (e.g., ±5%).
Cross-Validation Protocol
  • Full Validation of Each Method: First, ensure both the HPLC-UV and LC-MS/MS methods are fully validated independently according to the parameters in the table above.

  • Sample Selection: Prepare a minimum of three batches of QC samples at low, medium, and high concentrations.

  • Analysis: Analyze each batch of QC samples (n=6 for each concentration) using both the HPLC-UV and LC-MS/MS methods on the same day.

  • Data Comparison: Calculate the mean concentration for each QC level as determined by each method.

  • Acceptance Criterion: The percentage difference between the mean values obtained by the two methods should not exceed 15%.

    • Formula: (% Difference) = [ (Mean_Method1 - Mean_Method2) / ((Mean_Method1 + Mean_Method2) / 2) ] * 100

Logical Flow of Cross-Validation

method1 Method A (e.g., HPLC-UV) val1 Full Validation of Method A (ICH Q2(R2) Parameters) method1->val1 method2 Method B (e.g., LC-MS/MS) val2 Full Validation of Method B (ICH Q2(R2) Parameters) method2->val2 samples Prepare Common Set of QC Samples (Low, Med, High) val1->samples val2->samples analysis1 Analyze QCs with Method A samples->analysis1 analysis2 Analyze QCs with Method B samples->analysis2 results1 Mean Results A analysis1->results1 results2 Mean Results B analysis2->results2 comparison Compare Results (% Difference ≤ 15%) results1->comparison results2->comparison conclusion Methods are Correlated comparison->conclusion Pass fail Methods are Not Correlated (Investigate Discrepancy) comparison->fail Fail

Sources

A Comparative Analysis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and Biologically Active Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal and Agrochemical Chemistry

Prepared by a Senior Application Scientist, this guide provides a comparative overview of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one against prominent triazole derivatives used in medicine and agriculture. We will explore the synthesis, mechanism of action, and structure-activity relationships that define this chemical class, supported by experimental data and established protocols.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that serves as a critical pharmacophore in a wide range of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][3] This guide focuses on this compound, a specific disubstituted triazolone, and contrasts it with two major classes of triazole derivatives: the medical azole antifungals (e.g., Fluconazole) and agricultural triazole fungicides (e.g., Propiconazole). This comparison will illuminate the subtle structural modifications that lead to vastly different biological activities.

Section 1: Synthesis Strategies for the 1,2,4-Triazol-3-one Core

The synthesis of the 1,2,4-triazol-3-one or its thione analogue is a well-established area of heterocyclic chemistry, typically involving the cyclization of a thiosemicarbazide precursor.[3][4] The choice of synthetic route is critical as it dictates the potential for substituent diversity and overall yield.

A general and robust method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones involves the base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides.[3][5] These precursors are readily accessible from the reaction of hydrazides with isothiocyanates. The resulting triazole-thione can then be converted to the corresponding triazol-one if desired. This method is highly versatile, allowing for a wide variety of substituents at the N4 and C5 positions, which is crucial for tuning the biological activity of the final compound. For this compound, this would involve starting with propionohydrazide and ethyl isothiocyanate.

More recent synthetic innovations include nickel-promoted cascade annulations of hydrazonoyl chlorides with sodium cyanate, offering high yields for 3H-1,2,4-triazol-3-ones.[6]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Final Product Hydrazide R1-C(=O)NHNH2 (e.g., Propionohydrazide) Thiosemicarbazide R1-C(=O)NHNH-C(=S)NH-R2 (1,4-Disubstituted Thiosemicarbazide) Hydrazide->Thiosemicarbazide Reaction Isothiocyanate R2-N=C=S (e.g., Ethyl Isothiocyanate) Isothiocyanate->Thiosemicarbazide TriazoleThione 4,5-Disubstituted-1,2,4-triazole-3-thione Thiosemicarbazide->TriazoleThione Intramolecular Dehydrative Cyclization Base Base Catalyst (e.g., NaOH, KOH) Base->TriazoleThione Triazolone 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one (e.g., 4,5-Diethyl derivative) TriazoleThione->Triazolone Oxidation/Hydrolysis (Optional Conversion) MOA_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Triazoles Triazole Antifungals (e.g., Fluconazole) Triazoles->CYP51 Inhibition

Sources

A Researcher's Guide to Reproducibility in the Synthesis and Application of 4,5-Disubstituted-1,2,4-Triazol-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic pathways and experimental considerations for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a representative member of the medicinally significant 1,2,4-triazol-3-one chemical class. The 1,2,4-triazole scaffold is a cornerstone in modern pharmacology, integral to a wide array of drugs with activities ranging from antifungal to anticancer and anticonvulsant.[1][2][3] However, the promise of these compounds can only be realized through robust and reproducible experimental data.

Recent discussions in the scientific community have highlighted a "reproducibility crisis," where researchers fail to replicate published findings.[4] This issue is particularly pertinent in organic synthesis, where subtle, often unreported, variables can drastically alter the outcome of a reaction.[5][6] This guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a framework for self-validating protocols to ensure that the synthesis and subsequent evaluation of compounds like this compound are both successful and reproducible.

Part 1: A Reproducible Synthetic Pathway for this compound

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones is typically achieved via the alkaline cyclization of an appropriate N1-acyl-N4-alkyl-semicarbazide intermediate.[3] The following proposed pathway is designed with an emphasis on critical parameters that directly influence reaction outcome and reproducibility.

G cluster_0 Step 1: Semicarbazide Formation cluster_1 Step 2: Alkaline Cyclization cluster_2 Step 3: Purification & Characterization A Propionyl Hydrazide C 1-Propionyl-4-ethyl-semicarbazide A->C Aprotic Solvent (e.g., THF) Room Temperature B Ethyl Isocyanate B->C D Aqueous Base (e.g., 2M NaOH) E 4-Ethyl-5-ethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one (Initial Product) C->E Reflux H2O as solvent D->E F Crude Product G Recrystallization (e.g., Ethyl Acetate/Hexane) F->G H Pure 4,5-Diethyl-2,4-dihydro- 3H-1,2,4-triazol-3-one (Final Product) G->H I Characterization (NMR, MS, FTIR, MP) H->I

Caption: Proposed synthetic workflow for this compound.

Causality in Synthesis: Critical Reproducibility Checkpoints (CRCs)

Achieving consistent results hinges on controlling variables that are frequently overlooked in standard protocols. The difference between a high-yield synthesis and a failed reaction often lies in these details.

Parameter Specification & Rationale Impact on Reproducibility
Reagent Purity All starting materials (Propionyl Hydrazide, Ethyl Isocyanate) should be ≥98% pure. New bottles are recommended.Trace impurities from manufacturing or degradation (e.g., amines from isocyanate hydrolysis) can initiate side reactions, leading to complex mixtures and significantly lower yields. This is a primary example of "Julia Child Effects" where unseen variables dictate outcomes.[7]
Solvent Grade & Water Content Use anhydrous grade Tetrahydrofuran (THF) for Step 1.Ethyl isocyanate is highly reactive towards water. Undried solvent will consume the reagent, leading to incomplete conversion of the hydrazide and making purification difficult.
Stirring & Mixing Use a correctly sized, egg-shaped magnetic stir bar. Ensure the reaction vessel is centered on the magnetic stir plate and that a vortex is maintained. Rate: 250-300 RPM.Inconsistent mixing leads to localized concentration gradients.[8] This can cause side reactions or incomplete conversion. Studies have shown that yield can vary significantly simply based on the vial's position on a stir plate.[5][8]
Temperature Control Step 1: Maintain at room temperature (20-25°C). Step 2: Ensure a consistent, gentle reflux. Use an oil bath for uniform heating.The initial semicarbazide formation is exothermic; poor heat dissipation can lead to side products. Inconsistent reflux temperature during cyclization will lead to variable reaction times and yields.
Atmosphere Perform Step 1 under an inert atmosphere (Nitrogen or Argon).While not always reported, excluding atmospheric moisture is crucial for preventing the degradation of the water-sensitive ethyl isocyanate, ensuring stoichiometric accuracy.[7]
Work-up & Purification Neutralize the basic solution from Step 2 to a consistent pH (e.g., pH 5-6) before extraction. Standardize the recrystallization solvent system and cooling protocol.Inconsistent pH during work-up can lead to partial precipitation or loss of the product, which has a pKa-dependent solubility. Rushing recrystallization traps impurities.

Part 2: Comparative Analysis: Triazol-3-one vs. Triazole-3-thione

To understand the experimental landscape, we compare our target compound with its structural analogue, 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The substitution of the exocyclic oxygen (a carbonyl group) with sulfur (a thiocarbonyl group) is a common bioisosteric replacement in medicinal chemistry, often modulating a compound's pharmacological profile.[1][9]

Table 1: Predicted Physicochemical and Biological Profile Comparison
Feature 4,5-Diethyl-1,2,4-triazol-3-one (C=O) 4,5-Diethyl-1,2,4-triazole-3-thione (C=S) Rationale & Significance
H-Bonding Strong H-bond acceptor (C=O).Weaker H-bond acceptor (C=S).The carbonyl oxygen is more electronegative than sulfur, forming stronger hydrogen bonds. This can significantly alter binding affinity to biological targets like enzymes and receptors.[10]
Polarity More polar.Less polar.The C=O bond is more polarized than the C=S bond, impacting solubility and membrane permeability.
Chemical Stability Generally stable.Susceptible to oxidation (to sulfoxide, sulfonic acid) or S-alkylation.The thione is more chemically reactive, which can be a liability for stability but an opportunity for further synthetic modification (derivatization).[9]
Biological Activity Often associated with anticonvulsant and anticancer (BRD9 inhibition) activities in related structures.[3][11]The thione moiety is prevalent in compounds with antimicrobial, antifungal, and anti-inflammatory properties.[9][12]The electronic and steric differences directly influence receptor interactions, leading to divergent pharmacological profiles.
Table 2: Comparison of Synthetic Methodologies
Aspect Triazol-3-one Synthesis Triazole-3-thione Synthesis Key Differences & Reproducibility Impact
Key Reagent Ethyl IsocyanateEthyl IsothiocyanateIsothiocyanates are generally less sensitive to moisture than isocyanates, potentially making the initial step more reproducible under less stringent anhydrous conditions.
Intermediate 1-Propionyl-4-ethyl-semicarbazide1-Propionyl-4-ethyl-thiosemicarbazideThe thiosemicarbazide intermediate is often more crystalline and easier to purify than its semicarbazide counterpart.
Cyclization Strong aqueous base (e.g., NaOH, KOH) under reflux.[3]Can be cyclized in either basic (NaOH) or acidic (H₂SO₄) media.[9][13]The choice of acidic vs. basic cyclization for the thione can affect the impurity profile. Basic cyclization is generally higher yielding but may require more careful pH control during work-up.
Safety Isocyanates are potent respiratory sensitizers and require handling in a fume hood with appropriate PPE.Isothiocyanates are also irritants but are generally considered less acutely hazardous than isocyanates.The higher reactivity and hazard profile of isocyanates demand more rigorous experimental control, directly impacting the safety and reproducibility of the synthesis.

Part 3: A Framework for Self-Validating Experiments

To ensure trustworthiness, every experimental workflow must be a self-validating system. This means incorporating rigorous checks and characterization at every stage, from starting materials to the final compound.

G cluster_pre Pre-Synthesis Validation cluster_syn In-Process Monitoring cluster_post Post-Synthesis Confirmation A Verify Starting Material Identity & Purity (e.g., NMR, CoA) B Calibrate Equipment (Balances, Thermometers) C Prepare Anhydrous Solvents & Inert Atmosphere D Execute Synthesis Protocol (Controlled Conditions) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Purify Crude Product (Recrystallization/Chromatography) E->F G Confirm Structure & Purity (¹H/¹³C NMR, HRMS) F->G H Determine Physical Constants (Melting Point) G->H I Document All Parameters & Results (ELN) H->I L1 Experiment Reproducible? I->L1 L1->A No Re-evaluate Checkpoints L2 Proceed to Biological Assays L1->L2 Yes

Caption: A self-validating workflow for ensuring experimental reproducibility.

Experimental Protocol 1: Synthesis of this compound
  • Step 1: 1-Propionyl-4-ethyl-semicarbazide Formation. To a stirred solution of propionyl hydrazide (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere, add ethyl isocyanate (1.05 eq) dropwise at room temperature. Stir the reaction mixture for 4 hours. Monitor completion by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude semicarbazide, which can be used in the next step without further purification.

  • Step 2: Cyclization. To the crude semicarbazide from Step 1, add 2M aqueous sodium hydroxide (5.0 eq). Heat the mixture to reflux (approx. 100-105°C) for 6 hours. Monitor the disappearance of the starting material by TLC.

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and carefully acidify with 2M HCl to pH 5-6. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from an ethyl acetate/hexane mixture to afford the pure title compound.

Experimental Protocol 2: Comprehensive Characterization

The unequivocal confirmation of the product's identity and purity is the final, non-negotiable step in ensuring reproducibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of two distinct ethyl groups (triplet and quartet signals), and the N-H proton of the triazole ring (broad singlet). Integration of signals must match the expected proton count.

    • ¹³C NMR: Confirm the correct number of carbon signals, including the characteristic downfield shift for the C=O carbon (typically >150 ppm) and the C=N carbon of the triazole ring.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound, matching the molecular formula C₆H₁₁N₃O.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Identify key functional group vibrations: a strong C=O stretch (approx. 1680-1710 cm⁻¹), an N-H stretch (approx. 3100-3300 cm⁻¹), and C-H stretches (approx. 2850-3000 cm⁻¹).[16]

  • Melting Point (MP):

    • Determine the melting point of the purified solid. A sharp melting range (e.g., within 1-2°C) is indicative of high purity. The literature suggests a melting point of 121.5°C for this compound.[15]

By adhering to this rigorous framework of controlled synthesis and comprehensive characterization, researchers can confidently generate reproducible data, forming a solid foundation for subsequent biological and pharmacological investigations in the promising field of 1,2,4-triazole chemistry.

References

  • Docherty, J. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Tuba, R., et al. (2021). Reproducibility in Chemical Research. ResearchGate. Available at: [Link]

  • Cole, K. P., et al. (2023). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Available at: [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Enago Academy. Available at: [Link]

  • Reddit r/chemistry community. (2021). What is everyone's opinion on reproducibility? Reddit. Available at: [Link]

  • Gümüş, F., et al. (2011). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. Available at: [Link]

  • Lawrence, N. J., et al. (2014). Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bercion, S., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Tereshchenko, D., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shcherbyna, R., & Kaplaushenko, A. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Kumar, R., et al. (2018). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Cheng, Y. R. (2015). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4-THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

  • Fares, M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

  • Kane, J. M., et al. (1990). 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Sultani, A. H. H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Al-Azawi, F. I. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

  • Mickevičienė, R., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. KTU ePubl. Available at: [Link]

  • Mickevičienė, R., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. ResearchGate. Available at: [Link]

  • Sarno, F., et al. (2023). Identification of 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based small molecules as selective BRD9 binders. European Journal of Medicinal Chemistry. Available at: [Link]

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The Pivotal Role of Diethyl Substitution: A Comparative Analysis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2][3] The strategic substitution at the N-4 and C-5 positions of the 2,4-dihydro-3H-1,2,4-triazol-3-one core can profoundly influence the biological activity of these compounds. This guide provides a comparative analysis of 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its analogs, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

The 1,2,4-Triazol-3-one Scaffold: A Privileged Structure

The 1,2,4-triazol-3-one ring system is considered a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets. Its unique electronic and steric properties, including its capacity for hydrogen bonding and dipole interactions, allow for versatile binding to various enzymes and receptors. The substituents at the N-4 and C-5 positions are critical determinants of the molecule's overall shape, lipophilicity, and electronic distribution, thereby dictating its specific biological activity.

Structure-Activity Relationship (SAR) Insights: The Significance of Alkyl Substituents

The nature of the substituents at the N-4 and C-5 positions plays a crucial role in modulating the biological activity of 1,2,4-triazol-3-one derivatives. While extensive research has explored a variety of aromatic and bulky aliphatic groups, this guide focuses on the nuanced yet significant impact of smaller alkyl groups, specifically the ethyl group, in comparison to other analogs.

Anticonvulsant Activity: A Balancing Act of Lipophilicity and Steric Factors

The search for novel anticonvulsant agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry.[1] Several studies have highlighted the potential of 4,5-disubstituted-1,2,4-triazol-3-one analogs as promising candidates.

The anticonvulsant activity of these compounds is often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The general pharmacophore model for anticonvulsant activity suggests the importance of a hydrophobic domain, a hydrogen bonding domain, and an electron donor moiety.[4]

Comparison of Alkyl Substituents:

While direct comparative data for a series of 4,5-dialkyl-1,2,4-triazol-3-ones is limited in the readily available literature, we can infer the role of alkyl chain length from broader studies on related triazole derivatives. For instance, in a series of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones, the anticonvulsant activity was found to be influenced by the nature of the alkyl group at the N-4 position.[3] Generally, a moderate chain length, such as butyl, demonstrated significant activity in the MES test.[3] This suggests that lipophilicity, conferred by the alkyl chain, is a key factor in penetrating the blood-brain barrier and reaching the target site in the central nervous system.

For 4,5-diethyl analogs, the two ethyl groups contribute to a balanced lipophilicity, which is often a prerequisite for CNS activity. It is hypothesized that the ethyl groups provide sufficient hydrophobicity for membrane permeability without being overly lipophilic, which could lead to poor solubility and metabolic instability.

To illustrate the general SAR for anticonvulsant 1,2,4-triazoles, the following logical relationship diagram is presented:

SAR_Anticonvulsant cluster_0 Core Scaffold cluster_1 Substituents & Properties cluster_2 Biological Outcome Triazol-3-one_Core 1,2,4-Triazol-3-one Activity Anticonvulsant Activity N4_Substituent N-4 Substituent (e.g., Ethyl) Lipophilicity Optimal Lipophilicity N4_Substituent->Lipophilicity Steric_Factors Appropriate Steric Bulk N4_Substituent->Steric_Factors C5_Substituent C-5 Substituent (e.g., Ethyl) C5_Substituent->Lipophilicity C5_Substituent->Steric_Factors Lipophilicity->Activity Steric_Factors->Activity

Caption: General SAR for Anticonvulsant 1,2,4-Triazol-3-ones.

Antimicrobial Activity: The Role of Substituents in Targeting Microbial Cells

1,2,4-triazole derivatives have long been recognized for their potent antimicrobial properties.[5][6] The substituents at the N-4 and C-5 positions are critical for their interaction with microbial targets and for their spectrum of activity.

Studies on various 4,5-disubstituted-1,2,4-triazol-3-one and their thione analogs have revealed important SAR insights. For instance, the presence of a morpholine or indol-3-ylethyl moiety at the N-4 position has been shown to confer moderate activity against Escherichia coli and Klebsiella pneumoniae.

While specific data on 4,5-diethyl analogs is scarce, the general trend for antimicrobial activity in this class of compounds often points towards the importance of:

  • Lipophilicity: Facilitating passage through the microbial cell wall and membrane.

  • Hydrogen Bonding Capacity: Interacting with key enzymes or proteins within the microorganism.

  • Electronic Effects: Electron-donating or -withdrawing groups on aromatic substituents can influence the overall electronic character of the molecule and its binding affinity.

The ethyl groups in the 4,5-diethyl analog would contribute to a moderate level of lipophilicity. However, in comparison to analogs bearing aromatic or heteroaromatic rings, they may lack the specific electronic and steric features often associated with potent antimicrobial activity. For example, the presence of halogen atoms or nitro groups on an aryl substituent at C-5 has been shown to enhance antibacterial activity in some series.[7]

The following table summarizes the antimicrobial activity of some representative 4,5-disubstituted-1,2,4-triazol-3-one/thione analogs against various microbial strains.

Compound IDN-4 SubstituentC-5 SubstituentTarget MicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Analog A Morpholinoethyl4-ChlorophenylE. coliModerate Activity[8]
Analog B Indol-3-ylethyl4-ChlorophenylK. pneumoniaeModerate Activity[8]
Analog C HexylPhenylStaphylococcus aureusActive (Zone of Inhibition)[2][9]
Analog D CyclohexylPhenylStaphylococcus aureusActive (Zone of Inhibition)[2][9]

Note: Direct comparative data for 4,5-diethyl-1,2,4-triazol-3-one was not available in the cited literature.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones typically involves a multi-step process. A common route is the cyclization of a corresponding 1,4-disubstituted semicarbazide or thiosemicarbazide. The following is a generalized protocol:

Step 1: Synthesis of the Hydrazide

  • An appropriate carboxylic acid is esterified, typically by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • The resulting ester is then reacted with hydrazine hydrate, usually by refluxing in an appropriate solvent like ethanol, to yield the corresponding acid hydrazide.

Step 2: Synthesis of the Semicarbazide/Thiosemicarbazide

  • The acid hydrazide is reacted with an isocyanate or isothiocyanate in a suitable solvent to form the 1,4-disubstituted semicarbazide or thiosemicarbazide intermediate.

Step 3: Cyclization to the 1,2,4-Triazol-3-one/thione

  • The semicarbazide or thiosemicarbazide is cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, typically by refluxing in an aqueous or alcoholic solution.

  • Acidification of the reaction mixture precipitates the desired 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one or its 3-thione analog.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow Start Carboxylic Acid Esterification Esterification (Alcohol, Acid Catalyst) Start->Esterification Ester Ester Intermediate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazinolysis Hydrazide Acid Hydrazide Hydrazinolysis->Hydrazide Semicarbazide_Formation Reaction with Isocyanate/Isothiocyanate Hydrazide->Semicarbazide_Formation Semicarbazide Semicarbazide/ Thiosemicarbazide Semicarbazide_Formation->Semicarbazide Cyclization Base-catalyzed Cyclization Semicarbazide->Cyclization Final_Product 4,5-Disubstituted-1,2,4-triazol-3-one/thione Cyclization->Final_Product

Caption: General Synthetic Workflow for 1,2,4-Triazol-3-ones.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth, and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation: Sterile wells are created in the agar using a cork borer.

  • Application of Test Compounds: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]

Conclusion

The 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold remains a fertile ground for the discovery of new therapeutic agents. This comparative guide underscores the critical role of the substituents at the N-4 and C-5 positions in defining the pharmacological profile of these analogs. While direct, extensive comparative data for the 4,5-diethyl analog is not yet abundant in the public domain, existing research on related structures suggests that the diethyl substitution likely provides a balanced lipophilicity that is favorable for CNS-related activities such as anticonvulsant effects. For antimicrobial applications, while the diethyl analog may possess some activity, the introduction of more electronically and sterically diverse substituents, particularly aromatic and heteroaromatic moieties, appears to be a more promising strategy for achieving high potency. Further focused SAR studies are warranted to fully elucidate the therapeutic potential of this compound and its close analogs.

References

  • Khatoon Y, Shaquiquzzaman M, Singh V, Sarafroz M. Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5- Disubstituted-1, 2, 4-Triazole Derivatives. J App Pharm Sci, 2017; 7 (07): 158-167. [Link]

  • Demirbas, N., et al. Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Molecules 14.5 (2009): 2057-2070. [Link]

  • Plech, T., et al. Recent developments on triazole nucleus in anticonvulsant compounds: a review. Medicinal Chemistry Research 23.7 (2014): 2963-2993. [Link]

  • Nadeem, H., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology 3.04 (2013): 366. [Link]

  • Plech, T., et al. Several 4-alkyl-1,2,4-triazole-3-thione derivatives as new anticonvulsant agents. European journal of medicinal chemistry 46.1 (2011): 249-257. [Link]

  • Plecho, T., et al. 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals 13.12 (2020): 438. [Link]

  • Zhang, M., et al. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules 20.12 (2015): 21546-21558. [Link]

  • Nadeem, H., et al. (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

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  • Khatoon, Y., et al. Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. ResearchGate. [Link]

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  • Al-Sultani, K. H., et al. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS) 14.1 (2022): 1-7. [Link]

  • El-Sayed, W. M., et al. Synthesis and Screening of New[1][2][10]Oxadiazole,[1][2][8]Triazole, and[1][2][8]Triazolo[4,3-b][1][2][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules 26.2 (2021): 293. [Link]

  • Zdyb, O., et al. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules 27.23 (2022): 8251. [Link]

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Comparative Analysis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Benchmarking Guide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a novel compound with putative inhibitory activity against carbonic anhydrases (CAs). We will benchmark this molecule against two well-characterized, clinically relevant inhibitors: Acetazolamide and Dorzolamide. The protocols and methodologies outlined herein are designed to ensure scientific rigor and generate robust, comparable data for researchers in pharmacology and drug development.

Introduction: The Therapeutic Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This fundamental reaction is crucial for a wide array of physiological processes, including pH regulation, fluid balance, and CO2 transport. Consequently, the inhibition of specific CA isozymes has become a cornerstone for treating various pathologies. For instance, inhibiting CA II is a primary strategy in managing glaucoma, while targeting CA IX shows promise in oncology due to its role in tumor acidosis and proliferation.

The emergence of novel scaffolds like this compound necessitates a standardized and rigorous evaluation to ascertain their therapeutic potential. This guide provides the experimental blueprint for such an evaluation.

Compound Profiles: Test Article and Benchmarks

A head-to-head comparison requires a thorough understanding of the molecules under investigation.

  • Test Article: this compound (DETO)

    • Structure: A five-membered heterocyclic ring system. Its potential as a CA inhibitor stems from the triazole scaffold, which can act as a zinc-binding group, a key interaction for CA inhibition.

    • Hypothesized Mechanism: The triazolone moiety is hypothesized to coordinate with the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule and disrupting the enzyme's catalytic cycle.

  • Benchmark 1: Acetazolamide (AZM)

    • Class: A sulfonamide-based inhibitor.

    • Clinical Relevance: One of the first-line treatments for glaucoma, altitude sickness, and certain types of epilepsy. It acts as a non-selective inhibitor of various CA isozymes.

    • Mechanism of Action: The sulfonamide group (SO₂NH₂) deprotonates and binds directly to the active site zinc ion, effectively blocking enzymatic activity.

  • Benchmark 2: Dorzolamide (DZM)

    • Class: A sulfonamide-based inhibitor.

    • Clinical Relevance: A topical CA inhibitor used primarily in the treatment of glaucoma, valued for its targeted delivery and reduced systemic side effects compared to Acetazolamide.

    • Mechanism of Action: Similar to Acetazolamide, its sulfonamide moiety is the key pharmacophore responsible for high-affinity binding to the CA active site zinc ion.

Experimental Blueprint: A Phased Approach to Benchmarking

We advocate for a multi-tiered approach, starting with fundamental biochemical assays and progressing to more complex cellular models. This ensures a comprehensive understanding of the test compound's potency, selectivity, and potential for therapeutic application.

The overall benchmarking workflow is depicted below.

cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis P1_A Objective: Determine Biochemical Potency (IC50) P1_B Objective: Assess Isozyme Selectivity Profile P1_A->P1_B P1_C Objective: Elucidate Mechanism of Inhibition (Kinetics) P1_B->P1_C P2_A Objective: Confirm Target Engagement in Cells P1_C->P2_A Transition to Cellular Context P2_B Objective: Measure Impact on Cellular Phenotype P2_A->P2_B P3_A Comparative Analysis & Reporting P2_B->P3_A Final Evaluation

Caption: High-level workflow for benchmarking novel CA inhibitors.

Phase 1: Biochemical Potency and Selectivity (IC₅₀ Determination)

Causality: The first critical step is to determine if DETO directly inhibits CA activity and to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this. We will use a widely accepted colorimetric assay that measures the esterase activity of carbonic anhydrase. This is a reliable proxy for its physiological hydratase activity.

Experimental Protocol: Colorimetric CA Inhibition Assay

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), at 10 mM in DMSO.

    • Prepare 10 mM stock solutions of DETO, Acetazolamide, and Dorzolamide in DMSO.

    • Dilute recombinant human carbonic anhydrase II (CA II) to a working concentration of 2 µg/mL in the Tris-HCl buffer.

  • Assay Procedure:

    • Create a serial dilution series for each inhibitor (DETO, AZM, DZM) in a 96-well plate. A typical starting concentration is 1 mM, followed by 10-point, 3-fold dilutions. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add 20 µL of the diluted inhibitor or DMSO to the appropriate wells.

    • Add 160 µL of the CA II enzyme solution to each well (except the no-enzyme control).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The product, 4-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the DMSO control (set to 100% activity).

    • Plot the percent inhibition [(1 - V_inhibitor / V_DMSO) * 100] against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Expected Data Summary:

CompoundTargetPredicted IC₅₀ (nM)
This compound (DETO)CA IITo be determined
Acetazolamide (Benchmark)CA II10 - 20
Dorzolamide (Benchmark)CA II1 - 5

Isozyme Selectivity: To understand the therapeutic window and potential side effects, it is crucial to assess the selectivity of DETO. This protocol should be repeated using other relevant CA isozymes, such as CA I (abundant in red blood cells) and CA IX (tumor-associated). A selective inhibitor will show a significantly lower IC₅₀ for the target isozyme compared to others.

Phase 2: Elucidating the Mechanism of Inhibition

Causality: Understanding how an inhibitor interacts with its target is fundamental. Enzyme kinetic studies can differentiate between competitive, non-competitive, or other modes of inhibition. This knowledge is critical for lead optimization, as different mechanisms can have distinct pharmacological consequences. We will determine the inhibition constant (Kᵢ) and the mechanism using Michaelis-Menten kinetics.

Experimental Protocol: Enzyme Kinetic Analysis

  • Setup: The basic setup is similar to the IC₅₀ assay. However, instead of varying the inhibitor concentration at a fixed substrate concentration, you will vary the substrate (NPA) concentration at several fixed inhibitor concentrations.

  • Procedure:

    • Select three concentrations of DETO: one at its IC₅₀, one below, and one above (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). Include a no-inhibitor control (DMSO).

    • For each inhibitor concentration, create a serial dilution of the NPA substrate (e.g., from 5 mM down to 0.05 mM).

    • Measure the initial reaction rates (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: Lines will be parallel.

    • The inhibition constant (Kᵢ) can be calculated from these plots, providing a more precise measure of inhibitor affinity than IC₅₀.

cluster_0 Mechanism of Inhibition Enzyme Enzyme (CA II) Active Site (Zn²⁺) Product Product (H⁺ + HCO₃⁻) Enzyme->Product Catalysis Substrate Substrate (CO₂) Substrate->Enzyme Inhibitor Inhibitor (DETO) Inhibitor->Enzyme Binding (Kᵢ)

Caption: Conceptual model of enzyme inhibition for data interpretation.

Summary and Forward Outlook

This guide outlines the essential first steps in the preclinical evaluation of this compound. By systematically benchmarking its biochemical potency and mechanism of action against established drugs like Acetazolamide and Dorzolamide, researchers can generate the critical data needed to justify further investigation.

Successful completion of these phases would warrant progression to cell-based assays to confirm target engagement in a physiological context and, subsequently, to in vivo models to assess efficacy and pharmacokinetics. This structured, data-driven approach is paramount for the efficient and successful translation of novel chemical entities into next-generation therapeutics.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. [Link]

  • Löscher, W., et al. (2020). The pharmacology of acetazolamide. Pharmacological Reviews. [Link]

  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and structural basis. Progress in Biophysics and Molecular Biology. [Link]

  • PubChem. (n.d.). Dorzolamide. National Center for Biotechnology Information. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry. [Link]

Independent Verification of the Biological Targets of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Comparative Guide to Target Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unraveling a Small Molecule's Mechanism

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4][5] The compound 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 52883-26-8) belongs to this promising class of heterocyclic molecules.[6] While its chemical structure is defined, its specific biological targets within the cell remain largely uncharacterized. This guide serves as a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals embarking on the critical task of target deconvolution for this and other novel small molecules.

Instead of a rigid comparison of the compound's performance, for which public data is scarce, we will provide a comparative analysis of the state-of-the-art experimental strategies required to identify its molecular targets. This guide is built on the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and robust approach to target discovery.

Pillar 1: The Strategic Framework for Target Identification

The journey from a bioactive compound to a validated therapeutic lead hinges on one crucial step: identifying its specific protein target or targets.[7][8] This process, often termed "target deconvolution," is essential for understanding a drug's mechanism of action, predicting potential side effects, and optimizing its efficacy.[7][9] The primary methodologies for identifying the direct binding partners of a small molecule can be broadly categorized into two classes: affinity-based approaches and label-free methods.[7][10]

  • Affinity-Based Approaches: These techniques utilize a modified version of the small molecule (the "bait") to capture its interacting proteins (the "prey") from a complex biological mixture like a cell lysate.[11]

  • Label-Free Approaches: These methods detect the interaction between a small molecule and its target in their native states, typically by observing a change in the target protein's physical properties, such as its stability.[10]

The choice of strategy is a critical decision, dictated by the compound's properties, the nature of the suspected target, and the available resources. This guide will compare two gold-standard techniques, one from each category: Affinity Chromatography and the Cellular Thermal Shift Assay (CETSA).

Pillar 2: Comparative Experimental Guide to Target Verification

Methodology 1: Affinity Chromatography (The "Pull-Down" Approach)

Affinity chromatography is a robust and widely used technique that physically isolates a small molecule's binding partners.[11][12][13] The core principle involves immobilizing the compound of interest onto a solid support (e.g., agarose beads) to create an "affinity matrix."[10][12] This matrix is then incubated with a cell lysate, allowing the target proteins to bind to the immobilized compound. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.[11]

  • Probe Design: The success of an affinity pull-down experiment is critically dependent on the design of the affinity probe. A linker must be attached to the parent molecule at a position that does not interfere with its binding to the target protein. This often requires preliminary Structure-Activity Relationship (SAR) studies to identify non-essential regions of the molecule.[13]

  • Immobilization: Covalent attachment of the probe to the solid support ensures that the "bait" is not lost during the washing steps.

  • Controls are Non-Negotiable: A key to trustworthy data is the use of proper controls. An experiment using beads without the immobilized compound, or beads with an immobilized inactive analogue, is crucial to distinguish true binding partners from proteins that non-specifically adhere to the matrix.

Caption: Workflow for Affinity Chromatography.

  • Synthesis of Affinity Probe:

    • Based on the structure of this compound, a suitable linker (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group) would be chemically conjugated. This modification should ideally be at a position determined by SAR data to be non-essential for biological activity.

    • The linker is then functionalized with a capture tag, such as biotin, for subsequent binding to streptavidin-coated beads.[7]

  • Preparation of Affinity Matrix:

    • Incubate the biotinylated probe with streptavidin-coated agarose beads for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

    • Wash the beads extensively with lysis buffer to remove any unbound probe.

  • Cell Lysis and Incubation:

    • Harvest cultured cells (e.g., a cell line relevant to the suspected activity of triazoles, such as a cancer cell line or neuronal cells) and lyse them in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Incubate the clarified lysate with the prepared affinity matrix (and a control matrix) for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads at least 5 times with lysis buffer to remove proteins that are not specifically bound to the probe.

    • Elute the bound proteins using a competitive eluent (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise protein bands of interest or the entire gel lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database. Candidate targets are those proteins significantly enriched in the experimental sample compared to the control.

Methodology 2: Cellular Thermal Shift Assay (CETSA®) (The "Target Engagement" Approach)

CETSA is a powerful label-free method for assessing target engagement directly in a cellular context, including intact cells and even tissues.[14][15][16] The principle is based on the ligand-induced thermal stabilization of target proteins.[16] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[17]

  • No Compound Modification: CETSA's primary advantage is that it uses the unmodified compound, eliminating the risk that a chemical tag might alter its binding properties.[10] This provides a more physiologically relevant assessment of the drug-target interaction.

  • Intact Cell Compatibility: The ability to perform the assay in live cells means that factors like cell permeability and intracellular metabolism are inherently accounted for, providing strong evidence of target engagement in a native environment.[18]

  • Temperature Gradient: A critical experimental parameter is the selection of a suitable temperature range that spans the denaturation curve of the target protein. This allows for the detection of a "shift" in the melting temperature upon ligand binding.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with this compound at a desired concentration. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes). A typical range might be 40°C to 70°C in 2-3°C increments.

    • Immediately cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.[14]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of a specific protein of interest remaining in the soluble fraction using an antibody-based method like Western Blotting or ELISA.

    • Alternatively, for a proteome-wide analysis (MS-CETSA), the entire soluble proteome can be analyzed by mass spectrometry to identify all stabilized proteins simultaneously.[16]

  • Data Analysis:

    • For a single target, plot the relative amount of soluble protein against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.[15]

    • For MS-CETSA, bioinformatics analysis is used to identify all proteins exhibiting a significant thermal shift.

Pillar 3: Data Interpretation and Comparison of Methodologies

The outputs of these two methods are fundamentally different and provide complementary information. A successful target deconvolution strategy will often leverage both.

FeatureAffinity ChromatographyCellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Compound State Chemically modified with a tag/linkerUnmodified, native state
Assay Context Typically cell lysateCell lysate, intact cells, or tissues
Primary Output List of putative protein binders (Mass Spec)Target melting curve (Western Blot) or list of stabilized proteins (MS-CETSA)
Key Advantage Directly identifies binding partnersConfirms target engagement in a physiological context without modification
Key Limitation Risk of tag interference; non-specific bindersIndirectly identifies targets; not all proteins are suitable for thermal shift analysis

Validating Candidate Targets

Identification of a candidate protein from a primary screen is not the end of the journey. Rigorous validation is essential to confirm a direct and functionally relevant interaction. Validation strategies include:

  • Orthogonal Assays: Confirm the binding interaction using an independent biophysical method, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) with the purified candidate protein.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the candidate target. The absence of the protein should abolish or reduce the cellular phenotype observed with the compound.

  • Enzymatic/Functional Assays: If the candidate target is an enzyme or receptor, test the ability of this compound to modulate its activity in a purified system.

Alternative Compounds for Comparative Analysis

While direct competitors for this compound are unknown due to its uncharacterized targets, other 1,2,4-triazole derivatives can be used as valuable tool compounds in these validation experiments.

CompoundReported Biological ActivityPotential Use in Validation
Letrozole Aromatase inhibitor (anticancer)[19]Positive control for assays involving known cancer targets; negative control for unrelated targets.
Fluconazole Antifungal[19]Negative control in human cell lines to demonstrate specificity.
Rizatriptan Antimigraine agent[19]Tool compound for exploring potential neurological targets.
Structurally similar but inactive analogue (To be synthesized)The ideal negative control for affinity chromatography to eliminate non-specific binding.

Conclusion

The independent verification of the biological targets of this compound is a challenging but achievable goal that is fundamental to understanding its therapeutic potential. This guide provides a comparative framework of two powerful and complementary methodologies: affinity chromatography and the Cellular Thermal Shift Assay. By understanding the principles, advantages, and practical execution of these techniques, researchers can design a robust workflow to confidently identify and validate the molecular targets of this, and any other, novel bioactive compound. The path from a hit compound to a validated drug is paved with rigorous, well-controlled, and thoughtfully chosen experiments.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicological profiles of a class of heterocyclic compounds centered around the 1,2,4-triazole-3-one scaffold. While direct experimental toxicity data for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not extensively available in public literature, this document synthesizes existing data on structurally related triazole and triazolone compounds to construct a predictive toxicological overview. This analysis is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities within this class.

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and agrochemicals, forming the structural basis for a wide array of bioactive molecules, including antifungal drugs, anticancer agents, and herbicides.[1][2] Their widespread use and potential for human exposure necessitate a thorough understanding of their toxicological properties. This guide will delve into the cytotoxicity, genotoxicity, and in vivo toxicity of representative triazole compounds, providing a framework for assessing compounds like this compound.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of triazole derivatives has been evaluated across various human cell lines. A common target for triazole-induced toxicity is the liver, making hepatocellular carcinoma cell lines like HepG2 a relevant model for assessment.

Many triazole derivatives exhibit dose-dependent cytotoxicity. For instance, studies on novel 1,2,3-triazole-cored structures have shown significant inhibitory activity against the HepG2 cell line, with some derivatives demonstrating greater potency than the standard chemotherapy drug Sorafenib.[3] Similarly, certain 1,2,4-triazole-based acetamide derivatives have displayed notable anti-proliferative effects against HepG2 cells.[4] The antifungal triazoles, posaconazole and ketoconazole, have been shown to be cytotoxic to HepG2 cells at concentrations starting from 20 µM and 50 µM, respectively.[5][6] In contrast, fluconazole and voriconazole did not exhibit cytotoxicity up to 100 µM in the same study.[5][6]

The cytotoxic effects are not limited to liver cells. A comparative study of five triazole alcohol fungicides on HeLa, A549, HCT116, and K562 cells revealed varying levels of cytotoxicity, with diniconazole showing the most potent inhibitory effects across the cell lines tested.[7]

Table 1: Comparative In Vitro Cytotoxicity of Selected Triazole Derivatives

Compound/ClassCell LineEndpoint (IC50)Reference
Triazole Fungicides
PosaconazoleHepG2Cytotoxicity starting at 20 µM[5][6]
KetoconazoleHepG2Cytotoxicity starting at 50 µM[5][6]
DiniconazoleHeLa, A549, K562Strongest cytotoxicity among 5 TAFs tested[7]
Novel Synthetic Triazoles
1,2,4-Triazole-acetamide derivative (7f)HepG216.782 µg/mL[4]
1,2,3-Triazole-cored derivative (5r)HepG21.04 µM[8]
Thiazole-Triazole derivative (12a)HepG21.19 µM[9]

IC50: Half-maximal inhibitory concentration. TAFs: Triazole alcohol fungicides.

The structure of the substituent groups on the triazole ring plays a crucial role in determining the cytotoxic potency. For example, the incorporation of a thiobutyl substituent at the C5 position of a 3-phenyl-1,2,4-triazole was found to significantly increase its cytotoxicity.[10]

Mechanisms of Triazole-Induced Toxicity

A recurring theme in the toxicology of triazole compounds is the induction of oxidative stress and subsequent cellular damage. This is a key mechanism underlying both their cytotoxic and genotoxic effects.

Oxidative Stress and Apoptosis

Exposure to several triazole fungicides has been shown to induce the generation of reactive oxygen species (ROS) in human cells.[7] This increase in ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. This, in turn, can trigger programmed cell death, or apoptosis. The induction of apoptosis, characterized by cell shrinkage and the formation of apoptotic bodies, has been observed in cells treated with diniconazole.[7]

The hepatotoxicity of some triazoles is linked to mitochondrial dysfunction. Posaconazole and ketoconazole have been shown to decrease the mitochondrial membrane potential, impair the function of the electron transport chain, and lead to the accumulation of mitochondrial superoxide in HepG2 cells.[5][6]

G Triazole Triazole Compound Mitochondria Mitochondrial Dysfunction Triazole->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Cell_Damage Cellular Damage (Lipids, Proteins) OxidativeStress->Cell_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Damage->Apoptosis

Caption: Proposed mechanism of triazole-induced cytotoxicity.

Interaction with Cytochrome P450 Enzymes

A well-established mechanism of action for triazole compounds, particularly the azole antifungals and some fungicides, is the inhibition of cytochrome P450 (CYP) enzymes.[11] While this is the basis for their therapeutic or pesticidal activity (inhibition of fungal CYP51), it also underlies their potential for drug-drug interactions and hepatotoxicity in mammals. Triazoles can activate nuclear receptors like the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), leading to the induction of CYP enzymes.[11] This can alter cellular metabolism and contribute to liver hypertrophy.[11]

Genotoxicity Profile

The potential for chemical compounds to damage genetic material is a critical aspect of their toxicological assessment. Several triazole fungicides have been investigated for their genotoxic effects.

A systematic review of in vivo studies in mammals concluded that exposure to triazole fungicides such as bromuconazole, difenoconazole, epoxiconazole, propiconazole, and tebuconazole can induce genotoxicity.[12][13] This was evidenced by an increase in DNA damage, the formation of micronuclei, and the presence of DNA adducts.[12][13] The underlying mechanism is often attributed to the induction of oxidative stress.[12][13]

In contrast, metabolites of some triazole fungicides, such as triazole alanine and triazole acetic acid, have been found to be non-genotoxic in a battery of in vitro and in vivo tests.[14] This highlights the importance of considering the entire metabolic profile of a compound during its safety assessment.

Table 2: Summary of Genotoxicity Findings for Selected Triazoles

Compound/ClassAssayFindingReference
Tebuconazole/ProthioconazoleMicronucleus Assay (Bovine Lymphocytes)No significant increase in micronuclei frequency[15]
Tebuconazole/ProthioconazoleComet Assay (Bovine Lymphocytes)Moderate increase in DNA damage at high concentrations[15]
Various Triazole FungicidesIn vivo mammalian studiesIncreased DNA damage, micronuclei, and adduct formation[12][13]
Triazole AlanineIn vitro/In vivo genotoxicity batteryUnlikely to be genotoxic[14]
Triazole Acetic AcidAmes test, mammalian cell assaysUnlikely to be genotoxic[14]

In Vivo Toxicity

Animal studies provide valuable information on the systemic toxicity of compounds following acute or chronic exposure.

Acute Oral Toxicity

The acute oral toxicity of triazoles varies. The parent compound, 1,2,4-triazole, exhibits moderate acute toxicity, with a reported oral LD50 in rats of 1648 mg/kg.[14] In contrast, its metabolites, triazole alanine and triazole acetic acid, have low acute oral toxicity, with LD50 values greater than 5000 mg/kg in rats.[14] For the insensitive munition compound, 3-nitro-1,2,4-triazol-5-one (NTO), the oral LD50 in male rats was also found to be greater than 5000 mg/kg.[16]

Target Organ Toxicity

The liver is a primary target organ for triazole toxicity. Chronic exposure to some triazole fungicides in rats has been associated with increased liver weights and histopathological changes such as hepatocellular hypertrophy and vacuolisation.[17] These effects are often observed at higher dose levels.[17]

For some triazolone derivatives, other target organs have been identified. For instance, chronic exposure to high doses of 3-nitro-1,2,4-triazol-5-one (NTO) in male rats resulted in testicular toxicity.[18] However, NTO was generally non-toxic in females at the doses tested.[18]

Standardized Experimental Methodologies

To ensure the reliability and comparability of toxicological data, standardized protocols are employed. The following are outlines of key experimental workflows.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with Test Compound A->B C Incubate with MTT solution B->C D Solubilize Formazan C->D E Read Absorbance (570 nm) D->E F Calculate % Viability and IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Micronucleus Assay for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei (small, additional nuclei) in the cytoplasm of interphase cells.

Protocol Steps:

  • Cell Culture: Culture appropriate cells (e.g., human peripheral blood lymphocytes) to obtain a sufficient population of dividing cells.

  • Compound Exposure: Treat the cells with the test compound at various concentrations, alongside positive and negative controls.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score a predetermined number of binucleated cells for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in treated versus control cultures.

Acute Oral Toxicity Assessment (OECD TG 423: Acute Toxic Class Method)

This in vivo method is used to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[14]

Protocol Steps:

  • Animal Selection and Acclimatization: Use a small number of rodents (typically rats), which are acclimatized to laboratory conditions.

  • Dosing: Administer the test substance orally in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Start with a dose that is expected to be toxic.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step (number of animals that die) determines the next step:

    • If mortality is observed, the next lower dose is used.

    • If no mortality is observed, a higher dose is used.

  • Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed.

G Start Start with initial dose (e.g., 300 mg/kg) Dose Dose 3 animals Start->Dose Observe Observe for 14 days Dose->Observe Mortality_Check Mortality? Observe->Mortality_Check Dose_Lower Dose next group at lower level Mortality_Check->Dose_Lower Yes Dose_Higher Dose next group at higher level Mortality_Check->Dose_Higher No Stop_High Stop test (Lower toxicity) Stop_Low Stop test (Higher toxicity) Dose_Lower->Observe Dose_Lower->Stop_Low Dose_Higher->Observe Dose_Higher->Stop_High

Sources

A Comparative Meta-Analysis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] This guide provides a meta-analysis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, a class of compounds exhibiting a wide spectrum of biological activities. While specific data on 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is limited in the public domain, this analysis of its broader structural class offers valuable insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. The versatility of this heterocyclic system has led to its exploration for various pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, and antioxidant agents.[4][5][6]

General Synthesis Strategies for 4,5-Disubstituted-1,2,4-triazol-3-ones

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and their thione analogs typically involves multi-step reaction sequences. A common and effective method is the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[7][8] This approach offers a versatile route to a variety of derivatives, as the substituents at the N4 and C5 positions can be readily modified by selecting the appropriate starting materials.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Hydrazide Substituted Hydrazide Thiosemicarbazide Substituted Thiosemicarbazide Hydrazide->Thiosemicarbazide Reaction Isothiocyanate Substituted Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole 4,5-Disubstituted-1,2,4-triazole-3-thione Thiosemicarbazide->Triazole Base-catalyzed cyclization Triazolone 4,5-Disubstituted-1,2,4-triazol-3-one Triazole->Triazolone Oxidation/Desulfurization

Caption: Generalized synthesis workflow for 4,5-disubstituted-1,2,4-triazol-3-ones.

Comparative Analysis of Biological Activities

The biological activity of 4,5-disubstituted-1,2,4-triazol-3-one derivatives is highly dependent on the nature and position of the substituents on the triazole ring. This section provides a comparative analysis of how different functional groups influence the pharmacological properties of these compounds.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are well-documented for their antimicrobial and antifungal properties.[4][5] The presence of bulky or aromatic substituents at the N4 and C5 positions often enhances this activity. For instance, studies have shown that compounds with substituted phenyl rings exhibit significant antibacterial and antifungal effects.[3]

Substituent at C5 Substituent at N4 Observed Activity Reference
PhenylHexyl85% free radical scavenging[7]
PhenylCyclohexyl85% free radical scavenging[7]
2-pyridylCyclohexylSignificant antibacterial activity[7]
BenzylCyclohexylActive against Gram-positive cocci[7]

Key Insight: The incorporation of a lipophilic group, such as a cyclohexyl or hexyl group, at the N4 position appears to be favorable for antioxidant activity, while a benzyl group at C5 contributes to antibacterial properties against Gram-positive bacteria.[7]

Anticancer Activity

Certain 4,5-disubstituted-1,2,3-triazoles, structurally related to the 1,2,4-triazole core, have been investigated as potent anticancer agents. These compounds often act as antimitotic agents by inhibiting tubulin polymerization.[9]

A study on 4,5-disubstituted 2H-1,2,3-triazoles revealed that specific diarylacrylonitrile analogues demonstrated potent anti-cancer activity against a panel of 60 human cancer cell lines, with GI50 values of less than 10 nM.[9]

Anti-inflammatory and Analgesic Activity

The 1,2,4-triazole scaffold is also associated with anti-inflammatory and analgesic properties.[6] The nature of the substituents plays a crucial role in modulating this activity. For example, the introduction of a trichlorophenyl fragment in a related triazolothiadiazole core has been shown to provide significant anti-inflammatory activity.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4,5-disubstituted-1,2,4-triazole derivatives, based on established protocols in the literature.

Protocol 1: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This protocol is adapted from the general method for base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[7]

Materials:

  • Substituted hydrazide

  • Substituted isothiocyanate

  • Ethanol

  • Potassium hydroxide

  • Reflux apparatus

  • Stirring and heating mantle

Procedure:

  • Dissolve the substituted hydrazide (1 equivalent) in ethanol.

  • Add the substituted isothiocyanate (1 equivalent) to the solution and reflux for 4-6 hours.

  • Cool the reaction mixture and add a solution of potassium hydroxide (2 equivalents) in water.

  • Reflux the mixture for another 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4,5-disubstituted-1,2,4-triazole-3-thione.

Synthesis_Protocol cluster_Step1 Step 1: Thiosemicarbazide Formation cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: Isolation and Purification A Dissolve hydrazide in ethanol B Add isothiocyanate A->B C Reflux for 4-6 hours B->C D Cool and add KOH solution C->D E Reflux for 6-8 hours D->E F Monitor with TLC E->F G Cool and acidify F->G H Filter and wash the precipitate G->H I Recrystallize from ethanol H->I

Caption: Step-by-step workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones.

Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Assay)

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.[7]

Materials:

  • Synthesized compounds

  • Dimethylsulfoxide (DMSO)

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO (e.g., 0.1%).

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates with the test bacterial cultures.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume of the compound solution to each well.

  • Use DMSO as a negative control and a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on 4,5-disubstituted-1,2,4-triazol-3-ones highlight key structural features that influence their biological activity.

SAR_Insights cluster_C5 C5-Substituent cluster_N4 N4-Substituent TriazoleCore 1,2,4-Triazol-3-one Core Aromatic Aromatic/Heteroaromatic Rings (e.g., Phenyl, Pyridyl) TriazoleCore->Aromatic Influences Alkyl Alkyl Chains (e.g., Benzyl) TriazoleCore->Alkyl BulkyAliphatic Bulky Aliphatic Groups (e.g., Cyclohexyl) TriazoleCore->BulkyAliphatic Aryl Aryl Groups TriazoleCore->Aryl Bioactivity Biological Activity (Antimicrobial, Antioxidant, Anticancer) Aromatic->Bioactivity Enhances antimicrobial activity Alkyl->Bioactivity Contributes to antibacterial properties BulkyAliphatic->Bioactivity Favorable for antioxidant activity Aryl->Bioactivity

Caption: Key structure-activity relationships for 4,5-disubstituted-1,2,4-triazol-3-ones.

Key SAR Observations:

  • Aromatic/Heteroaromatic groups at C5: Generally enhance antimicrobial and anticancer activities. The electronic properties of substituents on these rings (electron-donating or electron-withdrawing) can further modulate the activity.[5]

  • Bulky aliphatic groups at N4: Lipophilic groups like cyclohexyl can improve membrane permeability and contribute to enhanced biological activity, particularly antioxidant effects.[7]

  • Thione vs. One Core: The thione derivatives often serve as versatile intermediates for further functionalization and can exhibit significant biological activities themselves. The conversion to the corresponding oxo-analogs can sometimes alter the activity profile.

Conclusion and Future Directions

This meta-analysis underscores the significance of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold as a privileged structure in medicinal chemistry. While the specific compound this compound remains underexplored in publicly available literature, the extensive research on its structural analogs provides a robust framework for predicting its potential bioactivities and guiding its synthesis and evaluation.

Future research should focus on a systematic exploration of various aliphatic and aromatic substitutions at the C5 and N4 positions to build a more comprehensive quantitative structure-activity relationship (QSAR) model. The synthesis and biological screening of a focused library of 4,5-dialkyl-1,2,4-triazol-3-ones, including the diethyl derivative, would be a valuable contribution to this field. Such studies will undoubtedly pave the way for the development of novel and potent therapeutic agents based on this versatile heterocyclic core.

References

  • Yadav, M., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 112834. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Baytaş, S. N., et al. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 23(11), 2948. [Link]

  • A review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules, 28(2), 839. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. [Link]

  • Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 643-647. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Oleo Science, 73(6), 963-976. [Link]

  • Koval, A., et al. (2022). An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, 2(36), 10-17. [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile and Regulatory Context

Potential Hazards of Triazole Derivatives:

  • Reproductive Toxicity: Some triazole compounds are suspected of damaging fertility or the unborn child.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Skin and Eye Irritation: Many triazole derivatives are known to cause skin and serious eye irritation.[1]

  • Aquatic Toxicity: Certain triazoles are toxic to aquatic life with long-lasting effects.

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Some analogues are classified as harmful through these exposure routes.[1]

Given these potential hazards, 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one must be managed as hazardous waste . This necessitates adherence to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste contractor. The following workflow is designed to ensure safety and compliance throughout this process.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Step 1: Initial Waste Collection (Point of Generation) B Step 2: Container Labeling (Immediate Action) A->B Properly contain C Step 3: Segregation and Storage (Satellite Accumulation Area - SAA) B->C Store safely D Step 4: Waste Pickup Request C->D Initiate disposal E Step 5: Transfer to Central Accumulation Area (CAA) (If applicable) D->E Consolidate waste F Step 6: Final Disposal (Licensed Waste Handler) E->F Final hand-off

Disposal Workflow Diagram

Step 1: Initial Waste Collection at the Point of Generation

All materials contaminated with this compound, including neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be collected as hazardous waste.

  • Solid Waste: Collect in a designated, chemically compatible container with a secure lid.

  • Liquid Waste: Collect in a sealable, non-reactive container, such as a high-density polyethylene (HDPE) carboy. Ensure the container is compatible with any solvents used.

Step 2: Immediate and Proper Labeling

Proper labeling is a critical and immediate requirement under EPA regulations.

  • Each container must be clearly marked with the words "HAZARDOUS WASTE ".

  • The label must also include the full chemical name: "This compound " and list any other components in the waste mixture.

  • Indicate the primary hazards. Based on data from similar compounds, this should include "Toxic" and "Environmental Hazard".

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

Waste should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.

  • Segregation: Store the waste container away from incompatible materials. The triazole ring is generally stable, but avoid storage with strong oxidizing agents.

  • Container Integrity: Ensure the waste container is always closed except when adding waste. The container must be in good condition and not leaking.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart. While this compound is not explicitly P-listed, it is good practice to be mindful of accumulated quantities.

Step 4: Requesting Waste Pickup

Once the waste container is full or the research project is complete, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department. Do not move the waste from the SAA yourself.

Step 5: Transfer to a Central Accumulation Area (CAA)

Trained EHS personnel will collect the waste from the SAA and transport it to the facility's Central Accumulation Area (CAA). This is a designated area for the temporary storage of hazardous waste before it is picked up by a licensed disposal company.

Step 6: Final Disposal by a Licensed Waste Handler

The final step is the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. This company is responsible for the ultimate treatment and disposal of the chemical in accordance with all federal, state, and local regulations. Methods may include high-temperature incineration or other approved chemical destruction techniques.

In-Lab Neutralization: A Cautious Approach

While the triazole ring is generally stable to hydrolysis, some literature suggests that substituted triazoles can undergo degradation under specific conditions. However, without validated protocols for this compound, in-lab chemical neutralization is not recommended as a standard procedure. The potential for incomplete reactions or the generation of other hazardous byproducts is a significant concern.

For informational purposes, research on other triazole compounds has explored the following degradation pathways:

  • Oxidative Degradation: Some triazoles can be degraded through radical-mediated oxidation.[2] However, the reagents and conditions for such reactions can be hazardous and require careful evaluation.

  • Alkaline Conditions: The synthesis of some 1,2,4-triazole-3-thiones involves cyclization in an alkaline medium, suggesting that strong basic conditions could potentially affect the ring's stability.[3][4]

It must be emphasized that any attempt at in-lab neutralization should only be undertaken after a thorough literature review, a comprehensive risk assessment, and with the explicit approval of your institution's EHS department.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is crucial.

Personal Protective Equipment (PPE):

At a minimum, the following PPE should be worn when handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Spill Cleanup:

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for assistance. Prevent the spill from entering drains or waterways.

  • Decontamination: After the bulk of the spill has been cleaned up, decontaminate the area with a suitable solvent (e.g., ethanol) and then soap and water. Collect all cleanup materials as hazardous waste.

Quantitative Data and Chemical Properties

PropertyValueSource
CAS Number 52883-26-8,
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Melting Point 121.5 °C

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a logistical task but a critical component of a robust laboratory safety culture. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.

References

  • Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 101(12), 4583-4593. [Link]

  • Alprazolam. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • XiXisys. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • Barbe, J., et al. (2011). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 13(10), 2564–2567. [Link]

  • Wu, H., et al. (2020). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Environmental Science and Pollution Research, 27(1), 933-942. [Link]

  • Krasovska, V., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2289. [Link]

  • Wölfling, J., et al. (2011). Synthesis of the 1,4-disubstituted steroidal triazoles and hydrolysis of their 3-acetyl groups. Steroids, 76(14), 1531-1539. [Link]

  • Zhang, M., et al. (2019). Synthesis of 1,5-disubstituted 1,2,3-triazoles via hydrolysis and decarboxylation and proposed mechanism. Beilstein Journal of Organic Chemistry, 15, 2376-2384. [Link]

  • Bilyk, N., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(2), 4-22. [Link]

  • Liu, Y., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Journal of Agro-Environment Science, 35(8), 1441-1448. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888327. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988344. [Link]

Sources

A Guide to Personal Protective Equipment for Handling 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific safety and toxicity data for 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not widely available in published literature.[1] The following guidelines are therefore based on the known hazards of the broader 1,2,4-triazole chemical family and established principles of laboratory safety. It is imperative to treat this compound as potentially hazardous and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the appropriate selection and use of Personal Protective Equipment (PPE) when handling this compound.

Understanding the Potential Hazards

Derivatives of 1,2,4-triazole are known to possess biological activity and can present various health risks. Based on analogous compounds, the potential hazards of this compound may include:

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4] Some triazole compounds are suspected of causing damage to fertility or the unborn child and may cause organ damage through prolonged exposure.[2][5]

  • Environmental Hazard: Many related compounds are toxic to aquatic life with long-lasting effects.[3][5] Therefore, proper disposal is critical.

Core Directive: Engineering Controls as the First Line of Defense

Before any PPE is considered, robust engineering controls must be in place. All procedures involving this compound, especially the handling of powders or volatile solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure personal safety. The specific level of PPE required will depend on the scale of the operation and the physical form of the chemical.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[7]

  • Increased Risk Scenarios: When handling larger quantities (>1 liter), working with pressurized systems, or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][8] A face shield alone does not provide adequate protection.[7]

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for incidental contact.[1][8] Always inspect gloves for tears or punctures before use.

  • For Prolonged Contact or Immersion: Consult a glove manufacturer's compatibility chart to select a glove material with a documented high resistance to similar chemical structures. For chemicals with unknown hazards, double-gloving is a recommended practice.[7]

  • Technique: After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water.[3]

  • Standard Operations: A flame-resistant lab coat is required for all laboratory work.[7] Ensure the coat is fully buttoned.

  • High-Risk Operations: For large-scale work or procedures with a high potential for splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9]

  • Under Fume Hood: For small-scale manipulations of non-volatile solutions inside a certified chemical fume hood, respiratory protection is typically not required.

  • Handling Solids or Generating Aerosols: If handling the compound as a powder outside of a containment device, or if there is any potential for aerosol generation (e.g., vortexing, sonicating), a NIOSH-approved respirator is necessary.[10][11] An N95 respirator may be sufficient for powders, but a full-facepiece respirator with appropriate cartridges for organic vapors and particulates offers a higher level of protection.[10]

Summary of PPE Requirements
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (NIOSH-Approved)
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired if outside a fume hood (N95 minimum)
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot required inside a fume hood
Large-Scale Synthesis (>1L) Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatRecommended; assess based on volatility and aerosol risk
Spill Cleanup Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesDisposable CoverallsAir-purifying respirator with organic vapor/particulate cartridges
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Start: Handling This compound task_type What is the task? (Weighing, Solution Prep, etc.) start->task_type quantity What is the quantity? task_type->quantity aerosol_risk Risk of Dust or Aerosol? quantity->aerosol_risk eye_face Eye/Face Protection: - Goggles (Minimum) - Add Face Shield for Splash Risk aerosol_risk->eye_face Always Required gloves Hand Protection: - Nitrile (Incidental) - Double Glove for Solids/Concentrates aerosol_risk->gloves Always Required body Body Protection: - Lab Coat (Minimum) - Add Apron/Coveralls for Large Volume aerosol_risk->body Always Required respiratory Respiratory Protection: - Required for Powders/Aerosols - N95 or Cartridge Respirator aerosol_risk->respiratory If Yes end_node Proceed with Work Safely eye_face->end_node gloves->end_node body->end_node respiratory->end_node

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][12] Avoid all personal contact.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Spill Management: In the event of a small spill, alert personnel, and if safe to do so, contain the spill with an inert absorbent material. Wear the appropriate PPE as outlined for spill cleanup. Sweep up the material, place it in a sealed, labeled container, and treat it as hazardous waste.[4][12]

  • Waste Disposal: All materials contaminated with this compound, including excess reagent, solutions, and disposable PPE, must be disposed of as hazardous chemical waste.[5] Do not discard down the drain or in regular trash.[6] Arrange for pickup by a licensed chemical waste disposal company, providing them with all available hazard information.[12][13]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Give a glass of water and seek immediate medical attention.[4]

References

  • NIOSH Pocket Guide to Chemical Hazards - Amitrole. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word Download CAS: 52883-26-8 Name: this compound. (n.d.). XiXisys. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. Retrieved from [Link]

  • Safety Data Sheet - 1,2,4-Triazole. (n.d.). Columbus Chemical Industries. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (n.d.). Research Safety Affairs, The University of Tennessee Health Science Center. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

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4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.